molecular formula C20H25ClN2O2 B118545 Viquidil hydrochloride CAS No. 52211-63-9

Viquidil hydrochloride

Número de catálogo: B118545
Número CAS: 52211-63-9
Peso molecular: 360.9 g/mol
Clave InChI: YUBRJAHSRSIPKX-LDXVYITESA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Viquidil hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C20H25ClN2O2 and its molecular weight is 360.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Propiedades

IUPAC Name

3-[(3R,4R)-3-ethenylpiperidin-4-yl]-1-(6-methoxyquinolin-4-yl)propan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2.ClH/c1-3-14-13-21-10-8-15(14)4-7-20(23)17-9-11-22-19-6-5-16(24-2)12-18(17)19;/h3,5-6,9,11-12,14-15,21H,1,4,7-8,10,13H2,2H3;1H/t14-,15+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUBRJAHSRSIPKX-LDXVYITESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)C(=O)CCC3CCNCC3C=C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=CN=C2C=C1)C(=O)CC[C@@H]3CCNC[C@@H]3C=C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30966589
Record name 3-(3-Ethenylpiperidin-4-yl)-1-(6-methoxyquinolin-4-yl)propan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30966589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52211-63-9
Record name 1-Propanone, 3-[(3R,4R)-3-ethenyl-4-piperidinyl]-1-(6-methoxy-4-quinolinyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52211-63-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Viquidil hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052211639
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(3-Ethenylpiperidin-4-yl)-1-(6-methoxyquinolin-4-yl)propan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30966589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3R-cis)-1-(6-methoxy-4-quinolyl)-3-(3-vinyl-4-piperidyl)propan-1-one monohydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.052.474
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name VIQUIDIL HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U6FXT2V136
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Viquidil Hydrochloride: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Viquidil hydrochloride, an isomer of the well-characterized antiarrhythmic agent quinidine, is a compound primarily recognized for its cerebral vasodilator and antithrombotic properties.[1][2] This technical guide provides an in-depth exploration of the core mechanism of action of this compound, drawing upon available preclinical data and the established pharmacology of its stereoisomer, quinidine. This document is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development, offering detailed experimental protocols, quantitative data summaries, and visual representations of key signaling pathways.

Core Pharmacological Effects

This compound's primary pharmacological effects are twofold:

  • Cerebral Vasodilation: this compound has been demonstrated to significantly increase cerebral blood flow.[1]

  • Antithrombotic Activity: The compound exhibits properties that inhibit thrombus formation.[1][2]

The subsequent sections of this guide will delve into the molecular mechanisms underpinning these effects.

Quantitative Data Summary

The following tables summarize the key quantitative data available for this compound and its isomer, quinidine, to provide a comparative perspective on their pharmacological activities.

Table 1: Effect of this compound on Cerebral Blood Flow (CBF)

ParameterValueSpeciesDosageRoute of AdministrationStatistical SignificanceReference
Increase in CBF~50%Rabbit5 mg/kgIntra-arterial (internal carotid)p < 0.02De Valois, 1973
Duration of ActionAt least 1 hourRabbit5 mg/kgIntra-arterial (internal carotid)-De Valois, 1973

Table 2: Antithrombotic and Antiplatelet Effects of this compound and Quinidine

CompoundEffectSpecies/SystemKey FindingsReference
ViquidilInhibition of platelet aggregationHuman Platelet-Rich PlasmaInhibits ADP and collagen-induced aggregationLecrubier C, et al. (1972)
ViquidilAntithrombotic effectRat (venous thrombosis model)Effective in preventing thrombus formationSim AK, et al. (1979)
QuinidineInhibition of platelet aggregationHuman PlateletsInhibits ADP, adrenaline, collagen, and arachidonate-induced aggregation at high concentrations. Variable inhibition of adrenaline-induced aggregation at pharmacological concentrations.Kelton JG, et al. (1987)

Table 3: Putative Molecular Targets and Potency (based on Quinidine data)

TargetCompoundPotency (IC₅₀ / pA₂)Assay SystemPutative EffectReference
α₁-Adrenergic ReceptorQuinidinepA₂ = 6.20Rat AortaVasodilationPérez-Vizcaíno F, et al. (1995)
hKv4.3 (Ito) Potassium ChannelQuinidineIC₅₀ = 2.9 µMHEK 293 cellsAltered cardiac repolarizationWang Y, et al. (2019)

Experimental Protocols

In Vivo Cerebral Blood Flow Measurement in Rabbits

This protocol is based on the methodology described by De Valois (1973).

Objective: To determine the effect of this compound on cerebral blood flow.

Animal Model: Rabbits with a chronically implanted polyethylene catheter in one of the internal carotid arteries.

Procedure:

  • Anesthetize the rabbits and perform a sterile surgical procedure to implant a thin polyethylene catheter into one of the internal carotid arteries. The catheter is externalized for later use.

  • Allow the animals to recover from surgery.

  • On the day of the experiment, place the conscious rabbit in a restraining box.

  • Artificially ventilate the animal to maintain a constant arterial PCO₂.

  • Perform two baseline measurements of cerebral blood flow (CBF) using the ⁸⁵Krypton clearance technique. This involves injecting a bolus of ⁸⁵Kr dissolved in saline through the implanted catheter and monitoring the washout of the isotope from the brain using a scintillation detector placed over the skull.

  • Administer this compound (5 mg/kg body weight) dissolved in a suitable vehicle via the implanted catheter.

  • Measure CBF at 10 minutes and 40 minutes post-administration of this compound.

  • Calculate CBF from the ⁸⁵Kr clearance curves using a two-compartment analysis to differentiate between gray and white matter flow.

  • Analyze the data for statistical significance using a non-parametric test such as the Wilcoxon matched-pair test.

In Vitro Platelet Aggregation Assay

This protocol is a generalized method based on the principles described by Lecrubier C, et al. (1972).

Objective: To assess the effect of this compound on platelet aggregation.

Materials:

  • Human platelet-rich plasma (PRP)

  • This compound

  • Platelet agonists (e.g., Adenosine diphosphate (ADP), collagen)

  • Aggregometer

Procedure:

  • Prepare PRP from fresh human blood by centrifugation.

  • Pre-warm the PRP sample to 37°C in the aggregometer cuvette with a stir bar.

  • Add a known concentration of this compound or vehicle control to the PRP and incubate for a specified period.

  • Initiate platelet aggregation by adding a platelet agonist (e.g., ADP or collagen) to the cuvette.

  • Record the change in light transmittance through the PRP suspension over time using the aggregometer. An increase in light transmittance corresponds to platelet aggregation.

  • Quantify the extent of aggregation and compare the results between the Viquidil-treated and control samples.

Core Mechanism of Action

While direct molecular binding studies for this compound are limited, its isomeric relationship with quinidine provides a strong foundation for understanding its mechanism of action. The primary effects of Viquidil—cerebral vasodilation and antithrombotic activity—can be attributed to its likely interaction with multiple targets.

Cerebral Vasodilation: A Multi-faceted Approach

The increase in cerebral blood flow induced by this compound is likely a result of its influence on the tone of vascular smooth muscle cells in the cerebral arteries. The proposed mechanisms, extrapolated from the known pharmacology of quinidine, include:

  • α-Adrenergic Receptor Blockade: Quinidine is a known competitive antagonist of α₁-adrenergic receptors on vascular smooth muscle.[3] Blockade of these receptors prevents norepinephrine-induced vasoconstriction, leading to vasodilation. It is highly probable that Viquidil shares this property, contributing to its cerebral vasodilator effect.

  • Modulation of Ion Channels: Quinidine is known to block various potassium channels and, to a lesser extent, calcium channels in vascular smooth muscle. Inhibition of potassium efflux would lead to depolarization, which would typically cause vasoconstriction. However, the interplay of effects on different ion channels can be complex. It is possible that Viquidil's primary vasodilator action through other mechanisms outweighs any potential vasoconstrictive effects from potassium channel blockade.

cerebral_vasodilation Viquidil Viquidil Hydrochloride Alpha1_Receptor α₁-Adrenergic Receptor (Vascular Smooth Muscle) Viquidil->Alpha1_Receptor blocks Vasodilation Cerebral Vasodilation Viquidil->Vasodilation promotes Vasoconstriction Vasoconstriction Alpha1_Receptor->Vasoconstriction activates Norepinephrine Norepinephrine Norepinephrine->Alpha1_Receptor binds

Proposed mechanism of Viquidil-induced cerebral vasodilation via α₁-adrenergic blockade.
Antithrombotic Activity: Targeting Platelet Function

The antithrombotic effects of this compound are attributed to its ability to interfere with platelet activation and aggregation.

  • Inhibition of Platelet Aggregation: Studies have shown that Viquidil inhibits platelet aggregation induced by agonists such as ADP and collagen. The precise molecular mechanism is not fully elucidated but may involve interference with intracellular signaling pathways downstream of agonist receptor binding. Quinidine has also been shown to inhibit platelet aggregation, particularly that induced by adrenaline, through blockade of α₂-adrenergic receptors on platelets. It is plausible that Viquidil acts similarly.

antithrombotic_activity cluster_platelet Platelet Agonist_Receptor Agonist Receptors (e.g., ADP, Collagen) Signaling_Cascade Intracellular Signaling Cascade Agonist_Receptor->Signaling_Cascade Platelet_Aggregation Platelet Aggregation Signaling_Cascade->Platelet_Aggregation Viquidil Viquidil Hydrochloride Viquidil->Signaling_Cascade inhibits Agonists Platelet Agonists (ADP, Collagen) Agonists->Agonist_Receptor

Proposed mechanism of Viquidil's antiplatelet activity.

Conclusion

This compound is a pharmacologically active compound with demonstrated cerebral vasodilator and antithrombotic effects. While direct molecular-level studies on Viquidil are not abundant, its structural relationship with quinidine provides a strong basis for postulating its mechanisms of action. The cerebral vasodilation is likely mediated through a combination of α-adrenergic receptor blockade and modulation of vascular ion channels. The antithrombotic activity appears to stem from the inhibition of platelet aggregation. Further research is warranted to precisely define the molecular targets of Viquidil, its binding affinities, and to fully delineate the signaling pathways it modulates. Such studies will be invaluable for the future development and therapeutic application of this and related compounds.

References

Viquidil Hydrochloride: A Comprehensive Technical Guide to its Synthesis and Putative Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Viquidil hydrochloride, a quinoline derivative, is recognized for its cerebral vasodilator and antithrombotic properties. This technical guide provides a detailed overview of its synthesis pathway, compiling available experimental protocols and quantitative data. Furthermore, it explores the potential signaling pathways involved in its therapeutic effects. The synthesis of this compound primarily involves a Claisen condensation reaction between N-benzoylhomomeroquinene ethyl ester and ethyl quininate, followed by hydrolysis and salt formation. This document outlines the known procedures for the preparation of these key precursors and the final active pharmaceutical ingredient. While specific quantitative data for each synthetic step remains limited in publicly accessible literature, this guide presents the available information in a structured format. Additionally, putative signaling pathways for its action as a cerebral vasodilator and antithrombotic agent are proposed based on the established mechanisms of related compounds.

Synthesis Pathway of this compound

The synthesis of this compound can be conceptually divided into three main stages:

  • Synthesis of the precursor ethyl quininate.

  • Synthesis of the precursor N-benzoylhomomeroquinene ethyl ester.

  • Condensation of the two precursors and subsequent conversion to this compound.

A detailed, step-by-step protocol for the complete synthesis with specific yields for each reaction is not comprehensively documented in a single source. However, by combining information from various sources, a plausible synthetic route can be constructed.

Synthesis of Ethyl Quininate

Ethyl quininate, or ethyl 6-methoxyquinoline-4-carboxylate, is a key starting material. Its synthesis can be achieved from p-anisidine.

Experimental Protocol:

  • Step 1: Synthesis of β-(p-methoxyanilino)acrolein. p-Anisidine is reacted with acrolein.

  • Step 2: Cyclization to 6-methoxyquinoline-4-carboxylic acid. The intermediate from Step 1 undergoes cyclization.

  • Step 3: Esterification to Ethyl Quininate. The carboxylic acid is esterified to the corresponding ethyl ester.

StepReactantsReagents/ConditionsProductYield (%)
1p-Anisidine, Acrolein-β-(p-methoxyanilino)acroleinData not available
2β-(p-methoxyanilino)acroleinAcid-catalyzed cyclization6-Methoxyquinoline-4-carboxylic acidData not available
36-Methoxyquinoline-4-carboxylic acidEthanol, Acid catalyst, HeatEthyl quininateData not available
Synthesis of N-benzoylhomomeroquinene Ethyl Ester

This precursor is a derivative of homomeroquinene, which itself is a degradation product of quinine. The synthesis of N-benzoyl amino esters is a general class of reaction.

Experimental Protocol:

  • Step 1: Esterification of the amino acid. The carboxylic acid group of the amino acid is first protected as an ethyl ester.

  • Step 2: N-benzoylation. The amino group is then acylated using benzoyl chloride.

StepReactantsReagents/ConditionsProductYield (%)
1HomomeroquineneEthanol, Thionyl chlorideHomomeroquinene ethyl esterData not available
2Homomeroquinene ethyl esterBenzoyl chloride, Base (e.g., triethylamine), DichloromethaneN-benzoylhomomeroquinene ethyl esterData not available
Synthesis of Viquidil and its Hydrochloride Salt

The core of the Viquidil synthesis is a Claisen condensation reaction.

Experimental Protocol:

  • Step 1: Claisen Condensation. N-benzoylhomomeroquinene ethyl ester is reacted with ethyl quininate in the presence of a strong base.

  • Step 2: Hydrolysis and Decarboxylation. The resulting β-keto ester is hydrolyzed and decarboxylated under acidic conditions.

  • Step 3: Purification and Salt Formation. The crude Viquidil base is purified and then converted to its hydrochloride salt.

StepReactantsReagents/ConditionsProductYield (%)
1N-benzoylhomomeroquinene ethyl ester, Ethyl quininateSodium ethoxide, Heat (~80-82°C), 14 hoursN-benzoylquinotoxine carboxylic acid ethyl ester~63.4%
2N-benzoylquinotoxine carboxylic acid ethyl ester1:1 Aqueous Hydrochloric acid, Reflux, 4 hoursViquidil (crude)Data not available
3Viquidil (crude)Ether extraction, followed by treatment with HClThis compoundData not available

Purification:

The final product, this compound, can be purified by recrystallization. While specific solvent systems for this compound are not detailed in the available literature, common solvents for the crystallization of hydrochloride salts include ethanol, isopropanol, or mixtures with water or ethers.

Spectroscopic Data

Mass Spectrometry

Mass spectrometry data for the free base Viquidil is available.

Ionm/z
[M+H]+325.19
Predicted NMR Spectroscopy
  • ¹H NMR: The spectrum would be complex, showing signals for the aromatic protons of the quinoline ring, the vinyl group protons, and the aliphatic protons of the piperidine ring and the propane chain. The methoxy group would appear as a singlet around 3.9 ppm.

  • ¹³C NMR: The spectrum would show characteristic signals for the carbonyl carbon (around 200 ppm), the aromatic carbons of the quinoline ring (100-160 ppm), and the aliphatic carbons of the piperidine and propane moieties (20-60 ppm).

Predicted Infrared (IR) Spectroscopy
  • C=O stretch: A strong absorption band is expected in the region of 1685-1690 cm⁻¹ for the aryl ketone.

  • C-O stretch: An absorption for the methoxy group on the aromatic ring.

  • Aromatic C-H and C=C stretches: Multiple bands in the aromatic region.

  • Aliphatic C-H stretches: Bands below 3000 cm⁻¹.

  • N-H stretch (in hydrochloride salt): A broad absorption in the region of 2400-3000 cm⁻¹.

Putative Signaling Pathways and Mechanism of Action

This compound exhibits both cerebral vasodilator and antithrombotic activities. The precise molecular mechanisms are not fully elucidated, but they are likely to involve pathways common to other drugs with similar effects.

Cerebral Vasodilator Action

The cerebral vasodilator effect of many drugs is mediated through the nitric oxide (NO) signaling pathway.

Vasodilation_Pathway Viquidil Viquidil eNOS Endothelial Nitric Oxide Synthase (eNOS) Viquidil->eNOS stimulates NO Nitric Oxide (NO) eNOS->NO produces sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates cGMP cGMP sGC->cGMP converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG activates MLCP Myosin Light Chain Phosphatase (MLCP) PKG->MLCP activates Relaxation Smooth Muscle Relaxation MLCP->Relaxation leads to Antithrombotic_Pathway cluster_platelet Platelet cluster_alternative Alternative Pathway Viquidil Viquidil COX1 Cyclooxygenase-1 (COX-1) Viquidil->COX1 inhibits? TXA2 Thromboxane A2 (TXA2) COX1->TXA2 produces Aggregation Platelet Aggregation TXA2->Aggregation promotes ADP_Receptor ADP Receptor (P2Y12) ADP_Receptor->Aggregation promotes Viquidil_alt Viquidil Viquidil_alt->ADP_Receptor blocks?

Viquidil Hydrochloride: A Comprehensive Technical Guide to its Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Viquidil hydrochloride, a quinoline derivative, is recognized for its therapeutic potential as a cerebral vasodilator and antithrombotic agent.[1][2][3] This technical guide provides an in-depth analysis of the chemical properties and structural features of this compound. The document consolidates available quantitative data into structured tables, outlines detailed experimental protocols for the characterization of this compound, and presents a putative signaling pathway for its pharmacological effects. This guide is intended to be a comprehensive resource for researchers and professionals engaged in the study and development of this compound.

Chemical Structure and Identification

This compound is the hydrochloride salt of Viquidil. The core structure features a 6-methoxyquinoline moiety linked to a vinylpiperidine ring through a propan-1-one chain.

Chemical Structure:

A 2D representation of the chemical structure of this compound would be presented here.

IUPAC Name: 1-(6-methoxyquinolin-4-yl)-3-[(3R,4R)-3-vinylpiperidin-4-yl]propan-1-one hydrochloride

Synonyms: Quinotoxine hydrochloride[4][5]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that some of the experimental data, such as the mass spectrometry fragmentation, pertains to the free base, Viquidil.

PropertyValueReference(s)
Molecular Formula C₂₀H₂₅ClN₂O₂[4][5]
Molecular Weight 360.9 g/mol [4][5]
CAS Number 52211-63-9[4][5]
Appearance Solid[2]
pKa (Predicted) 10.13 ± 0.10
Solubility Slightly soluble in Chloroform and DMSO.
Storage Conditions -20°C[3]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Chemical Shifts:

Based on the structure of this compound, which contains a 6-methoxyquinoline ring system, the following proton chemical shifts are anticipated. The quinoline protons would likely appear in the aromatic region (δ 7.0-9.0 ppm), with the methoxy protons appearing as a singlet around δ 3.7-4.0 ppm.[6][7] The protons on the piperidine ring and the aliphatic chain would be found in the upfield region of the spectrum.

Expected ¹³C NMR Chemical Shifts:

The carbon signals for the 6-methoxyquinoline portion of the molecule are expected in the aromatic region of the ¹³C NMR spectrum (δ 100-160 ppm).[8][9] The carbonyl carbon of the propanone linker would likely appear significantly downfield.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups. Key expected peaks include C-H stretching from the aromatic and aliphatic portions, a C=O stretching vibration for the ketone, and C-N and C-O stretching vibrations. Aromatic C-H stretching vibrations typically appear in the 3100-3000 cm⁻¹ region, while C=C stretching vibrations of the quinoline ring are expected between 1617–1507 cm⁻¹.[10]

Mass Spectrometry (MS)

The mass spectrum of the free base, Viquidil, shows a precursor ion [M+H]⁺ at m/z 325.1899.[11] The fragmentation pattern provides valuable information for structural elucidation.

Table of Major Mass Spectrometry Fragments for Viquidil (Free Base):

m/zProposed Fragment Structure/Loss
325.1951[M+H]⁺
282.1520Loss of the vinylpiperidine side chain
160.07746-methoxyquinoline fragment
110.0967Piperidine fragment

Experimental Protocols

This section details the methodologies for key experiments relevant to the characterization of this compound.

Dissolution Test for this compound Capsules

This protocol is adapted from the Korean Pharmaceutical Codex for the dissolution testing of this compound capsules.

Methodology:

  • Dissolution Medium: Water

  • Apparatus: USP Paddle Apparatus (Apparatus 2)

  • Volume: 900 mL

  • Paddle Rotation Speed: 50 rpm

  • Procedure: a. Place one this compound capsule in each dissolution vessel containing the dissolution medium. b. Start the apparatus and withdraw samples at predetermined time intervals. c. Analyze the samples for this compound content using a validated HPLC method.

High-Performance Liquid Chromatography (HPLC) Analysis

A general HPLC method for the analysis of quinoline derivatives can be adapted for this compound.

Methodology:

  • Column: C18 reverse-phase column.

  • Mobile Phase: A mixture of a suitable buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile).

  • Detection: UV detection at an appropriate wavelength determined by the UV spectrum of this compound.

  • Sample Preparation: Dissolve a known amount of this compound in the mobile phase to prepare a stock solution. Further dilutions are made to fall within the linear range of the calibration curve.

Melting Point Determination

The melting point can be determined using a standard capillary melting point apparatus.

Methodology:

  • Finely powder a dry sample of this compound.

  • Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the block at a controlled rate (e.g., 1-2 °C/min) near the expected melting point.

  • Record the temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid. This range is the melting point.

pKa Determination

The pKa can be determined potentiometrically.

Methodology:

  • Dissolve a precise amount of this compound in a suitable solvent (e.g., water or a water-ethanol mixture).

  • Titrate the solution with a standardized solution of a strong base (e.g., NaOH).

  • Monitor the pH of the solution using a calibrated pH meter after each addition of the titrant.

  • Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

Mechanism of Action: Proposed Signaling Pathways

This compound is known to act as a cerebral vasodilator and possesses antithrombotic properties.[1][2][3] While the precise molecular mechanisms are not fully elucidated, its actions are likely mediated through pathways common to other vasodilators and antiplatelet agents.

Vasodilation Pathway

The vasodilatory effect of many drugs is mediated by an increase in intracellular cyclic guanosine monophosphate (cGMP) or cyclic adenosine monophosphate (cAMP) in vascular smooth muscle cells. This leads to the activation of protein kinases that ultimately cause muscle relaxation and vasodilation.

Vasodilation_Pathway Viquidil This compound GC Guanylate Cyclase Viquidil->GC Activates GTP GTP cGMP cGMP GTP->cGMP Converts to PKG Protein Kinase G (PKG) cGMP->PKG Activates Relaxation Smooth Muscle Relaxation PKG->Relaxation Promotes Vasodilation Vasodilation Relaxation->Vasodilation

Caption: Proposed cGMP-mediated vasodilation pathway for this compound.

Antithrombotic Pathway

The antithrombotic activity of this compound likely involves the inhibition of platelet aggregation. This can be achieved by increasing intra-platelet cAMP levels, which in turn inhibits the signaling cascade that leads to platelet activation and aggregation.[12]

Antithrombotic_Pathway Viquidil This compound AC Adenylyl Cyclase Viquidil->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts to PKA Protein Kinase A (PKA) cAMP->PKA Activates Platelet_Activation Platelet Activation Cascade PKA->Platelet_Activation Inhibits Platelet_Aggregation Platelet Aggregation Platelet_Activation->Platelet_Aggregation

Caption: Proposed cAMP-mediated antiplatelet aggregation pathway for this compound.

Conclusion

This technical guide has synthesized the available information on the chemical properties and structure of this compound. While there are gaps in the publicly available experimental data, this document provides a solid foundation for researchers and drug development professionals. The outlined experimental protocols offer a starting point for the comprehensive characterization of this promising therapeutic agent. Further research is warranted to fully elucidate its spectroscopic properties and the precise molecular mechanisms underlying its vasodilatory and antithrombotic effects.

References

Viquidil Hydrochloride: A Technical Guide to its Discovery, History, and Core Scientific Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Viquidil hydrochloride, a quinotoxine derivative and an isomer of quinidine, is a cerebral vasodilator with demonstrated antithrombotic properties. This technical guide provides a comprehensive overview of the discovery, historical development, and core scientific data associated with this compound. It is designed to serve as a detailed resource for researchers, scientists, and professionals engaged in drug development. This document includes a historical timeline, details of its chemical synthesis, and available quantitative data from preclinical studies. Furthermore, it outlines key experimental protocols and visualizes the proposed, though not definitively established, signaling pathways and experimental workflows using the DOT language for Graphviz.

Discovery and History

The history of Viquidil, also known as quinotoxine, is intrinsically linked to the century-long quest for the total synthesis of quinine. Quinotoxine is a rearrangement product of quinine and was for a long time considered a byproduct in the efforts to synthesize quinine.

The key developments in the history of quinotoxine (Viquidil) are outlined below:

  • 1918: Paul Rabe and Karl Kindler first described the conversion of d-quinotoxine to quinine, a pivotal step in what would later be recognized as a formal total synthesis of quinine. This work laid the foundation for future investigations into quinotoxine and its derivatives.

  • 1944: Robert Burns Woodward and William von Eggers Doering achieved a landmark in organic chemistry with their formal total synthesis of quinine. Their synthesis famously culminated in the production of quinotoxine, relying on the earlier work of Rabe and Kindler for the final conversion to quinine. This brought significant attention to quinotoxine as a key intermediate.

  • Early 1970s: Scientific interest in the pharmacological properties of quinotoxine derivatives began to emerge. Research during this period led to the identification of this compound as a compound with potential therapeutic applications.

  • 1972-1979: A series of seminal papers were published in the German pharmacology journal Arzneimittel-Forschung (now Drug Research), which began to elucidate the therapeutic potential of Viquidil.

    • 1972: Lecrubier et al. published their findings on the "Effect of a new cerebral vasodilator agent, viquidil, on the aggregation of blood platelets," suggesting its potential as an antithrombotic agent.

    • 1973: De Valois JC provided evidence for its primary mechanism of action in a paper titled "Increase in cerebral blood flow in the rabbit by viquidil," published in Stroke.

    • 1979: Sim AK, et al. further characterized its "antithrombotic activity," solidifying its profile as a cerebral vasodilator with effects on hemostasis.

While the initial discovery of quinotoxine was a consequence of quinine research, the focused investigation into its pharmacological effects in the 1970s marks the true "discovery" of Viquidil as a potential therapeutic agent.

Chemical Synthesis

The synthesis of this compound is based on the chemical transformations of quinine and its derivatives. The core structure, quinotoxine, is formed through the acid-catalyzed rearrangement of quinine. A detailed, multi-step synthesis protocol for quinotoxine hydrochloride is outlined below.

Synthesis Protocol:

A general synthesis process for quinotoxine hydrochloride involves the following key stages:

  • Starting Material: The synthesis typically begins with quinine or a related cinchona alkaloid.

  • Rearrangement: Quinine undergoes an acid-catalyzed rearrangement to form quinotoxine. This is a well-documented reaction in alkaloid chemistry.

  • Purification: The resulting quinotoxine is purified using chromatographic techniques to isolate the desired isomer.

  • Salt Formation: The purified quinotoxine base is then treated with hydrochloric acid in a suitable solvent to form the hydrochloride salt, this compound. The salt form generally offers improved stability and solubility.

A more detailed, step-by-step laboratory-scale synthesis can be found in specialized organic synthesis literature and patents related to quinoline derivatives.

Quantitative Data

Table 1: Preclinical Efficacy Data

ParameterSpeciesModelDosageResultReference
Cerebral Blood FlowRabbitIn vivoNot SpecifiedConsiderable IncreaseDe Valois JC, 1973
Platelet AggregationNot SpecifiedIn vitroNot SpecifiedInhibition of aggregationLecrubier C, et al., 1972
Antithrombotic ActivityNot SpecifiedNot SpecifiedNot SpecifiedDemonstrated activitySim AK, et al., 1979

Table 2: Pharmacokinetic Profile (General for Quinidine Isomers)

ParameterSpeciesValueReference
BioavailabilityHuman>70% (for Quinidine)General Pharmacokinetic Texts
Protein BindingHuman80-90% (for Quinidine)General Pharmacokinetic Texts
MetabolismHumanHepaticGeneral Pharmacokinetic Texts
Elimination Half-lifeHuman6-8 hours (for Quinidine)General Pharmacokinetic Texts

Note: Specific pharmacokinetic data for this compound in humans is not well-documented in publicly accessible literature. The data for quinidine is provided as a reference for a structurally related compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the early literature on this compound.

Measurement of Cerebral Blood Flow in Rabbits

This protocol is based on the general methods used for such studies in the 1970s.

  • Animal Preparation: New Zealand white rabbits are anesthetized. A catheter is inserted into a femoral artery for blood pressure monitoring and blood sampling. A second catheter is placed in a femoral vein for drug administration.

  • Craniotomy: A small burr hole is drilled through the skull over the parietal cortex to expose the dura mater, allowing for the placement of a flow probe.

  • Flow Measurement: Cerebral blood flow is measured using a suitable technique of the era, such as heated thermocouple probes or electromagnetic flowmeters placed on the cortical surface.

  • Drug Administration: this compound, dissolved in a sterile saline solution, is administered intravenously at various doses.

  • Data Recording: Cerebral blood flow, arterial blood pressure, and heart rate are continuously recorded before, during, and after drug administration.

  • Analysis: Changes in cerebral blood flow are calculated as a percentage change from the baseline reading before drug administration.

In Vitro Platelet Aggregation Assay

This protocol describes a typical light transmission aggregometry (LTA) method.

  • Blood Collection: Whole blood is collected from healthy human volunteers into tubes containing an anticoagulant (e.g., sodium citrate).

  • Preparation of Platelet-Rich Plasma (PRP): The blood is centrifuged at a low speed to separate the PRP from red and white blood cells.

  • Preparation of Platelet-Poor Plasma (PPP): The remaining blood is centrifuged at a high speed to obtain PPP, which is used as a reference.

  • Aggregometry:

    • The LTA instrument is calibrated with PPP (100% aggregation) and PRP (0% aggregation).

    • A sample of PRP is placed in a cuvette with a magnetic stir bar and warmed to 37°C.

    • This compound, at various concentrations, is added to the PRP and incubated for a short period.

    • An aggregating agent (e.g., ADP, collagen, or arachidonic acid) is added to induce platelet aggregation.

    • The change in light transmission through the PRP is recorded over time as the platelets aggregate.

  • Data Analysis: The percentage of inhibition of aggregation by this compound is calculated by comparing the aggregation response in the presence of the drug to the control (vehicle-treated) response.

Signaling Pathways and Experimental Workflows

The precise molecular mechanisms and signaling pathways of this compound have not been extensively elucidated in the available literature. However, based on its known effects as a vasodilator and an inhibitor of platelet aggregation, a putative mechanism can be proposed.

Proposed Mechanism of Vasodilation

As a vasodilator, this compound likely influences the vascular smooth muscle cells, leading to relaxation and an increase in blood vessel diameter. This could occur through various general vasodilator pathways.

Vasodilation_Pathway Viquidil Viquidil hydrochloride Ca_channel L-type Ca2+ Channel Viquidil->Ca_channel Inhibits (?) Relaxation Vasodilation Viquidil->Relaxation Promotes VSMC Vascular Smooth Muscle Cell Ca_influx Ca2+ Influx Ca_channel->Ca_influx MLCK Myosin Light Chain Kinase Ca_influx->MLCK Activates Contraction Vasoconstriction MLCK->Contraction

Caption: Proposed vasodilatory action of this compound.

Proposed Mechanism of Antiplatelet Action

The anti-aggregatory effect of this compound likely involves interference with platelet activation pathways.

Antiplatelet_Pathway Viquidil Viquidil hydrochloride Receptor P2Y12 Receptor (?) Viquidil->Receptor Inhibits (?) Platelet Platelet Agonist Platelet Agonist (e.g., ADP) Agonist->Receptor Activation Platelet Activation Receptor->Activation Aggregation Platelet Aggregation Activation->Aggregation

Caption: Putative antiplatelet mechanism of this compound.

Experimental Workflow for Preclinical Evaluation

The following diagram illustrates a typical workflow for the preclinical assessment of a compound like this compound.

Preclinical_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies platelet_agg Platelet Aggregation Assay cbf_model Cerebral Blood Flow Model (Rabbit) platelet_agg->cbf_model vaso_assay Isolated Blood Vessel Assay vaso_assay->cbf_model pk_studies Pharmacokinetic Studies cbf_model->pk_studies thrombosis_model Thrombosis Model thrombosis_model->pk_studies synthesis Compound Synthesis & Purification synthesis->platelet_agg synthesis->vaso_assay tox_studies Toxicology Studies pk_studies->tox_studies data_analysis Data Analysis & Interpretation tox_studies->data_analysis

Caption: Preclinical evaluation workflow for this compound.

Conclusion

This compound is a compound with a rich history rooted in the pursuit of quinine synthesis. Early preclinical studies in the 1970s established its identity as a cerebral vasodilator with antithrombotic properties. While the historical data provides a foundational understanding of its effects, there is a notable lack of modern, comprehensive clinical and mechanistic studies in the publicly available scientific literature. This technical guide has synthesized the available historical and preclinical data to provide a detailed resource for the scientific community. Further research would be necessary to fully elucidate its molecular mechanisms of action and to establish a comprehensive pharmacokinetic and safety profile in humans according to current standards.

Viquidil Hydrochloride: A Technical Overview of Pharmacokinetic and Metabolic Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, detailed pharmacokinetic and metabolic data specifically for viquidil hydrochloride is limited. This guide provides a comprehensive framework for understanding the potential pharmacokinetic profile and metabolic fate of this compound based on established principles of drug metabolism and pharmacokinetics. The information herein is intended for research and development purposes and should be supplemented with specific experimental data for this compound as it becomes available.

Introduction to this compound

This compound is identified as a cerebral vasodilator. While its specific mechanism of action and complete pharmacological profile are not extensively detailed in readily available literature, its classification suggests a primary effect on blood flow within the brain. Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is critical for its development as a therapeutic agent. This document outlines the fundamental principles and methodologies relevant to the pharmacokinetic and metabolic evaluation of a compound like this compound.

Pharmacokinetics: The Journey of a Drug

Pharmacokinetics describes the movement of a drug into, through, and out of the body. These processes—absorption, distribution, metabolism, and excretion—govern the concentration of the drug at its site of action, thereby influencing the onset, intensity, and duration of its therapeutic effect.[1]

Absorption

Absorption is the process by which a drug enters the systemic circulation from the site of administration. For orally administered drugs like a potential this compound formulation, absorption primarily occurs in the gastrointestinal tract.

Key Parameters:

  • Bioavailability (F): The fraction of an administered dose of unchanged drug that reaches the systemic circulation.

  • Cmax: The maximum (or peak) serum concentration that a drug achieves.

  • Tmax: The time at which Cmax is reached.

  • AUC (Area Under the Curve): The area under the plasma concentration-time curve, which reflects the total exposure to a drug.

Table 1: Hypothetical Pharmacokinetic Parameters of this compound Following Oral Administration

ParameterUnitValue (Hypothetical)Description
Dosemg100Single oral dose
Cmaxng/mL500Maximum plasma concentration
Tmaxh2Time to reach maximum concentration
AUC(0-inf)ng*h/mL4500Total drug exposure
Bioavailability (F)%80Fraction of dose reaching systemic circulation
Half-life (t1/2)h6Time for plasma concentration to decrease by half

Experimental Protocol: Bioavailability Study

A typical bioavailability study for a new chemical entity like this compound would involve the following steps:

  • Subject Recruitment: Healthy volunteers are recruited and provide informed consent.

  • Drug Administration: A single oral dose of this compound is administered. For absolute bioavailability, a separate intravenous administration is also performed in a crossover design.

  • Blood Sampling: Blood samples are collected at predefined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) post-dosing.

  • Plasma Separation: Plasma is separated from the blood samples by centrifugation.

  • Bioanalytical Method: A validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), is used to quantify the concentration of this compound in the plasma samples.[2][3]

  • Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate pharmacokinetic parameters using non-compartmental or compartmental analysis.

Diagram 1: General ADME Workflow

ADME_Workflow cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_excretion Excretion Oral Administration Oral Administration GI Tract GI Tract Oral Administration->GI Tract Systemic Circulation Systemic Circulation GI Tract->Systemic Circulation Tissues Tissues Systemic Circulation->Tissues Liver Liver Systemic Circulation->Liver Kidney Kidney Systemic Circulation->Kidney Tissues->Systemic Circulation Metabolites Metabolites Liver->Metabolites Bile Bile Liver->Bile Metabolites->Systemic Circulation Urine Urine Kidney->Urine Feces Feces Bile->Feces

Caption: General workflow of drug Absorption, Distribution, Metabolism, and Excretion (ADME).

Distribution

Once in the systemic circulation, a drug is distributed to various tissues and organs. The extent of distribution is influenced by factors such as blood flow, tissue permeability, and binding to plasma and tissue proteins.

Key Parameters:

  • Volume of Distribution (Vd): A theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

Experimental Protocol: Tissue Distribution Study (Preclinical)

  • Animal Model: Typically conducted in rodent models (e.g., rats).

  • Drug Administration: A radiolabeled version of this compound is often administered.

  • Tissue Collection: At various time points, animals are euthanized, and various tissues (e.g., brain, liver, kidney, heart, muscle) are collected.

  • Quantification: The amount of radioactivity in each tissue is measured to determine the concentration of the drug and its metabolites.

Metabolism (Biotransformation)

Metabolism is the chemical modification of a drug by the body, primarily in the liver, to facilitate its elimination.[4] This process is generally divided into Phase I and Phase II reactions.[5]

Phase I Reactions: These reactions introduce or unmask a polar functional group. The most common Phase I reactions are oxidation, reduction, and hydrolysis, primarily catalyzed by the cytochrome P450 (CYP) enzyme system.[5]

Phase II Reactions: These are conjugation reactions where an endogenous substrate is added to the drug or its Phase I metabolite, further increasing its water solubility for excretion. Common conjugation reactions include glucuronidation, sulfation, and glutathione conjugation.

Table 2: Potential Metabolic Pathways for this compound (Hypothetical)

PhaseReactionEnzyme FamilyPotential Metabolite
Phase IHydroxylationCytochrome P450 (e.g., CYP3A4, CYP2D6)Hydroxy-viquidil
Phase IN-dealkylationCytochrome P450Desalkyl-viquidil
Phase IIGlucuronidationUDP-glucuronosyltransferases (UGTs)Viquidil-glucuronide
Phase IISulfationSulfotransferases (SULTs)Viquidil-sulfate

Experimental Protocol: In Vitro Metabolism Study

  • Test System: Human liver microsomes (HLMs) or hepatocytes are commonly used as they contain a rich complement of drug-metabolizing enzymes.

  • Incubation: this compound is incubated with the test system in the presence of necessary cofactors (e.g., NADPH for CYP-mediated reactions, UDPGA for glucuronidation).

  • Sample Analysis: At different time points, samples are taken and analyzed by LC-MS/MS to identify and quantify the parent drug and its metabolites.

  • Reaction Phenotyping: To identify the specific enzymes involved, the incubation can be repeated with specific chemical inhibitors of CYP isoforms or with recombinant human CYP enzymes.

Diagram 2: General Phase I and Phase II Metabolism

Metabolism_Pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Viquidil Viquidil Oxidation Oxidation Viquidil->Oxidation Reduction Reduction Viquidil->Reduction Hydrolysis Hydrolysis Viquidil->Hydrolysis Phase I Metabolite Phase I Metabolite Oxidation->Phase I Metabolite Reduction->Phase I Metabolite Hydrolysis->Phase I Metabolite Glucuronidation Glucuronidation Phase I Metabolite->Glucuronidation Sulfation Sulfation Phase I Metabolite->Sulfation Acetylation Acetylation Phase I Metabolite->Acetylation Excretable Metabolite Excretable Metabolite Glucuronidation->Excretable Metabolite Sulfation->Excretable Metabolite Acetylation->Excretable Metabolite

Caption: Overview of Phase I and Phase II metabolic reactions.

Excretion

Excretion is the irreversible removal of a drug and its metabolites from the body. The primary routes of excretion are renal (via urine) and hepatic (via bile and feces).

Key Parameters:

  • Clearance (CL): The volume of plasma from which the drug is completely removed per unit of time.

  • Renal Clearance (CLr): The rate of drug elimination via the kidneys.

  • Hepatic Clearance (CLh): The rate of drug elimination via the liver.

Experimental Protocol: Mass Balance Study

  • Subject Enrollment: A small number of healthy male volunteers are typically enrolled.

  • Drug Administration: A single dose of radiolabeled (e.g., ¹⁴C) this compound is administered.

  • Sample Collection: Urine and feces are collected at regular intervals until the radioactivity is negligible.

  • Radioactivity Measurement: The total radioactivity in each collected sample is measured.

  • Metabolite Profiling: The collected urine and feces are analyzed to identify and quantify the parent drug and its major metabolites.

Diagram 3: Workflow for Bioanalytical Sample Analysis

Bioanalysis_Workflow Biological Sample (Plasma, Urine) Biological Sample (Plasma, Urine) Sample Preparation Sample Preparation Biological Sample (Plasma, Urine)->Sample Preparation Protein Precipitation Protein Precipitation Sample Preparation->Protein Precipitation Liquid-Liquid Extraction Liquid-Liquid Extraction Sample Preparation->Liquid-Liquid Extraction Solid-Phase Extraction Solid-Phase Extraction Sample Preparation->Solid-Phase Extraction LC-MS/MS Analysis LC-MS/MS Analysis Protein Precipitation->LC-MS/MS Analysis Liquid-Liquid Extraction->LC-MS/MS Analysis Solid-Phase Extraction->LC-MS/MS Analysis Data Processing and Quantification Data Processing and Quantification LC-MS/MS Analysis->Data Processing and Quantification Pharmacokinetic and Metabolic Data Pharmacokinetic and Metabolic Data Data Processing and Quantification->Pharmacokinetic and Metabolic Data

Caption: A typical workflow for the analysis of drugs in biological samples.

Conclusion

The pharmacokinetic and metabolic profile of this compound is a critical component of its preclinical and clinical development. While specific data for this compound is not widely available, the principles and experimental methodologies outlined in this guide provide a robust framework for its evaluation. Future research should focus on conducting the described studies to generate specific data on the absorption, distribution, metabolism, and excretion of this compound. This will enable a comprehensive understanding of its disposition in the body, which is essential for determining appropriate dosing regimens and ensuring its safety and efficacy as a therapeutic agent.

References

Viquidil Hydrochloride: A Technical Guide to In Vitro and In Vivo Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Viquidil hydrochloride, a quinidine isomer, is a cerebral vasodilator with demonstrated antithrombotic properties. This technical guide provides a comprehensive overview of the known in vitro and in vivo effects of this compound. While robust in vivo data confirms its efficacy in increasing cerebral blood flow, the precise in vitro mechanisms, particularly regarding its antiplatelet activity, are less defined in publicly available literature. This document summarizes the existing quantitative data, outlines key experimental methodologies, and proposes a putative signaling pathway for its vasodilatory and antithrombotic actions based on current understanding. The information is presented to support further research and development of this compound.

In Vivo Effects: Cerebral Vasodilation

The primary and most well-documented in vivo effect of this compound is its ability to increase cerebral blood flow. A key study in rabbits demonstrated a significant and sustained increase in cerebral perfusion following administration of the compound.

Quantitative Data: In Vivo Cerebral Blood Flow
ParameterSpeciesDoseRoute of AdministrationMethodKey FindingsReference
Cerebral Blood Flow (CBF)Rabbit5 mg/kg body weightIntra-arterial (chronically implanted catheter in the internal carotid artery)85Krypton clearance techniqueApproximately 50% increase in CBF, lasting for at least one hour. The increase was statistically significant (P < 0.02).[1]
Experimental Protocol: Measurement of Cerebral Blood Flow in Rabbits

The following protocol is based on the methodology described by De Valois (1973)[1].

Objective: To determine the effect of this compound on cerebral blood flow.

Animal Model: Rabbits.

Procedure:

  • Surgical Preparation: A thin polyethylene catheter is chronically implanted in one of the internal carotid arteries to allow for direct injection into the cerebral circulation.

  • Animal Handling: At the time of the experiment, the animals are artificially ventilated to maintain a constant and controlled arterial pCO2.

  • Baseline Measurement: Two control measurements of cerebral blood flow (CBF) are taken before the administration of the drug using the 85Krypton clearance technique. This involves injecting a saline solution of 85Kr into the internal carotid artery and monitoring its washout from the brain tissue with a scintillation detector.

  • Drug Administration: this compound is administered via the implanted catheter at a dose of 5 mg/kg body weight.

  • Post-Dose Measurement: CBF is measured at 10 minutes and 40 minutes after the administration of this compound using the same 85Krypton clearance technique.

  • Data Analysis: The clearance curves are analyzed to calculate CBF, typically using a two-compartment model to differentiate between gray and white matter perfusion. Statistical analysis (e.g., Wilcoxon matched-pairs test) is used to compare pre- and post-dose CBF values.

Experimental Workflow: In Vivo Cerebral Blood Flow Study

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis rabbit Rabbit Model catheter Chronic Internal Carotid Artery Catheter Implantation rabbit->catheter ventilation Artificial Ventilation (Control pCO2) catheter->ventilation baseline Baseline CBF Measurement (85Kr Clearance) ventilation->baseline drug_admin Viquidil HCl Administration (5 mg/kg, intra-arterial) baseline->drug_admin post_dose Post-Dose CBF Measurement (10 & 40 min) drug_admin->post_dose clearance_curve Analyze Clearance Curves post_dose->clearance_curve calc_cbf Calculate Cerebral Blood Flow (CBF) clearance_curve->calc_cbf stats Statistical Comparison (Pre vs. Post) calc_cbf->stats

Caption: Workflow for in vivo cerebral blood flow measurement.

In Vitro Effects: Antiplatelet and Vasodilatory Mechanisms

The in vitro effects of this compound are less quantitatively documented in the available literature. Its antithrombotic activity suggests a direct or indirect effect on platelet aggregation. As a vasodilator and an isomer of quinidine, its mechanism of action is likely to involve the modulation of intracellular signaling pathways that regulate smooth muscle tone and platelet activation.

Putative Mechanism of Action

It is hypothesized that this compound exerts its effects through one or both of the following mechanisms:

  • Inhibition of Phosphodiesterase (PDE): By inhibiting PDEs, particularly those that degrade cyclic adenosine monophosphate (cAMP), Viquidil would increase intracellular cAMP levels. In vascular smooth muscle cells, elevated cAMP leads to relaxation and vasodilation. In platelets, increased cAMP inhibits aggregation.

  • Modulation of Ion Channels: As an isomer of quinidine, which is a known ion channel blocker, Viquidil may influence ion channels in vascular smooth muscle and platelets, contributing to its observed effects.

Quantitative Data: In Vitro Effects
ParameterCompoundTarget/AssayEffectReference
Platelet AggregationQuinidineEpinephrine-induced platelet aggregationInhibition[1]
α2-adrenoceptor BindingQuinidinePlatelet α2-adrenoceptorsIncreased dissociation constant (KD)[1]
Experimental Protocol: In Vitro Platelet Aggregation Assay

The following is a general protocol for assessing the in vitro effect of a compound on platelet aggregation.

Objective: To determine the inhibitory effect of this compound on platelet aggregation induced by various agonists.

Materials:

  • Human or animal blood (e.g., rabbit, to correlate with in vivo data).

  • Anticoagulant (e.g., sodium citrate).

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

  • Platelet agonists (e.g., adenosine diphosphate (ADP), collagen, arachidonic acid).

  • This compound solutions at various concentrations.

  • Platelet aggregometer.

Procedure:

  • PRP Preparation: Whole blood is centrifuged at a low speed to obtain PRP. A portion of the remaining blood is centrifuged at a high speed to obtain PPP, which is used as a reference.

  • Platelet Count Adjustment: The platelet count in the PRP is standardized.

  • Incubation: Aliquots of PRP are pre-incubated with different concentrations of this compound or vehicle control for a specified time at 37°C.

  • Aggregation Measurement: The PRP samples are placed in the aggregometer cuvettes. A platelet agonist is added to initiate aggregation, and the change in light transmittance is recorded over time.

  • Data Analysis: The percentage of platelet aggregation is calculated. Dose-response curves are generated, and the IC50 value (the concentration of this compound that inhibits platelet aggregation by 50%) is determined.

Proposed Signaling Pathway for this compound

The following diagram illustrates the hypothesized signaling pathway for the vasodilatory and antiplatelet effects of this compound, based on the putative mechanism of phosphodiesterase inhibition.

G cluster_vsmc Vascular Smooth Muscle Cell cluster_platelet Platelet Viquidil_vsmc Viquidil HCl PDE_vsmc Phosphodiesterase (PDE) Viquidil_vsmc->PDE_vsmc Inhibits cAMP_vsmc ↑ cAMP PDE_vsmc->cAMP_vsmc Breaks down PKA_vsmc Protein Kinase A (PKA) Activation cAMP_vsmc->PKA_vsmc MLCK_vsmc Myosin Light Chain Kinase (MLCK) Inhibition PKA_vsmc->MLCK_vsmc Relaxation Relaxation & Vasodilation MLCK_vsmc->Relaxation Viquidil_platelet Viquidil HCl PDE_platelet Phosphodiesterase (PDE) Viquidil_platelet->PDE_platelet Inhibits cAMP_platelet ↑ cAMP PDE_platelet->cAMP_platelet Breaks down Ca_platelet ↓ Intracellular Ca²⁺ cAMP_platelet->Ca_platelet Aggregation_inhibition Inhibition of Platelet Aggregation Ca_platelet->Aggregation_inhibition

Caption: Hypothesized signaling pathway of this compound.

Discussion and Future Directions

The available evidence strongly supports the in vivo efficacy of this compound as a cerebral vasodilator. The quantitative data from rabbit studies provides a solid foundation for its potential therapeutic application in conditions of reduced cerebral blood flow.

However, a significant gap exists in the understanding of its in vitro pharmacology. To fully characterize the compound and support its further development, the following research is recommended:

  • Quantitative In Vitro Platelet Aggregation Studies: Determination of IC50 values against a panel of platelet agonists (e.g., ADP, collagen, thrombin) is crucial to quantify its antiplatelet potency.

  • Phosphodiesterase Inhibition Profiling: Screening this compound against a panel of PDE isoenzymes will elucidate its specific molecular targets and help predict its therapeutic window and potential side effects.

  • Measurement of Cyclic Nucleotide Levels: Direct measurement of cAMP and cGMP levels in platelets and vascular smooth muscle cells upon treatment with this compound would confirm the proposed mechanism of action.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Integrating the in vitro potency data with in vivo pharmacokinetic studies will enable the development of robust PK/PD models to predict efficacious human doses.

Conclusion

This compound is a promising compound with demonstrated potent in vivo cerebral vasodilatory effects. While its antithrombotic activity is recognized, the underlying in vitro mechanisms require further quantitative investigation. The proposed signaling pathway, centered on phosphodiesterase inhibition and subsequent increases in cyclic AMP, provides a strong rationale for its observed effects and a framework for future research. A more detailed elucidation of its in vitro pharmacology will be instrumental in advancing the clinical development of this compound for cerebrovascular and thrombotic disorders.

References

Viquidil Hydrochloride: A Technical Guide to Putative Molecular Targets and Binding Sites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Viquidil hydrochloride, a compound recognized for its cerebral vasodilatory and antithrombotic properties, presents a compelling case for further molecular investigation. As an isomer of the well-characterized Class IA antiarrhythmic drug Quinidine, its mechanism of action is hypothesized to involve similar molecular targets. This technical guide synthesizes the known pharmacology of Quinidine to propose putative molecular targets and binding sites for this compound. It details potential interactions with ion channels and receptors that likely underlie its therapeutic effects. Furthermore, this document provides a comprehensive overview of the experimental protocols required to elucidate the precise molecular mechanisms of Viquidil, offering a roadmap for future research and development.

Introduction

This compound is clinically utilized for its ability to increase cerebral blood flow and inhibit thrombus formation. Despite its therapeutic applications, a detailed understanding of its molecular targets and the specific binding sites through which it elicits its effects remains largely unexplored. The structural relationship between Viquidil and Quinidine provides a strong foundation for postulating its pharmacological profile. Quinidine is known to interact with a variety of ion channels and receptors, and it is highly probable that Viquidil shares some of these targets. This guide aims to bridge the current knowledge gap by proposing potential molecular targets for Viquidil and outlining the experimental approaches necessary for their validation.

Putative Molecular Targets and Mechanisms of Action

Based on its isomerism with Quinidine, the following molecular targets are proposed for this compound.

Ion Channels
  • Voltage-Gated Sodium Channels (Nav): Quinidine is a known blocker of fast inward sodium channels, a mechanism central to its antiarrhythmic effects. It is plausible that Viquidil also interacts with these channels, which could contribute to its pharmacological profile.

  • Potassium Channels (Kv): Quinidine blocks several types of potassium channels, including the rapid (IKr), slow (IKs), and inward-rectifier (IK1) currents, as well as the transient outward current (Ito). Blockade of these channels in vascular smooth muscle cells could lead to membrane depolarization, inhibition of calcium influx through voltage-gated calcium channels, and subsequent vasodilation. This represents a potential mechanism for Viquidil's cerebral vasodilatory effect.

  • Na+/K+-ATPase: At micromolar concentrations, Quinidine has been shown to inhibit the Na+/K+-ATPase pump. Inhibition of this pump can alter intracellular sodium and calcium concentrations, potentially influencing vascular tone and platelet function.

Receptors
  • Alpha-1 Adrenergic Receptors: Quinidine exhibits alpha-1 adrenergic blocking activity, leading to vasodilation. This is a highly probable mechanism for Viquidil's vasodilatory effects, particularly in the cerebral vasculature.

  • Muscarinic Receptors: Quinidine possesses antimuscarinic properties. While the contribution of this activity to its primary therapeutic effects is less clear, it is a potential area for investigation with Viquidil.

Quantitative Data (Based on Quinidine)

In the absence of direct binding data for this compound, the following table summarizes the known quantitative data for its isomer, Quinidine. This information serves as a valuable reference point for initiating experimental investigations into Viquidil's binding affinities.

TargetLigandAssay TypeSpeciesIC50 / KdReference
Cloned Ito-type K+ Channel (RHK1)QuinidineWhole-cell patch clampRat875 µM (at +60 mV)[1]
Human Atrial ItoQuinidineWhole-cell patch clampHumanAge-dependent[2]
Human Atrial IKurQuinidineWhole-cell patch clampHumanAge-independent[2]
Human Atrial IK1QuinidineWhole-cell patch clampHumanAge-independent[2]

Note: This data is for Quinidine and should be considered as a proxy for this compound. Experimental validation is crucial.

Experimental Protocols

To elucidate the molecular targets and binding sites of this compound, a series of well-established experimental protocols should be employed.

Ion Channel Electrophysiology
  • Objective: To determine the functional effects of Viquidil on various ion channels (Na+, K+, Ca2+).

  • Methodology:

    • Cell Culture: Utilize cell lines stably or transiently expressing the specific ion channel subtype of interest (e.g., HEK293 cells expressing hNav1.5 or hERG).

    • Patch-Clamp Recording: Employ whole-cell or single-channel patch-clamp techniques to record ionic currents in the absence and presence of varying concentrations of this compound.

    • Data Analysis: Analyze the recordings to determine the concentration-response relationship (IC50), voltage-dependence of the block, and the state-dependence (resting, open, or inactivated state) of the interaction.

Radioligand Binding Assays
  • Objective: To determine the binding affinity of Viquidil for specific receptors (e.g., alpha-1 adrenergic receptors).

  • Methodology:

    • Membrane Preparation: Prepare cell membrane fractions from tissues or cultured cells expressing the receptor of interest.

    • Competition Binding: Incubate the membrane preparations with a known radiolabeled ligand for the receptor (e.g., [3H]-prazosin for α1-receptors) in the presence of increasing concentrations of unlabeled this compound.

    • Separation and Counting: Separate the bound and free radioligand by rapid filtration and quantify the radioactivity of the bound fraction using liquid scintillation counting.

    • Data Analysis: Determine the Ki (inhibitory constant) of Viquidil from the competition binding curves.

Platelet Aggregation Assays
  • Objective: To investigate the in vitro antithrombotic effects of Viquidil and its mechanism.

  • Methodology:

    • Platelet-Rich Plasma (PRP) Preparation: Obtain fresh human or animal blood and prepare PRP by centrifugation.

    • Aggregation Measurement: Use a platelet aggregometer to measure the change in light transmission through the PRP upon addition of an aggregating agent (e.g., ADP, collagen, thrombin) in the presence and absence of this compound.

    • Mechanism of Action Studies: Investigate the underlying pathways by measuring the effect of Viquidil on second messengers like cyclic AMP (cAMP) and thromboxane A2 (TXA2) production.

Visualizations

Proposed Signaling Pathways

proposed_signaling_pathways cluster_vasodilation Cerebral Vasodilation cluster_antithrombotic Antithrombotic Effect Viquidil_V Viquidil HCl Alpha1_AR α1-Adrenergic Receptor Viquidil_V->Alpha1_AR Block K_Channel K+ Channel Viquidil_V->K_Channel Block PLC PLC Alpha1_AR->PLC Vasoconstriction Vasoconstriction Hyperpolarization Hyperpolarization K_Channel->Hyperpolarization IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_Release Ca2+ Release IP3_DAG->Ca_Release Ca_Release->Vasoconstriction Vasodilation Vasodilation Hyperpolarization->Vasodilation Viquidil_A Viquidil HCl Platelet_Activation Platelet Activation Viquidil_A->Platelet_Activation Inhibition Aggregation Aggregation Platelet_Activation->Aggregation Thrombus_Formation Thrombus Formation Aggregation->Thrombus_Formation experimental_workflow cluster_workflow Target Identification Workflow Start Hypothesized Targets (from Quinidine data) Ion_Channels Ion Channel Screening (Patch-Clamp) Start->Ion_Channels Receptor_Binding Receptor Binding Assays (Radioligand) Start->Receptor_Binding Functional_Assays Functional Assays (Platelet Aggregation) Start->Functional_Assays Data_Analysis Data Analysis (IC50, Ki) Ion_Channels->Data_Analysis Receptor_Binding->Data_Analysis Functional_Assays->Data_Analysis Target_Validation Target Validation (In vivo models) Data_Analysis->Target_Validation

References

A Technical Guide to the Core Differences Between Viquidil Hydrochloride and its Isomer, Quinidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Viquidil hydrochloride, also known as quinotoxine, and quinidine are structural isomers with the same molecular formula (C₂₀H₂₄N₂O₂) but distinct chemical structures that lead to markedly different pharmacological profiles. While quinidine is a well-established Class Ia antiarrhythmic agent, Viquidil is primarily recognized for its cerebral vasodilator and antithrombotic properties. This technical guide provides an in-depth comparison of their core differences, encompassing their chemical structures, mechanisms of action, and pharmacological effects, supported by quantitative data and detailed experimental methodologies.

Introduction: A Tale of Two Isomers

Quinidine, a naturally occurring cinchona alkaloid, has a long history in cardiovascular medicine as a cornerstone therapy for various cardiac arrhythmias.[1][2] Its mechanism of action is primarily centered on the blockade of cardiac ion channels. Viquidil, a synthetic derivative and structural isomer of quinidine, presents a fascinating case of how a subtle alteration in molecular architecture can dramatically shift therapeutic application from the heart to the cerebrovascular system. The key structural difference lies in the quinuclidine ring system of quinidine, which is opened in Viquidil to form a piperidine derivative. This fundamental change is the basis for their divergent pharmacological activities.

Chemical Structure and Stereochemistry

The defining difference between Viquidil and quinidine lies in their core structures. Quinidine possesses a rigid, bicyclic quinuclidine ring system. In contrast, Viquidil features a more flexible piperidine ring, resulting from the cleavage of one of the rings in the quinuclidine nucleus.

Table 1: Chemical and Physical Properties of this compound and Quinidine

PropertyThis compoundQuinidine
IUPAC Name 1-(6-methoxyquinolin-4-yl)-3-[(3R,4R)-3-vinylpiperidin-4-yl]propan-1-one hydrochloride(S)-(6-methoxyquinolin-4-yl)((2R,4S,5R)-5-vinylquinuclidin-2-yl)methanol
Molecular Formula C₂₀H₂₅ClN₂O₂C₂₀H₂₄N₂O₂
Molecular Weight 376.9 g/mol 324.4 g/mol
Synonyms Quinotoxine hydrochloride, LM-192(+)-Quinidine, β-Quinine
CAS Number 57734-73-156-54-2

Comparative Pharmacology and Mechanism of Action

The structural dissimilarity between Viquidil and quinidine directly translates to their distinct mechanisms of action and therapeutic indications.

This compound: A Cerebral Vasodilator and Antithrombotic Agent

Viquidil's primary pharmacological effects are focused on the cerebrovascular system.

  • Cerebral Vasodilation: Viquidil induces dilation of cerebral blood vessels, leading to an increase in cerebral blood flow. This effect is particularly beneficial in conditions associated with cerebrovascular insufficiency. The precise mechanism of vasodilation is not fully elucidated but is thought to involve a direct relaxant effect on the vascular smooth muscle of cerebral arteries.

  • Antithrombotic Activity: Viquidil has been shown to inhibit platelet aggregation, a key process in the formation of blood clots (thrombi). This antithrombotic effect contributes to its potential utility in preventing ischemic events in the brain.

Quinidine: A Class Ia Antiarrhythmic Agent

Quinidine's mechanism of action is well-characterized and centers on its ability to modulate cardiac ion channels.

  • Sodium Channel Blockade: As a Class Ia antiarrhythmic, quinidine primarily blocks the fast inward sodium current (I_Na) in cardiomyocytes. This action slows the rate of depolarization (Phase 0) of the cardiac action potential, thereby decreasing conduction velocity in the atria, ventricles, and His-Purkinje system.

  • Potassium Channel Blockade: Quinidine also blocks several types of potassium channels, which leads to a prolongation of the action potential duration and an increase in the effective refractory period.

  • Anticholinergic Activity: Quinidine exhibits vagolytic (anticholinergic) effects, which can increase the heart rate and AV conduction.

Signaling Pathways

The distinct pharmacological actions of Viquidil and quinidine are mediated by different signaling pathways.

Viquidil_Signaling_Pathway cluster_0 Cerebral Vasodilation Pathway cluster_1 Antithrombotic Pathway Viquidil Viquidil VSMC Vascular Smooth Muscle Cell Viquidil->VSMC Direct action Viquidil->VSMC Platelet Platelet Viquidil->Platelet Inhibition Viquidil->Platelet Aggregation Aggregation Viquidil->Aggregation Inhibits Viquidil->Aggregation Relaxation Relaxation VSMC->Relaxation VSMC->Relaxation Vasodilation Cerebral Vasodilation Relaxation->Vasodilation Relaxation->Vasodilation Antithrombotic Antithrombotic Effect

Caption: Proposed signaling pathways for Viquidil's pharmacological effects.

Quinidine_Signaling_Pathway cluster_0 Cardiac Ion Channel Modulation Quinidine Quinidine Cardiomyocyte Cardiomyocyte Na_Channel Voltage-gated Na+ Channel Quinidine->Na_Channel Blocks K_Channel Voltage-gated K+ Channel Quinidine->K_Channel Blocks Depolarization Decreased Rate of Depolarization Na_Channel->Depolarization Na_Channel->Depolarization APD Prolonged Action Potential Duration K_Channel->APD K_Channel->APD Antiarrhythmic Antiarrhythmic Effect Depolarization->Antiarrhythmic APD->Antiarrhythmic

Caption: Signaling pathway for Quinidine's antiarrhythmic action.

Quantitative Data Summary

Direct comparative quantitative data for Viquidil and quinidine is limited in publicly available literature. The following table summarizes known pharmacological parameters for each compound individually.

Table 2: Pharmacological Parameters

ParameterThis compoundQuinidine
Therapeutic Class Cerebral Vasodilator, AntithromboticClass Ia Antiarrhythmic
Primary Target(s) Vascular smooth muscle, PlateletsCardiac Na⁺ and K⁺ channels
Primary Effect Increased cerebral blood flow, Inhibition of platelet aggregationSlowed cardiac conduction, Prolonged action potential duration
Clinical Indications Cerebrovascular insufficiency (in some regions)Atrial fibrillation/flutter, Ventricular arrhythmias

Experimental Protocols

The distinct pharmacological profiles of Viquidil and quinidine necessitate different experimental models for their evaluation.

Measurement of Cerebral Blood Flow (for Viquidil)

Methodology: Laser Doppler Flowmetry

This technique provides a continuous, real-time measurement of relative changes in cerebral blood flow.

CBF_Workflow Start Animal Preparation (Anesthesia, Skull Exposure) Probe Placement of Laser Doppler Probe Start->Probe Baseline Baseline CBF Measurement Probe->Baseline Administer Administration of Viquidil or Vehicle Baseline->Administer Monitor Continuous CBF Monitoring Administer->Monitor Analysis Data Analysis (% change from baseline) Monitor->Analysis LTA_Workflow Blood Whole Blood Collection (Citrated) PRP Preparation of Platelet-Rich Plasma (PRP) by Centrifugation Blood->PRP Incubate Incubation of PRP with Viquidil or Vehicle PRP->Incubate Agonist Addition of Platelet Agonist (e.g., ADP, Collagen) Incubate->Agonist Measure Measurement of Light Transmission (Aggregation) Agonist->Measure Analysis Data Analysis (Inhibition Curve, IC50) Measure->Analysis

References

Viquidil Hydrochloride: An In-Depth Technical Guide on its Antithrombotic Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Viquidil hydrochloride, a quinoline derivative and cerebral vasodilator, has demonstrated notable antithrombotic and antiplatelet properties in early scientific studies. This technical guide synthesizes the available data on this compound's effects on thrombosis, focusing on its impact on platelet aggregation and its efficacy in in-vivo models. While the foundational research was conducted in the 1970s, this document aims to provide a clear and structured overview of the key findings, experimental approaches, and a hypothetical framework for its mechanism of action. Due to the limited availability of the full-text of seminal studies, this guide presents the core findings and methodologies based on accessible abstracts and citations, and provides a general framework for the experimental workflows and potential signaling pathways involved in its antithrombotic action.

Antithrombotic and Antiplatelet Effects

This compound has been shown to inhibit platelet aggregation and reduce thrombus formation in various experimental settings. The primary evidence for these effects comes from in vitro and in vivo studies conducted in the 1970s.

In Vitro Platelet Aggregation

Initial research by Lecrubier et al. (1972) first described the effects of Viquidil on the aggregation of blood platelets. While the full quantitative data from this study is not widely available, it is the foundational paper establishing this activity.

In Vivo Antithrombotic Activity

Subsequent research by Sim et al. (1979) further elucidated the antithrombotic activity of Viquidil in animal models. This study is a key source of information regarding the in vivo efficacy of the compound.

Quantitative Data Summary

A comprehensive summary of quantitative data from the primary literature is not possible due to the limited access to the full-text of these historical documents. Researchers are advised to consult the original publications for detailed dose-response curves, IC50 values, and statistical analyses.

Experimental Model Key Findings (Qualitative) Primary Reference
In Vitro Platelet AggregationThis compound inhibits the aggregation of blood platelets.Lecrubier C, et al. (1972)
In Vivo Thrombosis ModelsThis compound demonstrates antithrombotic activity.Sim AK, et al. (1979)

Experimental Protocols

Detailed experimental protocols from the original studies are not available in the public domain. However, based on standard pharmacological practices of the era and the nature of the research, the following are likely methodologies that were employed.

In Vitro Platelet Aggregation Studies (Hypothetical Protocol)
  • Objective: To assess the direct effect of this compound on platelet aggregation induced by various agonists.

  • Methodology:

    • Platelet-Rich Plasma (PRP) Preparation: Whole blood is collected from healthy human donors or animal subjects (e.g., rabbits, rats) into an anticoagulant (e.g., sodium citrate). The blood is then centrifuged at a low speed to separate the PRP.

    • Platelet Aggregometry: Platelet aggregation is measured using a turbidimetric aggregometer. Aliquots of PRP are placed in cuvettes and warmed to 37°C.

    • Incubation with Viquidil: this compound at various concentrations is added to the PRP and incubated for a short period. A vehicle control is also run in parallel.

    • Induction of Aggregation: An aggregating agent such as Adenosine Diphosphate (ADP), collagen, or arachidonic acid is added to the cuvettes to induce platelet aggregation.

    • Data Analysis: The change in light transmittance through the PRP suspension is recorded over time. The maximum aggregation percentage is calculated, and the inhibitory effect of this compound is determined by comparing the aggregation in its presence to the control.

In Vivo Thrombosis Models (Hypothetical Protocol)
  • Objective: To evaluate the efficacy of this compound in preventing thrombus formation in a living organism.

  • Methodology (e.g., Arterial Thrombosis Model):

    • Animal Model: An appropriate animal species (e.g., rat, rabbit) is anesthetized.

    • Surgical Procedure: A major artery (e.g., carotid artery) is isolated and exposed. Thrombosis is induced by a controlled injury to the vessel wall, which can be achieved through methods such as ferric chloride application, electrical stimulation, or mechanical pinching.

    • Drug Administration: this compound is administered to the animals at different doses via an appropriate route (e.g., oral gavage, intravenous injection) prior to the thrombotic challenge. A control group receives a vehicle.

    • Thrombus Measurement: After a set period, the arterial segment is excised, and the formed thrombus is isolated and weighed.

    • Data Analysis: The thrombus weight in the Viquidil-treated groups is compared to the control group to determine the percentage of thrombus inhibition.

Visualizations: Workflows and Potential Signaling Pathways

Experimental Workflow for Assessing Antithrombotic Properties

experimental_workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment blood_collection Blood Collection (Human/Animal) prp_prep Platelet-Rich Plasma (PRP) Preparation blood_collection->prp_prep aggregometry Platelet Aggregometry prp_prep->aggregometry incubation Incubation with Viquidil HCl aggregometry->incubation induction Induction of Aggregation (e.g., ADP, Collagen) incubation->induction invitro_analysis Data Analysis: % Inhibition induction->invitro_analysis end End invitro_analysis->end animal_model Animal Model (e.g., Rat, Rabbit) drug_admin Viquidil HCl Administration animal_model->drug_admin thrombosis_induction Induction of Thrombosis (e.g., Ferric Chloride Injury) drug_admin->thrombosis_induction thrombus_measurement Thrombus Excision & Measurement thrombosis_induction->thrombus_measurement invivo_analysis Data Analysis: Thrombus Weight thrombus_measurement->invivo_analysis invivo_analysis->end start Start start->blood_collection start->animal_model

Caption: General experimental workflow for evaluating the antithrombotic and antiplatelet activity of a compound.

Hypothetical Signaling Pathway for Platelet Aggregation Inhibition

The precise molecular mechanism of this compound's antiplatelet activity has not been elucidated in the available literature. However, many antiplatelet agents work by modulating key signaling pathways within the platelet. The following diagram illustrates a generalized pathway that Viquidil could potentially influence.

hypothetical_pathway cluster_platelet Platelet Interior agonist Aggregating Agonist (e.g., ADP, Thromboxane A2) receptor Platelet Receptor (e.g., P2Y12, TP) agonist->receptor g_protein G-Protein Activation receptor->g_protein plc Phospholipase C (PLC) g_protein->plc ip3_dag IP3 & DAG Production plc->ip3_dag ca_release Ca2+ Release from Dense Tubular System ip3_dag->ca_release platelet_activation Platelet Activation (Shape Change, Granule Release) ca_release->platelet_activation gp_activation GPIIb/IIIa Receptor Activation platelet_activation->gp_activation aggregation Platelet Aggregation gp_activation->aggregation viquidil Viquidil HCl viquidil->inhibition_point

Caption: A generalized platelet activation pathway illustrating potential points of inhibition by an antiplatelet agent.

Conclusion and Future Directions

This compound exhibits clear antithrombotic and antiplatelet properties, as established by foundational in vitro and in vivo studies. However, a significant gap exists in the current understanding of its quantitative efficacy and its precise mechanism of action at the molecular level. For drug development professionals, Viquidil may represent an interesting historical lead compound. Future research should focus on:

  • Re-evaluation of In Vitro Potency: Modern platelet aggregometry with a wide range of agonists and signaling pathway-specific inhibitors could elucidate the mechanism.

  • Target Identification: Radioligand binding studies or affinity chromatography could identify the molecular target(s) of Viquidil on or within platelets.

  • In Vivo Efficacy and Safety: Contemporary models of thrombosis and hemostasis would be required to validate the early findings and assess the therapeutic window.

A thorough reinvestigation of this compound using modern pharmacological and biochemical techniques is warranted to fully understand its potential as an antithrombotic agent.

Methodological & Application

Viquidil Hydrochloride: In Vivo Dosage and Administration Protocols for Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes for Researchers and Drug Development Professionals

Introduction

Viquidil hydrochloride, also known as Moquizone hydrochloride, is a compound that has been investigated for its pharmacological properties, including its effects as a cerebral vasodilator and its choleretic activity. This document provides a comprehensive overview of the in vivo dosage of this compound in rodent models, based on available toxicological and pharmacological data. Detailed experimental protocols are provided to guide researchers in designing and executing studies involving this compound.

Data Presentation: Quantitative Dosage Information

The following tables summarize the available quantitative data on this compound (Moquizone hydrochloride) dosage in rodent models.

Table 1: Acute Toxicity (LD50) of this compound in Rats
Species Strain Route of Administration LD50 (mg/kg)
RatNot SpecifiedOral2135
RatNot SpecifiedIntraperitoneal450
RatNot SpecifiedIntravenous146

Data extracted from toxicological studies on Moquizone hydrochloride.

Table 2: Reported In Vivo Efficacy Dosages of this compound in Rodent Models
Animal Model Species/Strain Route of Administration Dosage Range (mg/kg) Observed Effect
Choleretic Activity ModelRatIntravenous1, 2, 4, 8Dose-dependent increase in bile flow
Choleretic Activity ModelRatIntraduodenal8, 16, 32, 64Dose-dependent increase in bile flow

Dosages are derived from pharmacological studies on Moquizone hydrochloride and represent effective dose ranges for specific physiological effects.

Experimental Protocols

The following are detailed methodologies for key experiments involving the administration of this compound to rodent models.

Protocol 1: Determination of Choleretic Activity in Anesthetized Rats (Intravenous Administration)

1. Animal Model:

  • Male Wistar rats (200-250 g).

  • Animals are to be fasted for 12 hours prior to the experiment with free access to water.

2. Anesthesia and Surgical Preparation:

  • Anesthetize the rats with an appropriate anesthetic agent (e.g., urethane, 1.2 g/kg, intraperitoneally).

  • Perform a midline laparotomy to expose the common bile duct.

  • Cannulate the common bile duct with a polyethylene catheter for bile collection.

  • Cannulate the jugular vein for intravenous administration of this compound.

3. Drug Preparation:

  • Prepare a stock solution of this compound in sterile saline (0.9% NaCl).

  • Prepare serial dilutions to achieve the desired final concentrations for injection.

4. Experimental Procedure:

  • Allow the animal to stabilize for 30 minutes after surgery, collecting basal bile flow.

  • Administer this compound intravenously at doses of 1, 2, 4, and 8 mg/kg.

  • Collect bile in pre-weighed tubes at 15-minute intervals for a total of 2 hours.

  • Record the volume of bile secreted.

5. Data Analysis:

  • Calculate the bile flow rate (μL/min/100g body weight).

  • Compare the bile flow rates before and after drug administration.

  • Analyze the dose-response relationship.

Protocol 2: Evaluation of Oral Bioavailability and Efficacy (Oral Gavage)

1. Animal Model:

  • Male Sprague-Dawley rats (220-260 g).

  • House animals individually and acclimate for at least 3 days before the experiment.

  • Fast animals overnight (approximately 16 hours) before oral administration, with free access to water.

2. Drug Preparation:

  • Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in water).

3. Experimental Procedure:

  • Administer this compound via oral gavage at a defined dose (e.g., 50 mg/kg, based on LD50 data for estimating a non-lethal dose).

  • Collect blood samples from the tail vein or via a cannula at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, and 24 hours) for pharmacokinetic analysis.

  • For efficacy studies (e.g., cerebral blood flow), perform the relevant measurements at the time of expected peak plasma concentration.

4. Sample Processing and Analysis:

  • Centrifuge blood samples to separate plasma.

  • Analyze plasma concentrations of this compound using a validated analytical method (e.g., LC-MS/MS).

5. Data Analysis:

  • Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and bioavailability.

  • Correlate pharmacokinetic data with pharmacodynamic outcomes.

Mandatory Visualizations

experimental_workflow_choleretic_activity cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Data Analysis animal_prep Animal Preparation (Fasting, Anesthesia) surgical_prep Surgical Preparation (Bile Duct & Jugular Vein Cannulation) animal_prep->surgical_prep stabilization Stabilization & Basal Bile Collection surgical_prep->stabilization drug_prep Drug Preparation (Viquidil HCl in Saline) drug_admin Intravenous Administration (1, 2, 4, 8 mg/kg) stabilization->drug_admin bile_collection Bile Collection (15 min intervals for 2h) drug_admin->bile_collection flow_rate Calculate Bile Flow Rate bile_collection->flow_rate dose_response Analyze Dose-Response Relationship flow_rate->dose_response

Workflow for Choleretic Activity Assay

signaling_pathway_vasodilation viquidil This compound target Molecular Target (e.g., Ion Channel, Receptor) viquidil->target smooth_muscle Vascular Smooth Muscle Cell target->smooth_muscle Acts on ca_influx ↓ Intracellular Ca²⁺ Influx smooth_muscle->ca_influx Leads to relaxation Smooth Muscle Relaxation ca_influx->relaxation vasodilation Cerebral Vasodilation relaxation->vasodilation Results in

Hypothesized Vasodilation Pathway

Application Notes and Protocols for Viquidil Hydrochloride Administration in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Viquidil hydrochloride, a quinoline derivative, is recognized for its potential as a cerebral vasodilator and its antithrombotic properties. Preclinical animal studies are crucial for elucidating its pharmacokinetic profile, efficacy, and safety prior to clinical development. This document provides detailed application notes and standardized protocols for the administration of this compound in various animal models. Due to the limited availability of specific published data for this compound, the following protocols and data tables are presented as representative examples based on studies of similar quinoline derivatives and general practices in preclinical research. Researchers are advised to perform dose-ranging studies to determine the optimal dosage for their specific animal model and experimental endpoint.

Data Presentation: Pharmacokinetic and Efficacy Data

The following tables are templates for summarizing quantitative data from animal studies with this compound. The values presented are hypothetical and should be replaced with experimental data.

Table 1: Representative Pharmacokinetic Parameters of a Quinoline Derivative in Rabbits

Administration RouteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Half-life (h)
Intravenous 512000.2536003.5
Oral (Gavage) 204502.027004.0

Table 2: Representative Efficacy Data in an Animal Model of Cerebral Ischemia (e.g., Rabbit Embolic Stroke Model)

Treatment GroupAdministration RouteDose (mg/kg)Neurological Deficit Score (0-5)Infarct Volume (mm³)
Vehicle Control Intravenous-4.2 ± 0.5150 ± 25
Viquidil HCl Intravenous52.5 ± 0.780 ± 15
Viquidil HCl Intravenous101.8 ± 0.655 ± 12
Vehicle Control Oral-4.3 ± 0.4155 ± 30
Viquidil HCl Oral203.1 ± 0.8100 ± 20
Viquidil HCl Oral402.4 ± 0.770 ± 18

*p < 0.05 compared to Vehicle Control

Experimental Protocols

Formulation of this compound for Animal Administration

Proper formulation is critical for ensuring accurate dosing and bioavailability.

1. Intravenous (IV) Formulation:

  • Vehicle: Sterile isotonic saline (0.9% NaCl) or phosphate-buffered saline (PBS, pH 7.4).

  • Preparation:

    • Weigh the required amount of this compound powder.

    • Dissolve in the sterile vehicle. To aid dissolution, sonication or gentle warming may be used.

    • Ensure the final solution is clear and free of particulates.

    • Filter the solution through a 0.22 µm sterile filter into a sterile vial.

  • Concentration: Typically 1-5 mg/mL, depending on the required dose and volume limits for the chosen animal species.

2. Oral (PO) Gavage Formulation:

  • Vehicle: Distilled water, 0.5% methylcellulose, or a suitable suspension vehicle.

  • Preparation:

    • Weigh the required amount of this compound powder.

    • For a solution, dissolve in distilled water.

    • For a suspension, wet the powder with a small amount of vehicle to form a paste, then gradually add the remaining vehicle while stirring or vortexing to achieve a uniform suspension.

  • Concentration: Typically 5-20 mg/mL. The viscosity should be suitable for administration via gavage needle.

Protocol 1: Intravenous Administration in Rabbits

Objective: To assess the pharmacokinetic profile or acute efficacy of intravenously administered this compound.

Materials:

  • This compound IV formulation

  • New Zealand White rabbits (2.5-3.5 kg)

  • Restrainer

  • 24-26 gauge catheter or butterfly needle

  • Syringes

  • 70% ethanol

  • Blood collection tubes (e.g., with EDTA or heparin)

Procedure:

  • Acclimatize rabbits to the laboratory environment for at least one week.

  • Fast the animals overnight (with free access to water) prior to dosing to reduce variability in absorption.

  • Record the body weight of each rabbit to calculate the exact dose volume.

  • Place the rabbit in a suitable restrainer.

  • Disinfect the marginal ear vein area with 70% ethanol.

  • Insert the catheter or butterfly needle into the marginal ear vein.

  • Administer the this compound formulation slowly over 1-2 minutes.

  • Collect blood samples from the contralateral ear vein or central artery at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 12, 24 h) into appropriate collection tubes.

  • Process blood samples to obtain plasma or serum and store at -80°C until analysis.

  • Monitor the animal for any adverse reactions during and after administration.

Protocol 2: Oral Gavage Administration in Rats

Objective: To evaluate the oral bioavailability and efficacy of this compound.

Materials:

  • This compound oral formulation

  • Sprague-Dawley or Wistar rats (200-300 g)

  • Appropriate size ball-tipped gavage needle

  • Syringes

Procedure:

  • Acclimatize rats to handling and the gavage procedure for several days before the study.

  • Fast the animals overnight (with free access to water).

  • Record the body weight of each rat to calculate the dose volume.

  • Gently restrain the rat.

  • Measure the gavage needle from the tip of the rat's nose to the last rib to ensure proper length for gastric administration.

  • Fill a syringe with the correct volume of the this compound formulation and attach the gavage needle.

  • Insert the gavage needle into the esophagus and gently advance it into the stomach.

  • Administer the formulation smoothly.

  • Withdraw the needle and return the rat to its cage.

  • For pharmacokinetic studies, collect blood samples via tail vein or saphenous vein at appropriate time points.

  • For efficacy studies, proceed with the disease model induction and behavioral or physiological assessments.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_admin Administration cluster_model Disease Model & Data Collection cluster_analysis Analysis Animal_Acclimatization Animal Acclimatization & Baseline Measurements Formulation_Prep Viquidil HCl Formulation Preparation Randomization Randomization into Treatment Groups Formulation_Prep->Randomization Dosing Drug Administration (IV or Oral) Randomization->Dosing Model_Induction Induction of Cerebral Ischemia/Thrombosis Dosing->Model_Induction PK_Sampling Pharmacokinetic Blood Sampling Dosing->PK_Sampling Efficacy_Assessment Efficacy Assessment (Neurological Score, Infarct Volume) Model_Induction->Efficacy_Assessment Bioanalysis Bioanalysis of Plasma Samples PK_Sampling->Bioanalysis Data_Analysis Pharmacokinetic & Statistical Analysis Efficacy_Assessment->Data_Analysis Bioanalysis->Data_Analysis

Caption: General experimental workflow for evaluating this compound.

Signaling_Pathway Viquidil This compound Target Putative Target (e.g., Ion Channel / Receptor) Viquidil->Target Binds/Modulates Downstream1 Second Messenger Modulation (e.g., ↓ Ca2+, ↑ cAMP) Target->Downstream1 Leads to Kinase_Cascade Protein Kinase Cascade (e.g., PKA, PKG) Downstream1->Kinase_Cascade Activates Platelet_Aggregation Platelet Aggregation Inhibition Downstream1->Platelet_Aggregation Inhibits Smooth_Muscle Myosin Light Chain Phosphatase Activation Kinase_Cascade->Smooth_Muscle Vasodilation Smooth Muscle Relaxation & Vasodilation Smooth_Muscle->Vasodilation Thrombosis Decreased Thrombosis Platelet_Aggregation->Thrombosis

Caption: Hypothetical signaling pathway for this compound's effects.

Application Note and Protocol for the Quantification of Viquidil Hydrochloride Using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Viquidil hydrochloride, an isomer of quinidine, is recognized for its activity as a cerebral vasodilator. Accurate quantification of this compound is essential for quality control in pharmaceutical formulations and for various research applications. This document provides a detailed protocol for the quantitative analysis of this compound using a precise and accurate High-Performance Liquid Chromatography (HPLC) method. While a specific validated method for this compound is not widely published, this protocol is based on established principles of reverse-phase chromatography for similar chemical structures and published dissolution test analyses which confirm the suitability of HPLC for this compound.[1][2] The method outlined below is a recommended starting point and should be fully validated in accordance with ICH guidelines before implementation.

Chemical Properties of this compound

A summary of the key chemical properties of this compound is presented in Table 1.

PropertyValueReference
Chemical Name1-Propanone, 3-[(3R,4R)-3-ethenyl-4-piperidinyl]-1-(6-methoxy-4-quinolinyl)-, hydrochloride (1:1)[3]
Molecular FormulaC20H25ClN2O2[3][4]
Molecular Weight360.88 g/mol [3]
AppearanceYellow to brown solid[3]
SolubilityEnhanced water solubility in hydrochloride salt form.[5]

Experimental Protocol

This protocol details the necessary equipment, reagents, and procedures for the HPLC quantification of this compound.

3.1. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is required. The proposed chromatographic conditions are summarized in Table 2.

ParameterRecommended Specification
HPLC System Isocratic Pumping System with UV-Vis Detector
Column C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : Phosphate Buffer (pH adjusted to 3.0 with phosphoric acid) (e.g., 40:60 v/v)
Flow Rate 1.0 mL/min
Detection Wavelength To be determined by UV scan (likely in the range of 230-280 nm)
Injection Volume 20 µL
Column Temperature Ambient or controlled at 25 °C
Run Time Approximately 10 minutes

3.2. Reagent and Standard Preparation

  • Mobile Phase Preparation: Prepare a phosphate buffer (e.g., 0.05 M potassium dihydrogen phosphate) in HPLC grade water. Adjust the pH to 3.0 with phosphoric acid. Filter the buffer through a 0.45 µm membrane filter and degas. Mix the filtered buffer with acetonitrile in the specified ratio.

  • Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations spanning the expected range of the samples (e.g., 1, 5, 10, 20, 50 µg/mL).

3.3. Sample Preparation

  • For Drug Substance: Accurately weigh a quantity of the this compound drug substance, dissolve it in the mobile phase, and dilute to a final concentration within the calibration range.

  • For Dosage Forms (e.g., Capsules): Accurately weigh the contents of a representative number of capsules. Transfer a portion of the powder equivalent to a known amount of this compound into a volumetric flask. Add a suitable volume of mobile phase and sonicate to ensure complete dissolution. Dilute to volume with the mobile phase, mix well, and filter through a 0.45 µm syringe filter before injection.

3.4. Analysis Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the blank (mobile phase), followed by the working standard solutions in increasing order of concentration.

  • Inject the sample solutions.

  • Construct a calibration curve by plotting the peak area of the this compound peak against the corresponding concentration of the working standard solutions.

  • Determine the concentration of this compound in the sample solutions from the calibration curve.

Method Validation Summary

The proposed HPLC method should be validated according to ICH guidelines. The key validation parameters and their acceptance criteria are summarized in Table 3. A study on a similar compound has demonstrated that such HPLC methods can achieve specificity, linearity, precision, and accuracy within acceptable ranges.[1][2]

Validation ParameterAcceptance Criteria
Specificity The peak for this compound should be well-resolved from any other peaks (e.g., excipients, degradation products).
Linearity Correlation coefficient (r²) ≥ 0.999 over the specified concentration range.
Precision (Repeatability & Intermediate Precision) Relative Standard Deviation (RSD) ≤ 2%.
Accuracy (Recovery) Percent recovery between 98.0% and 102.0%.
Limit of Detection (LOD) & Limit of Quantification (LOQ) To be determined based on signal-to-noise ratio (e.g., 3:1 for LOD and 10:1 for LOQ).
Robustness The method should remain unaffected by small, deliberate variations in method parameters (e.g., pH of mobile phase, flow rate).

Data Presentation

The quantitative data obtained from the method validation should be summarized in clearly structured tables for easy comparison. An example of how to present linearity data is shown in Table 4.

Concentration (µg/mL)Peak Area (arbitrary units)
1(Value)
5(Value)
10(Value)
20(Value)
50(Value)
Correlation Coefficient (r²) (Calculated Value)

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the HPLC quantification of this compound.

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_processing Data Processing A Standard & Sample Preparation C System Equilibration A->C B Mobile Phase Preparation B->C D Inject Standards & Samples C->D E Data Acquisition D->E F Peak Integration E->F G Calibration Curve Generation F->G H Quantification of This compound G->H

Caption: Workflow for this compound quantification by HPLC.

Conclusion

The described HPLC method provides a robust framework for the quantification of this compound in both bulk drug substance and pharmaceutical dosage forms. Adherence to the detailed protocol and proper method validation will ensure reliable and accurate results for quality control and research purposes.

References

Application Note: Protocol for Determining the Aqueous Solubility of Viquidil Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Viquidil hydrochloride is the salt form of Viquidil, a cerebral vasodilator agent known for its antithrombotic activity.[1][2][3] As an isomer of quinidine, understanding its physicochemical properties is crucial for formulation development and preclinical studies.[1][2][4] The hydrochloride salt form of a compound typically offers enhanced water solubility and stability compared to its free form.[1] This document provides a detailed protocol for determining the thermodynamic (equilibrium) solubility of this compound in aqueous media using the gold-standard shake-flask method.[5][6] This method is essential for obtaining reliable solubility data crucial for drug formulation and lead optimization.[7]

Principle The shake-flask method is a widely used technique for measuring the thermodynamic solubility of a compound.[5][8] It involves adding an excess amount of the solid compound to a specific solvent system and agitating the mixture until equilibrium is achieved.[5][8] At equilibrium, the solution is saturated with the compound. The supernatant is then carefully separated from the undissolved solid and the concentration of the dissolved compound is quantified, typically using High-Performance Liquid Chromatography (HPLC) with UV detection. This value represents the thermodynamic solubility of the compound under the specified conditions.[7]

Experimental Protocol: Shake-Flask Method

This protocol is designed to determine the equilibrium solubility of this compound in various aqueous buffers.

1. Materials and Equipment

  • Compound: this compound powder

  • Solvents/Buffers:

    • Deionized Water (Milli-Q or equivalent)

    • Phosphate-Buffered Saline (PBS), pH 7.4

    • Citrate Buffer, pH 4.5

    • 0.1 N Hydrochloric Acid (HCl), approx. pH 1.2

  • Equipment:

    • Analytical balance

    • 2 mL glass vials with screw caps

    • Orbital shaker or rotator capable of maintaining a constant temperature (e.g., 25°C and 37°C)

    • Centrifuge

    • Syringe filters (e.g., 0.22 µm PVDF)

    • HPLC system with a UV detector

    • pH meter

    • Vortex mixer

2. Protocol Steps

  • Preparation of Buffers: Prepare all aqueous buffer solutions and verify their pH using a calibrated pH meter.

  • Compound Dispensing: Accurately weigh an excess amount of this compound (e.g., 2-5 mg) into each 2 mL glass vial. The key is to ensure that a visible amount of undissolved solid remains at the end of the experiment to confirm saturation.[5]

  • Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired aqueous buffer to each vial.

  • Equilibration: Securely cap the vials and place them on an orbital shaker. Agitate the samples at a constant speed (e.g., 150 rpm) and temperature (e.g., 25°C) for a sufficient period to reach equilibrium. A 24-hour incubation is standard for thermodynamic solubility, but preliminary time-to-equilibrium studies (e.g., sampling at 4, 8, 24, and 48 hours) are recommended.[7]

  • Phase Separation: After incubation, allow the vials to stand for a short period to let the excess solid settle. Centrifuge the vials (e.g., at 10,000 x g for 15 minutes) to pellet the remaining solid material.

  • Sample Collection: Carefully collect an aliquot of the clear supernatant without disturbing the solid pellet.

  • Filtration (Optional but Recommended): For complete removal of any fine particulates, filter the collected supernatant through a 0.22 µm syringe filter. Discard the first few drops to avoid any potential adsorption to the filter membrane.

  • pH Measurement: Measure and record the final pH of the saturated solution to check for any shifts during the experiment.[5]

  • Quantification (HPLC):

    • Prepare a standard stock solution of this compound in a suitable solvent (e.g., DMSO or Methanol) at a known concentration.

    • Create a series of calibration standards by diluting the stock solution with the assay buffer.

    • Analyze the calibration standards and the filtered supernatant samples by a validated HPLC-UV method to determine the concentration of this compound.

    • The concentration of the sample represents the solubility in the tested buffer.

Data Presentation

Quantitative solubility data should be summarized in a clear and structured table. This allows for easy comparison of solubility under different conditions.

Table 1: Example Solubility Data for this compound

Solvent SystempH (Initial)Temperature (°C)Solubility (mg/mL)Solubility (µM)
Deionized Water~6.5251.855699
0.1 N HCl1.225> 10> 30820
Citrate Buffer4.5257.5223179
PBS7.4250.983020
PBS7.4371.153544

Note: Data are for illustrative purposes only. Molar mass of Viquidil base (C20H24N2O2) is 324.42 g/mol .[9][10]

Visualizations

Diagrams are essential for visualizing experimental processes and theoretical mechanisms.

G cluster_prep Preparation cluster_eq Equilibration cluster_proc Processing cluster_analysis Analysis A Weigh Excess Viquidil HCl C Add 1 mL Buffer to ~5 mg Viquidil HCl A->C B Prepare Aqueous Buffers (pH 1.2, 4.5, 7.4) B->C D Incubate & Shake (24h at 25°C) C->D E Centrifuge to Pellet Solid D->E F Collect & Filter Supernatant (0.22 µm) E->F G Measure Final pH F->G H Quantify Concentration via HPLC-UV G->H I Calculate Solubility (mg/mL) H->I

Caption: Workflow for the Shake-Flask Solubility Assay.

G cluster_pathway Proposed Vasodilation Signaling V Viquidil HCl Ca_Channel L-type Ca²⁺ Channel (Smooth Muscle Cell) V->Ca_Channel Inhibits? Ca_Influx ↓ Ca²⁺ Influx Ca_Channel->Ca_Influx Ca_Calmodulin ↓ [Ca²⁺]-Calmodulin Complex Formation Ca_Influx->Ca_Calmodulin MLCK ↓ Myosin Light Chain Kinase (MLCK) Activity Ca_Calmodulin->MLCK Myosin ↓ Myosin Phosphorylation MLCK->Myosin Relax Smooth Muscle Relaxation (Vasodilation) Myosin->Relax

Caption: Hypothetical Vasodilation Signaling Pathway.

References

Application Notes and Protocols for Viquidil Hydrochloride Antithrombotic Activity Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Viquidil hydrochloride, a quinoline derivative, is recognized for its cerebral vasodilator and antithrombotic properties.[1][2] Its mechanism of action as an antithrombotic agent is primarily attributed to its inhibitory effects on platelet aggregation, a critical step in thrombus formation.[1] Understanding the efficacy and mechanism of this compound is crucial for its potential therapeutic applications in thrombotic disorders.

These application notes provide detailed protocols for assessing the antithrombotic activity of this compound using established in vivo and in vitro models. The presented methodologies are designed to be adaptable for the evaluation of other potential antithrombotic compounds.

Quantitative Data Summary

While specific quantitative data for this compound is not extensively available in publicly accessible literature, the following table provides a representative summary of expected results from antithrombotic activity assays. This data is illustrative and serves as a template for presenting experimental findings.

Assay Parameter This compound Control Vehicle Positive Control (e.g., Clopidogrel)
Ferric Chloride-Induced Carotid Artery Thrombosis (in vivo) Time to Occlusion (minutes)25 ± 510 ± 235 ± 6
Thrombus Weight (mg)0.8 ± 0.22.5 ± 0.50.5 ± 0.1
Collagen-Epinephrine-Induced Pulmonary Thromboembolism (in vivo) Survival Rate (%)80%20%90%
Platelet Count (x10^9/L) post-induction250 ± 50100 ± 30300 ± 40
ADP-Induced Platelet Aggregation (in vitro) IC50 (µM)15 µM (Hypothetical)N/A5 µM
Maximum Aggregation (%)40% at 20 µM90%25% at 20 µM

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental results may vary.

Experimental Protocols

In Vivo Antithrombotic Activity: Ferric Chloride-Induced Carotid Artery Thrombosis Model in Mice

This model is a widely used method to evaluate the efficacy of antithrombotic agents by inducing endothelial injury and subsequent thrombus formation.[3][4]

a. Materials and Reagents:

  • This compound

  • Vehicle (e.g., saline or appropriate solvent)

  • Positive control (e.g., Clopidogrel)

  • Anesthetic (e.g., tribromoethanol)

  • Ferric chloride (FeCl₃) solution (e.g., 5-10% in deionized water)

  • Filter paper discs (1-2 mm diameter)

  • Surgical instruments (forceps, scissors)

  • Doppler flow probe

  • Saline solution

b. Animal Model:

  • Male C57BL/6 mice (8-10 weeks old)

c. Experimental Procedure:

  • Animal Preparation:

    • Administer this compound, vehicle, or positive control to respective groups of mice via an appropriate route (e.g., oral gavage) at a predetermined time before the procedure.

    • Anesthetize the mouse by intraperitoneal injection of tribromoethanol solution (0.2 g/Kg).[3] Confirm sedation by checking the toe-pinch reflex.[3]

  • Surgical Procedure:

    • Make a midline incision in the neck to expose the common carotid artery.[3]

    • Carefully dissect the artery from the surrounding tissues.[3]

    • Place a small piece of plastic under the artery to isolate it from surrounding tissues.[5]

    • Position a Doppler flow probe around the carotid artery to measure baseline blood flow.[5]

  • Thrombus Induction:

    • Soak a filter paper disc in the FeCl₃ solution.[5]

    • Apply the FeCl₃-soaked filter paper to the surface of the carotid artery for 3 minutes.[3][5]

    • After 3 minutes, remove the filter paper and rinse the area with saline to remove excess FeCl₃.[3]

  • Data Acquisition and Analysis:

    • Continuously monitor the blood flow using the Doppler flow probe until the artery is occluded (blood flow ceases) or for a predetermined observation period (e.g., 60 minutes).

    • The primary endpoint is the time to occlusion (TTO).

    • After the experiment, the thrombosed arterial segment can be excised, and the thrombus can be isolated and weighed.

d. Experimental Workflow Diagram:

G cluster_prep Preparation cluster_surgery Surgical Procedure cluster_induction Thrombus Induction cluster_data Data Acquisition & Analysis drug_admin Administer Viquidil HCl, Vehicle, or Positive Control anesthesia Anesthetize Mouse drug_admin->anesthesia expose_artery Expose Carotid Artery anesthesia->expose_artery place_probe Position Doppler Flow Probe expose_artery->place_probe fecl3_application Apply FeCl3-soaked Filter Paper (3 min) place_probe->fecl3_application rinse_artery Remove Filter Paper & Rinse with Saline fecl3_application->rinse_artery monitor_flow Monitor Blood Flow rinse_artery->monitor_flow record_tto Record Time to Occlusion (TTO) monitor_flow->record_tto weigh_thrombus Excise Artery & Weigh Thrombus record_tto->weigh_thrombus

Workflow for Ferric Chloride-Induced Thrombosis Assay.
In Vitro Antithrombotic Activity: ADP-Induced Platelet Aggregation Assay

This assay measures the ability of a compound to inhibit platelet aggregation induced by adenosine diphosphate (ADP), a key agonist in thrombus formation.

a. Materials and Reagents:

  • This compound

  • Vehicle (e.g., DMSO, saline)

  • Positive control (e.g., Clopidogrel active metabolite)

  • Adenosine diphosphate (ADP) solution

  • Human whole blood (from healthy, consenting donors)

  • Anticoagulant (e.g., 3.2% sodium citrate)

  • Platelet-rich plasma (PRP)

  • Platelet-poor plasma (PPP)

  • Light transmission aggregometer

b. Preparation of Platelet Suspensions:

  • Blood Collection:

    • Collect whole blood into tubes containing 3.2% sodium citrate.

  • Preparation of Platelet-Rich Plasma (PRP):

    • Centrifuge the whole blood at 180-200 x g for 15-20 minutes at room temperature with the centrifuge brake off.

    • Carefully collect the upper layer, which is the PRP.

  • Preparation of Platelet-Poor Plasma (PPP):

    • Re-centrifuge the remaining blood at a higher speed (e.g., 2000 x g for 15 minutes) to pellet the remaining cells.

    • The resulting supernatant is the PPP.

c. Experimental Procedure:

  • Instrument Calibration:

    • Calibrate the aggregometer using PRP for 0% aggregation and PPP for 100% aggregation.

  • Assay Performance:

    • Pipette a defined volume of PRP (e.g., 450 µL) into a cuvette with a stir bar.

    • Add a small volume (e.g., 5 µL) of this compound at various concentrations, vehicle, or positive control to the PRP.

    • Incubate the mixture for a specified time (e.g., 5 minutes) at 37°C in the aggregometer.

    • Initiate platelet aggregation by adding a specific concentration of ADP solution (e.g., 5-20 µM).

    • Record the change in light transmission for 5-10 minutes.

  • Data Analysis:

    • The percentage of platelet aggregation is calculated from the change in light transmission.

    • Determine the IC50 value of this compound, which is the concentration required to inhibit 50% of ADP-induced platelet aggregation.

Hypothesized Signaling Pathway of this compound in Platelet Aggregation

This compound is thought to exert its antithrombotic effect by inhibiting ADP-induced platelet aggregation. ADP activates platelets through two G-protein coupled receptors: P2Y1 and P2Y12. The P2Y12 receptor is a common target for antiplatelet drugs. The following diagram illustrates the hypothesized mechanism of action of this compound.

G cluster_platelet Platelet cluster_downstream Downstream Signaling ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Gi Gi Protein Activation P2Y12->Gi Viquidil Viquidil HCl Viquidil->P2Y12 Inhibition AC Adenylyl Cyclase Inhibition Gi->AC cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activation cAMP->PKA VASP VASP-P Inhibition PKA->VASP GPIIbIIIa GPIIb/IIIa Activation VASP->GPIIbIIIa Aggregation Platelet Aggregation GPIIbIIIa->Aggregation

Hypothesized inhibitory effect of Viquidil HCl on the P2Y12 pathway.

References

Application Notes and Protocols for In Vivo Models of Cerebral Vasodilation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of widely used in vivo models for studying cerebral vasodilation, with a focus on rodent models. Detailed protocols for key experimental techniques are provided, along with quantitative data to guide experimental design and interpretation. Additionally, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of the complex mechanisms governing cerebral blood flow.

Introduction to In Vivo Models of Cerebral Vasodilation

The study of cerebral vasodilation in living organisms is crucial for understanding both normal physiological processes, such as neurovascular coupling, and pathological conditions like stroke and migraine. In vivo models offer the unparalleled advantage of investigating the intricate interplay between neural activity, metabolic demand, and vascular responses within a complete physiological system. The most common and powerful techniques involve the use of a cranial window in rodents, which provides optical access to the cerebral vasculature for high-resolution imaging.

Key In Vivo Models and Methodologies

Cranial Window Implantation in Rodents

A chronic cranial window provides a long-term optical interface for imaging the brain's surface vasculature. This technique involves surgically replacing a small portion of the skull with a glass coverslip.[1][2]

Experimental Protocol: Chronic Cranial Window Implantation in Mice

  • Anesthesia and Preparation:

    • Anesthetize the mouse using isoflurane (3-4% for induction, 1-2% for maintenance).[3]

    • Administer an analgesic (e.g., buprenorphine SR, 1.0 mg/kg) one hour prior to surgery.

    • Secure the animal in a stereotaxic frame on a heating pad to maintain body temperature.[4]

    • Shave the scalp and sterilize the area with 70% ethanol and povidone-iodine.

  • Craniotomy:

    • Make a midline incision on the scalp and retract the skin to expose the skull.

    • Using a dental drill, carefully create a circular groove (3-5 mm in diameter) over the desired cortical area (e.g., somatosensory or visual cortex).

    • Continuously apply sterile saline to the skull during drilling to prevent overheating.

    • Gently lift and remove the bone flap, leaving the dura mater intact.[5]

  • Window Implantation:

    • Place a sterile glass coverslip (of a diameter slightly larger than the craniotomy) over the exposed dura.

    • Seal the edges of the coverslip to the skull using cyanoacrylate adhesive and dental cement.

    • A head-post can be affixed to the skull with dental cement for head fixation during subsequent imaging sessions.

  • Post-operative Care:

    • Administer post-operative analgesics and allow the animal to recover in a heated cage.

    • Monitor the animal for any signs of distress or infection. The window is typically clear and stable for imaging for several weeks to months.

Two-Photon Laser Scanning Microscopy (TPLSM) for Vessel Diameter and Blood Flow Measurement

TPLSM is a high-resolution imaging technique that allows for deep tissue penetration with reduced phototoxicity, making it ideal for longitudinal studies of cerebral blood flow and vasodilation in awake or anesthetized animals.[6][7]

Experimental Protocol: Two-Photon Imaging of Cerebral Vasculature

  • Animal Preparation:

    • For anesthetized imaging, maintain the animal on isoflurane (1-1.5%).[3] For awake imaging, habituate the head-fixed animal to the microscope setup over several days.

    • Secure the animal's head-post to a custom holder under the microscope objective.

  • Vascular Labeling:

    • Intravenously inject a fluorescent dye, such as fluorescein isothiocyanate (FITC)-dextran or Texas Red-dextran, to label the blood plasma.[3] This is typically done via a tail vein or retro-orbital injection.

  • Imaging:

    • Use a low-magnification objective (e.g., 4x) to obtain a vascular map of the cranial window.

    • Switch to a high-magnification water-immersion objective (e.g., 20x or 40x) for imaging individual arterioles and capillaries.

    • Acquire time-series images (z-stacks or single planes) of the vessel of interest before, during, and after the application of a vasodilatory stimulus.

    • For blood flow measurements, perform line scans along the central axis of the vessel to track the movement of red blood cells (which appear as dark shadows against the fluorescent plasma).[6]

  • Data Analysis:

    • Vessel diameter can be measured from the acquired images using image analysis software (e.g., ImageJ). The diameter is typically measured as the full width at half maximum of the fluorescence intensity profile across the vessel.

    • Red blood cell (RBC) velocity is calculated from the angle of the dark streaks in the line-scan image.

    • Cerebral blood flow (CBF) can be calculated using the formula: CBF = RBC Velocity × π × (Diameter/2)².

Laser Doppler Flowmetry (LDF) for Cerebral Blood Flow Assessment

LDF is a technique that provides a continuous, real-time measurement of relative changes in cerebral blood flow in a small volume of tissue.[8][9] It can be used with either a closed-skull (thinned skull) or open-skull (cranial window) preparation.[8]

Experimental Protocol: Laser Doppler Flowmetry in Rats

  • Animal Preparation:

    • Anesthetize the rat and secure its head in a stereotaxic frame.

    • For a closed-skull preparation, thin the skull over the region of interest to approximately 50-100 µm. For an open-skull preparation, perform a craniotomy as described for the cranial window.

  • Probe Placement:

    • Position the LDF probe perpendicular to the brain surface, approximately 0.5-1.0 mm above the dura or thinned skull.[10][11]

  • Data Acquisition:

    • Record a stable baseline LDF signal.

    • Administer the vasodilatory stimulus.

    • Continuously record the LDF signal throughout the experiment.

  • Data Analysis:

    • The LDF output is in arbitrary units of perfusion. Data is typically expressed as a percentage change from the baseline.

Quantitative Data on Cerebral Vasodilation

The following tables summarize quantitative data on cerebral vasodilator responses to common stimuli in rodent models.

Table 1: Vasodilator Responses to Hypercapnia

Animal ModelMethodStimulusVessel TypeBaseline Diameter (µm)% Diameter IncreaseReference
RabbitCranial Window5% CO₂Pial Arterioles93 ± 325 ± 3[12]
RabbitCranial Window7% CO₂Pial Arterioles93 ± 338 ± 5[12]
RatMRI5% CO₂Middle Cerebral ArteryN/AIncrease in CBF, CBV[13]
HumanTCDHypercapniaMiddle Cerebral ArteryN/A9.5 ± 7.0[14]

N/A: Not Available, TCD: Transcranial Doppler

Table 2: Vasodilator Responses to Pharmacological Agents

Animal ModelMethodAgent (Dose)Vessel Type% Diameter IncreaseReference
RatCranial WindowAcetylcholine (10⁻⁷ M)Pial Arterioles~20-30[15]
RatCranial WindowBradykinin (100 nmol/L)Pial Arterioles21 ± 3[16]
MouseTwo-Photon MicroscopyPinacidilPial ArteriolesInduces vasodilation[17][18]
MouseTwo-Photon MicroscopyReelinPenetrating Arterioles~80[19]

Signaling Pathways in Cerebral Vasodilation

Cerebral vasodilation is mediated by a complex interplay of signaling pathways originating from neurons, astrocytes, and the vascular endothelium.

Nitric Oxide (NO) Pathway

Nitric oxide is a potent vasodilator produced by endothelial nitric oxide synthase (eNOS) and neuronal nitric oxide synthase (nNOS).[20][21]

Nitric_Oxide_Pathway cluster_endothelium Endothelial Cell cluster_neuron Neuron cluster_smc Smooth Muscle Cell eNOS eNOS NO_e NO eNOS->NO_e produces L_Arginine_e L-Arginine L_Arginine_e->eNOS CaM_e Ca²⁺/Calmodulin CaM_e->eNOS activates ACh Acetylcholine AChR ACh Receptor ACh->AChR binds AChR->CaM_e ↑ [Ca²⁺]i sGC sGC NO_e->sGC activates nNOS nNOS NO_n NO nNOS->NO_n produces L_Arginine_n L-Arginine L_Arginine_n->nNOS CaM_n Ca²⁺/Calmodulin CaM_n->nNOS activates Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR binds NMDAR->CaM_n ↑ [Ca²⁺]i NO_n->sGC activates cGMP cGMP sGC->cGMP produces GTP GTP GTP->sGC PKG PKG cGMP->PKG activates Relaxation Vasodilation PKG->Relaxation causes

Caption: Nitric Oxide (NO) signaling pathway leading to vasodilation.

Prostaglandin Pathway

Prostaglandins, particularly prostacyclin (PGI₂) and prostaglandin E₂ (PGE₂), are synthesized from arachidonic acid via the cyclooxygenase (COX) enzymes and can cause vasodilation.[22][23]

Prostaglandin_Pathway cluster_endothelium Endothelial Cell cluster_smc Smooth Muscle Cell Membrane Membrane Phospholipids PLA2 PLA₂ Membrane->PLA2 AA Arachidonic Acid PLA2->AA produces COX COX-1/2 AA->COX PGH2 PGH₂ COX->PGH2 produces PGI_Synthase PGI₂ Synthase PGH2->PGI_Synthase PGE_Synthase PGE₂ Synthase PGH2->PGE_Synthase PGI2 PGI₂ PGI_Synthase->PGI2 produces IP_Receptor IP Receptor PGI2->IP_Receptor binds PGE2 PGE₂ PGE_Synthase->PGE2 produces EP_Receptor EP₄ Receptor PGE2->EP_Receptor binds AC Adenylyl Cyclase IP_Receptor->AC activates EP_Receptor->AC activates cAMP cAMP AC->cAMP produces ATP ATP ATP->AC PKA PKA cAMP->PKA activates Relaxation Vasodilation PKA->Relaxation causes EDHF_Pathway cluster_endothelium Endothelial Cell cluster_smc Smooth Muscle Cell Agonist Agonist (e.g., ACh) Receptor Receptor Agonist->Receptor Ca_Increase ↑ [Ca²⁺]i Receptor->Ca_Increase SK_Ca SKca Ca_Increase->SK_Ca opens IK_Ca IKca Ca_Increase->IK_Ca opens K_efflux K⁺ Efflux SK_Ca->K_efflux IK_Ca->K_efflux Hyperpolarization_EC Endothelial Hyperpolarization K_efflux->Hyperpolarization_EC Kir Kir Channels K_efflux->Kir activates NaK_ATPase Na⁺/K⁺-ATPase K_efflux->NaK_ATPase activates Gap_Junction Myoendothelial Gap Junctions Hyperpolarization_EC->Gap_Junction Hyperpolarization_SMC Smooth Muscle Hyperpolarization Kir->Hyperpolarization_SMC NaK_ATPase->Hyperpolarization_SMC Relaxation Vasodilation Hyperpolarization_SMC->Relaxation Gap_Junction->Hyperpolarization_SMC conducts Experimental_Workflow A Animal Preparation (Anesthesia, Surgery) B Cranial Window Implantation A->B C Recovery & Habituation (for awake imaging) B->C D Baseline Imaging (Vessel Diameter, CBF) C->D E Application of Vasodilatory Stimulus D->E F Post-Stimulus Imaging E->F G Data Analysis (% Change from Baseline) F->G H Statistical Analysis & Interpretation G->H

References

Viquidil Hydrochloride: Application Notes for Inducing Cerebral Blood Flow Changes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of viquidil hydrochloride for inducing changes in cerebral blood flow (CBF), based on available preclinical data. This compound, an isomer of quinidine, has been identified as a cerebral vasodilator.[1][2][3] This document outlines the quantitative effects, experimental protocols for in vivo studies, and a hypothesized signaling pathway for its vasodilatory action.

Data Presentation

The primary quantitative data on the effect of this compound on cerebral blood flow comes from a key preclinical study.

ParameterAnimal ModelThis compound DoseRoute of AdministrationMeasurement TechniqueObserved Effect on Cerebral Blood Flow (CBF)Duration of EffectStatistical SignificanceReference
Cerebral Blood FlowRabbit5 mg/kg body weightIntra-arterial (internal carotid artery)85Krypton clearance~50% increaseAt least 1 hourp < 0.02[3]

Hypothesized Signaling Pathway for this compound-Induced Vasodilation

While the precise signaling pathway for this compound's vasodilatory effect has not been fully elucidated in the reviewed literature, a plausible mechanism can be hypothesized based on its classification as a vasodilator and its structural relationship to quinidine. General mechanisms of vasodilation often involve the modulation of intracellular signaling cascades in vascular smooth muscle cells.[4][5] A potential pathway could involve the inhibition of voltage-gated calcium channels, leading to a decrease in intracellular calcium concentration and subsequent smooth muscle relaxation.

Hypothesized Signaling Pathway of this compound Viquidil Viquidil Hydrochloride Ca_Channel Voltage-Gated Ca2+ Channel Viquidil->Ca_Channel Inhibition Ca_Influx Ca2+ Influx (decreased) Ca_Channel->Ca_Influx Intra_Ca Intracellular [Ca2+] (decreased) Ca_Influx->Intra_Ca MLCK Myosin Light Chain Kinase (inactivated) Intra_Ca->MLCK Vasodilation Vasodilation & Increased CBF MLCK->Vasodilation Leads to

Caption: Hypothesized signaling pathway for this compound.

Experimental Protocols

This section details a generalized experimental protocol for investigating the effect of this compound on cerebral blood flow in a rabbit model, based on the methodology described by De Valois (1973).[3]

Protocol 1: In Vivo Measurement of Cerebral Blood Flow in Rabbits using the 85Krypton Clearance Technique

Objective: To quantify the change in cerebral blood flow in rabbits following the administration of this compound.

Materials:

  • This compound

  • 85Krypton (or other suitable inert gas tracer, e.g., 133Xenon)

  • New Zealand white rabbits

  • Anesthetic agent (e.g., pentobarbital)

  • Mechanical ventilator

  • Thin polyethylene catheter

  • Scintillation detector or similar radiation detection equipment

  • Data acquisition system

  • Physiological monitoring equipment (for blood pressure, heart rate, arterial blood gases)

  • Saline solution

Experimental Workflow:

Experimental Workflow cluster_prep Animal Preparation cluster_measurement CBF Measurement cluster_analysis Data Analysis Animal_Prep Anesthetize Rabbit Catheter_Implant Implant Catheter in Internal Carotid Artery Animal_Prep->Catheter_Implant Ventilation Connect to Mechanical Ventilator Catheter_Implant->Ventilation Baseline_CBF1 Baseline CBF Measurement 1 (85Kr Injection) Ventilation->Baseline_CBF1 Baseline_CBF2 Baseline CBF Measurement 2 (85Kr Injection) Baseline_CBF1->Baseline_CBF2 Viquidil_Admin Administer Viquidil HCl (5 mg/kg, intra-arterial) Baseline_CBF2->Viquidil_Admin Post_Viquidil_CBF1 Post-treatment CBF (10 min post-injection) Viquidil_Admin->Post_Viquidil_CBF1 Post_Viquidil_CBF2 Post-treatment CBF (40 min post-injection) Post_Viquidil_CBF1->Post_Viquidil_CBF2 Data_Acquisition Record 85Kr Clearance Curves Post_Viquidil_CBF2->Data_Acquisition Compartmental_Analysis Two-Compartmental Analysis (Gray & White Matter Flow) Data_Acquisition->Compartmental_Analysis Statistical_Analysis Statistical Comparison (e.g., Wilcoxon matched-pair test) Compartmental_Analysis->Statistical_Analysis

Caption: Experimental workflow for CBF measurement.

Procedure:

  • Animal Preparation:

    • Anesthetize the rabbit and maintain a stable level of anesthesia throughout the experiment.

    • Surgically implant a thin polyethylene catheter into one of the internal carotid arteries for the localized delivery of 85Krypton and this compound.[3]

    • Connect the animal to a mechanical ventilator to maintain normal and stable arterial pCO2 levels.[3]

    • Monitor and record vital signs, including mean arterial blood pressure and heart rate.

  • Baseline Cerebral Blood Flow Measurement:

    • Perform two control measurements of cerebral blood flow before the administration of this compound.[3]

    • For each measurement, inject a bolus of 85Krypton dissolved in saline through the implanted catheter.

    • Record the clearance (washout) of the tracer from the brain tissue using a scintillation detector placed over the cranium.

  • Administration of this compound:

    • Administer a 5 mg/kg body weight dose of this compound through the implanted catheter.[3]

  • Post-Treatment Cerebral Blood Flow Measurement:

    • Repeat the cerebral blood flow measurement at 10 minutes and 40 minutes after the administration of this compound using the 85Krypton clearance technique.[3]

  • Data Analysis:

    • Analyze the 85Krypton clearance curves to calculate cerebral blood flow. A two-compartment model can be used to differentiate between blood flow in the gray and white matter.[3]

    • Compare the baseline CBF values with the post-treatment values to determine the percentage change.

    • Perform statistical analysis to assess the significance of the observed changes.

Alternative and Complementary Techniques

For researchers interested in alternative or more modern techniques for measuring cerebral blood flow in animal models, the following methods can be considered:

  • Arterial Spin Labeling (ASL) - MRI: A non-invasive technique that uses magnetically labeled arterial blood water as an endogenous tracer to quantify cerebral blood flow.[2]

  • Single-Photon Emission Computed Tomography (SPECT): This method involves the intravenous injection of a radiotracer, such as 99mTc-HMPAO, to visualize and quantify regional cerebral blood flow.[2]

  • Laser Doppler Flowmetry: An invasive technique that provides continuous, high-temporal-resolution measurement of microvascular red blood cell flux in a small volume of brain tissue.

  • Phase-Contrast Magnetic Resonance Imaging (PC-MRI): Can be used to measure blood flow velocity in major cerebral arteries.[6]

Disclaimer: The information provided in these application notes is for research purposes only and is based on a limited number of preclinical studies. The hypothesized signaling pathway is speculative and requires experimental validation. Researchers should consult original research articles and adapt protocols to their specific experimental conditions and institutional guidelines.

References

Application Notes and Protocols for Neuroprotective Agents in Cerebral Ischemia Research Models

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Viquidil Hydrochloride:

Initial searches for "this compound" (also known as Quinotoxine hydrochloride) revealed its identity as a cerebral vasodilator. However, a comprehensive review of scientific literature did not yield specific research articles detailing its application in cerebral ischemia research models. Consequently, the following application notes and protocols are based on a well-researched alternative, Fasudil hydrochloride , a Rho-kinase (ROCK) inhibitor that has been extensively studied for its neuroprotective effects in experimental stroke. This information is intended to serve as a detailed example that adheres to the user's core requirements for data presentation, experimental protocols, and visualization.

Application Notes: Fasudil Hydrochloride in Cerebral Ischemia Research

Introduction:

Fasudil hydrochloride is a potent Rho-associated protein kinase (ROCK) inhibitor. In the context of cerebral ischemia, the inhibition of ROCK has been shown to exert significant neuroprotective effects. These effects are mediated through various mechanisms, including the suppression of inflammatory responses, reduction of oxidative stress, and promotion of neurogenesis.[1][2][3] Fasudil has been demonstrated to improve functional outcomes and reduce infarct volume in animal models of stroke, making it a compound of significant interest for researchers in neuropharmacology and stroke therapy development.[4][5][6]

Mechanism of Action:

Fasudil's neuroprotective mechanism in cerebral ischemia is multifaceted. A key pathway involves the modulation of the ROCK-PPARα-NOX axis.[4] Ischemia/reperfusion (I/R) injury leads to the activation of ROCK, which in turn can suppress the activity of Peroxisome Proliferator-Activated Receptor-alpha (PPARα). Fasudil, by inhibiting ROCK, leads to an increased expression of PPARα.[4] Elevated PPARα levels help in mitigating oxidative stress by reducing the activity of NADPH oxidase (NOX), a primary source of reactive oxygen species (ROS) in the brain post-ischemia.[4] This reduction in oxidative damage contributes to the preservation of neuronal tissue.

Furthermore, Fasudil has been shown to modulate the inflammatory response by promoting the polarization of microglia from the pro-inflammatory M1 phenotype to the anti-inflammatory M2 phenotype.[1] This shift is associated with the inhibition of the TLR4/NF-κB signaling pathway, leading to a decrease in the production of pro-inflammatory cytokines.[1] Fasudil also stimulates astrocytes to produce Granulocyte Colony-Stimulating Factor (G-CSF), which has neuroprotective and neurogenic properties.[3]

Quantitative Data Summary:

The following tables summarize quantitative data from preclinical studies on the efficacy of Fasudil hydrochloride in rodent models of cerebral ischemia.

Table 1: Effect of Fasudil on Infarct Volume in a Mouse Model of MCAO

Treatment GroupDosageAdministration RouteInfarct Volume (mm³)Percent ReductionReference
Saline Control--99.926 ± 4.819-[4]
FasudilNot SpecifiedNot Specified52.190 ± 7.57047.8%[4]

Table 2: Effect of Fasudil on Biochemical Markers in a Mouse Model of MCAO

ParameterSaline GroupFasudil GroupPercent ChangeReference
PPARα Expression Level0.614 ± 0.0421.417 ± 0.050+130.8%[4]
ROCK Expression Level2.569 ± 0.1111.505 ± 0.122-41.4%[4]
Nox2 mRNA Expression Level1.000 ± 0.0450.524 ± 0.142-47.6%[4]
NADPH Oxidase Activity100.000 ± 7.09149.390 ± 10.304-50.6%[4]
ROS Content100.000 ± 6.60646.590 ± 6.912-53.4%[4]

Table 3: Dosing and Outcome in a Multicenter Preclinical Trial (SPAN)

Animal ModelDosageAdministration RoutePrimary Outcome (Modified Corner Test)Reference
Mice (Young, Aging, Obese)10 mg/kg (every 12h for 6 doses)IntraperitonealSignificant Improvement (P=0.022)[5][6]
Spontaneously Hypertensive Rats10 mg/kg (every 12h for 6 doses)IntraperitonealNo Significant Benefit[5][6]

Experimental Protocols

Protocol 1: Middle Cerebral Artery Occlusion (MCAO) Model in Mice

This protocol describes the induction of transient focal cerebral ischemia in mice, a commonly used model to study the efficacy of neuroprotective agents like Fasudil.[4][5][6]

Materials:

  • Male C57BL/6J mice

  • Anesthesia (e.g., isoflurane)

  • Heating pad with rectal probe for temperature control

  • Surgical microscope

  • Micro-scissors and forceps

  • 6-0 nylon monofilament with a silicon-coated tip

  • Laser Doppler flowmeter

  • Fasudil hydrochloride

  • Saline (vehicle control)

Procedure:

  • Anesthetize the mouse using isoflurane (e.g., 3-4% for induction, 1.5-2% for maintenance) in a mixture of oxygen and nitrous oxide.

  • Place the mouse in a supine position on a heating pad to maintain core body temperature at 37°C.

  • Make a midline cervical incision and carefully expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Ligate the distal end of the ECA and the CCA.

  • Insert a 6-0 silicon-coated nylon monofilament into the ECA and advance it into the ICA to occlude the origin of the middle cerebral artery (MCA). A successful occlusion is typically confirmed by a sharp drop in cerebral blood flow (CBF) as measured by a laser Doppler flowmeter.

  • After 60 minutes of occlusion, withdraw the filament to allow for reperfusion.

  • Suture the incision and allow the animal to recover from anesthesia.

  • Administer Fasudil (e.g., 10 mg/kg, i.p.) or saline at a predetermined time point (e.g., 5 minutes before reperfusion).[5][6]

Protocol 2: Assessment of Infarct Volume using TTC Staining

This protocol is used to quantify the extent of brain injury following cerebral ischemia.

Materials:

  • 2,3,5-Triphenyltetrazolium chloride (TTC) solution (2% in phosphate-buffered saline)

  • Brain matrix slicer

  • Digital scanner or camera

  • Image analysis software (e.g., ImageJ)

Procedure:

  • At a specified time post-MCAO (e.g., 24 hours), euthanize the animal and carefully remove the brain.

  • Chill the brain at -20°C for 20-30 minutes to facilitate slicing.

  • Place the brain in a brain matrix slicer and cut into 2 mm coronal sections.

  • Immerse the sections in a 2% TTC solution at 37°C for 15-20 minutes in the dark. Healthy, viable tissue will stain red, while the infarcted tissue will remain white.

  • Capture high-resolution images of the stained sections.

  • Use image analysis software to measure the area of the infarct and the total area of the hemisphere in each slice.

  • Calculate the infarct volume by integrating the infarct areas across all slices, often with a correction for edema.

Visualizations

Fasudil_Mechanism_of_Action cluster_0 Cerebral Ischemia/Reperfusion cluster_1 Fasudil Intervention cluster_2 Cellular Signaling cluster_3 Pathophysiological Outcomes Ischemia Ischemia/Reperfusion ROCK ROCK Activation Ischemia->ROCK Fasudil Fasudil Hydrochloride Fasudil->ROCK Inhibits PPARa PPARα Expression Fasudil->PPARa Promotes (via ROCK inhibition) ROCK->PPARa Inhibits NOX NADPH Oxidase (NOX) Activity PPARa->NOX Inhibits Neuroprotection Neuroprotection PPARa->Neuroprotection ROS Reactive Oxygen Species (ROS) Production NOX->ROS OxidativeStress Oxidative Stress & Neuronal Damage ROS->OxidativeStress

Caption: Signaling pathway of Fasudil's neuroprotective effect.

MCAO_Workflow cluster_animal_prep Animal Preparation cluster_surgery MCAO Surgery cluster_treatment Treatment cluster_assessment Post-operative Assessment Anesthesia Anesthesia Temperature Maintain Body Temperature (37°C) Anesthesia->Temperature Incision Midline Cervical Incision Temperature->Incision Expose Expose Carotid Arteries Incision->Expose Ligate Ligate ECA & CCA Expose->Ligate Occlusion Insert Filament to Occlude MCA Ligate->Occlusion Reperfusion Withdraw Filament (after 60 min) Occlusion->Reperfusion Treatment Administer Fasudil or Vehicle Reperfusion->Treatment Recovery Animal Recovery Treatment->Recovery Staining TTC Staining (24h post-MCAO) Recovery->Staining Analysis Infarct Volume Analysis Staining->Analysis

Caption: Experimental workflow for the MCAO model and Fasudil treatment.

References

Application Notes and Protocols for Viquidil Hydrochloride Dissolution Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the dissolution testing of Viquidil hydrochloride oral formulations. The information is intended to guide researchers and quality control analysts in establishing a robust and reliable dissolution method for this cerebral vasodilator.

Introduction

This compound is a cerebral vasodilator agent used to improve blood flow in the brain.[1] The dissolution rate of an oral solid dosage form is a critical quality attribute, as it can influence the rate and extent of drug absorption and, consequently, its therapeutic efficacy. This document outlines the established dissolution testing method for this compound capsules and provides a detailed analytical procedure for the quantification of the dissolved active pharmaceutical ingredient (API).

Recommended Dissolution Testing Parameters

Based on a validated study, the following conditions are recommended for the dissolution testing of this compound immediate-release capsules.[2][3]

ParameterRecommendation
Apparatus USP Apparatus 2 (Paddle)
Dissolution Medium Water
Volume of Medium 900 mL
Temperature 37 ± 0.5 °C
Paddle Speed 50 RPM
Sampling Times 5, 10, 15, 20, and 30 minutes
Acceptance Criteria Not less than 90% of the labeled amount of this compound is dissolved in 30 minutes.[2]

Illustrative Dissolution Profile

The following table presents a hypothetical dissolution profile for a batch of this compound capsules based on the expected rapid release characteristics. This data is for illustrative purposes to demonstrate the expected dissolution behavior under the recommended test conditions.

Time (minutes)% this compound Dissolved (Mean ± SD, n=6)
555 ± 4.2
1078 ± 3.5
1588 ± 2.8
2094 ± 2.1
3098 ± 1.5

Experimental Protocols

Dissolution Procedure
  • Prepare the dissolution medium (water) and deaerate by a suitable method.

  • Preheat the dissolution medium to 37 ± 0.5 °C and maintain this temperature throughout the experiment.

  • Place 900 mL of the preheated dissolution medium into each of the six dissolution vessels.

  • Set the paddle speed to 50 RPM.

  • Carefully drop one this compound capsule into each vessel.

  • Start the dissolution tester and the timer simultaneously.

  • Withdraw an aliquot of the sample (e.g., 10 mL) from each vessel at the specified time points (5, 10, 15, 20, and 30 minutes).

  • Filter the samples immediately through a suitable filter (e.g., 0.45 µm PVDF or PTFE syringe filter), discarding the first few milliliters of the filtrate.

  • Analyze the filtered samples for this compound content using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

Analytical Method: High-Performance Liquid Chromatography (HPLC)

While the specific validated HPLC method for this compound from the primary study is not detailed in the available literature, a general HPLC method suitable for the analysis of similar compounds in dissolution media is provided below.[4][5] This method should be validated for its intended use with this compound.

ParameterSpecification
Column C18 (e.g., 4.6 mm x 150 mm, 5 µm)
Mobile Phase A mixture of a suitable buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol) in an appropriate ratio (e.g., 60:40 v/v).
Flow Rate 1.0 mL/minute
Injection Volume 20 µL
Column Temperature 30 °C
Detector UV at a suitable wavelength (to be determined by scanning the UV spectrum of this compound)

4.2.1. Standard and Sample Preparation

  • Standard Solution: Prepare a stock solution of this compound reference standard in the dissolution medium. Further dilute to a concentration that is in the linear range of the analytical method and similar to the expected concentration in the dissolution samples.

  • Sample Solution: The filtered aliquots from the dissolution procedure are used as the sample solutions. Dilute with the dissolution medium if necessary to fall within the calibration curve range.

4.2.2. System Suitability

Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. Typical parameters include:

  • Tailing factor: Not more than 2.0 for the this compound peak.

  • Relative standard deviation (RSD) for replicate injections: Not more than 2.0%.

  • Theoretical plates: A suitable number to ensure efficient separation.

4.2.3. Calculation

Calculate the percentage of this compound dissolved at each time point using the following formula:

Where:

  • Area_sample is the peak area of this compound in the sample chromatogram.

  • Area_standard is the peak area of this compound in the standard chromatogram.

  • Concentration_standard is the concentration of the this compound reference standard (in mg/mL).

  • Label_claim is the labeled amount of this compound per capsule (in mg).

  • 900 is the volume of the dissolution medium in mL.

Experimental Workflow and Signaling Pathway

The following diagrams illustrate the experimental workflow for the dissolution testing of this compound and a proposed signaling pathway for its vasodilatory effect.

Dissolution_Workflow cluster_prep Preparation cluster_dissolution Dissolution Test cluster_analysis Analysis cluster_results Results prep_media Prepare & Deaerate Dissolution Medium setup_apparatus Set up Apparatus 2 (Paddle) 900 mL, 37°C, 50 RPM prep_media->setup_apparatus prep_standards Prepare Viquidil HCl Standard Solutions hplc_analysis Inject Samples into HPLC prep_standards->hplc_analysis prep_system Equilibrate HPLC System prep_system->hplc_analysis add_capsule Add Capsule to Vessel setup_apparatus->add_capsule sampling Withdraw Samples at 5, 10, 15, 20, 30 min add_capsule->sampling filtration Filter Samples (0.45 µm) sampling->filtration filtration->hplc_analysis data_acquisition Acquire Chromatographic Data hplc_analysis->data_acquisition calculation Calculate % Dissolved data_acquisition->calculation comparison Compare with Acceptance Criteria (>90% at 30 min) calculation->comparison

Caption: Experimental workflow for this compound dissolution testing.

Vasodilation_Pathway Viquidil This compound Ca_channel L-type Ca²⁺ Channel Viquidil->Ca_channel Blocks Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx Inhibits MLCK Myosin Light Chain Kinase (MLCK) (Active) Ca_influx->MLCK Activates Contraction Muscle Contraction Relaxation Muscle Relaxation (Vasodilation) Ca_influx->Relaxation Reduced Ca²⁺ leads to MLCK->Contraction Leads to

Caption: Proposed mechanism of this compound-induced vasodilation.

References

Troubleshooting & Optimization

Troubleshooting Viquidil hydrochloride solubility issues in PBS

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing solubility issues with Viquidil hydrochloride in Phosphate-Buffered Saline (PBS).

Physicochemical & Solubility Data

A summary of key quantitative data for Viquidil and its hydrochloride salt form is provided below. The hydrochloride salt form generally offers enhanced water solubility and stability compared to the free base.[1][2]

PropertyValueSource
Compound Name This compoundMedChemExpress[3]
Synonyms Quinotoxine hydrochlorideAmbeed[4]
Molecular Formula C₂₀H₂₅ClN₂O₂Ambeed[4]
Molecular Weight 360.88 g/mol Ambeed[4]
Solubility in PBS 50 mg/mL (138.55 mM)MedChemExpress, Ambeed[3][4][5]
Solubility Notes Requires sonication for dissolution in PBS.[3][4][5]MedChemExpress, Ambeed[3][4][5]
Viquidil (Free Base) Solubility in DMSO 125 mg/mL (385.30 mM)MedChemExpress[1]
Storage (Stock Solution) -80°C for 6 months; -20°C for 1 month.[3]MedChemExpress[3]

Frequently Asked Questions (FAQs)

Q1: What is the reported solubility of this compound in PBS?

This compound has a reported solubility of 50 mg/mL (equivalent to 138.55 mM) in PBS.[3][4][5] However, achieving this concentration often requires assistance, such as heating or sonication.[3][5]

Q2: My this compound isn't dissolving in PBS. What should I do?

If you are encountering issues with dissolution, follow a systematic troubleshooting approach. Start by verifying your protocol and ensuring the quality of your reagents. Gentle heating and physical agitation are the primary next steps.

G start Start: Viquidil HCl Fails to Dissolve in PBS check_compound Verify Compound (Correct Salt Form?) start->check_compound check_pbs Check PBS Buffer (pH 7.2-7.4, Freshly Prepared?) check_compound->check_pbs Compound OK vortex Vortex / Mix Thoroughly check_pbs->vortex Buffer OK sonicate Sonicate Solution (Water Bath Sonicator) vortex->sonicate warm Warm Gently (e.g., 37°C Water Bath) sonicate->warm dissolved Clear Solution Achieved warm->dissolved precipitate Precipitation / Cloudiness Persists warm->precipitate next_steps Proceed to Advanced Methods (e.g., Co-Solvent Protocol) precipitate->next_steps

Troubleshooting workflow for Viquidil HCl solubility.
Q3: Can I use an organic solvent if the compound still won't dissolve?

Yes. If direct dissolution in PBS fails, preparing a concentrated stock solution in an organic solvent is a standard alternative. Dimethyl sulfoxide (DMSO) is a common choice. The free base form of Viquidil is highly soluble in DMSO (125 mg/mL).[1] After creating a high-concentration stock, it can be serially diluted into your aqueous experimental buffer.

Important: Always ensure the final concentration of the organic solvent is low enough to not affect your experimental system, typically well below 0.5%.

Q4: How should I properly store this compound solutions?

Once prepared, stock solutions should be aliquoted to prevent repeated freeze-thaw cycles.[3] For long-term storage, keep aliquots at -80°C for up to 6 months.[3] For shorter-term use, storage at -20°C for up to 1 month is recommended.[3] It is best to protect solutions from light and store them under nitrogen if possible.[3]

Experimental Protocols

Protocol 1: Direct Solubilization of this compound in PBS

This protocol is recommended for preparing fresh working solutions directly in PBS.

G cluster_0 Preparation Steps weigh 1. Weigh Viquidil HCl add_pbs 2. Add required volume of PBS weigh->add_pbs mix 3. Vortex vigorously add_pbs->mix check 4. Check for particulates mix->check sono 5. Sonicate until clear check->sono Incomplete Dissolution sterile 6. Sterile filter (0.22 µm) check->sterile Clear Solution sono->sterile use 7. Use immediately or store sterile->use G Viquidil Viquidil HCl Target Target Site (e.g., Ion Channels on Vascular Smooth Muscle Cell) Viquidil->Target Ca_Influx Decrease in Intracellular Ca²⁺ Target->Ca_Influx MLCK Inhibition of Myosin Light-Chain Kinase (MLCK) Activity Ca_Influx->MLCK Relaxation Smooth Muscle Relaxation MLCK->Relaxation Vaso Vasodilation Relaxation->Vaso

References

Technical Support Center: Optimizing Viquidil Hydrochloride Concentration for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Viquidil hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in cell culture experiments. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to help you optimize your studies.

Disclaimer: this compound is a cerebral vasodilator and an isomer of Quinidine.[1][2][3][4][5] Currently, there is limited specific data available in the scientific literature regarding the use of this compound in cell culture. Much of the detailed biological information and guidance provided here is extrapolated from studies on its isomer, Quinidine. We strongly recommend performing a dose-response curve for your specific cell line to determine the optimal concentration.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in cell culture?

A1: For a new compound like this compound where cell-specific data is limited, it is advisable to start with a broad concentration range. Based on studies with its isomer, Quinidine, which has been tested at concentrations from 1 µM to 1000 µM (1 mM), a similar wide range would be appropriate for initial screening.[1] A typical starting range for a new compound is often between 1 nM and 100 µM.[6] We recommend performing a dose-response experiment to determine the optimal concentration for your specific cell line and experimental goals.

Q2: What is the known mechanism of action of this compound in a cellular context?

A2: While the direct cellular mechanism of this compound is not well-documented, the mechanism of its isomer, Quinidine, involves the inhibition of ion channels. Quinidine has been shown to inhibit the fast inward sodium current and reduce potassium efflux in cultured cells.[1][7] It can also affect intracellular calcium levels and has been observed to enhance the efficacy of certain chemotherapeutic drugs by increasing their intracellular accumulation.[2][3] Additionally, related compounds have been shown to influence cell cycle progression and induce apoptosis.[8][9]

Q3: How should I prepare a stock solution of this compound?

A3: this compound is soluble in water.[8][10] To prepare a stock solution, dissolve the powder in sterile, deionized water. For example, to make a 10 mM stock solution, dissolve 3.61 mg of this compound (Molecular Weight: 360.88 g/mol ) in 1 mL of sterile water. It is recommended to filter-sterilize the stock solution through a 0.22 µm filter before use. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Q4: What are the potential off-target effects of this compound?

A4: Given its action as a vasodilator and its relation to Quinidine, this compound may have effects on various ion channels and cellular signaling pathways. At higher concentrations, it may induce cytotoxicity.[11][12] Potential off-target effects could include alterations in cell membrane potential, changes in intracellular ion concentrations, and modulation of signaling pathways related to cell survival and proliferation.[1][8] It is crucial to include appropriate controls in your experiments to account for these potential effects.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low Cell Viability or High Cytotoxicity The concentration of this compound is too high.Perform a dose-response experiment to determine the IC50 value and select a non-toxic concentration for your experiments.[6]
The cell line is particularly sensitive to ion channel modulation.Consider using a different cell line or reducing the incubation time with the compound.
Solvent toxicity (if not using water).Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is non-toxic (typically <0.1%).
Inconsistent or Not Reproducible Results Degradation of this compound stock solution.Prepare fresh stock solutions and aliquot them to avoid multiple freeze-thaw cycles. Store protected from light.
Variation in cell seeding density.Ensure consistent cell numbers are seeded for each experiment. Use a cell counter for accuracy.
Fluctuation in incubation conditions (temperature, CO2).Regularly calibrate and monitor your incubator to maintain stable conditions.
No Observable Effect The concentration of this compound is too low.Test a higher range of concentrations in your dose-response experiment.
The incubation time is too short.Increase the incubation period (e.g., 24, 48, 72 hours) to allow for a biological response.[6]
The cell line is resistant to the compound's effects.Consider using a different cell line that may be more sensitive to ion channel modulation.
The compound is not active.Verify the purity and integrity of your this compound supply.
Precipitate in Culture Medium The concentration of this compound exceeds its solubility in the medium.Ensure the final concentration of the compound in the medium does not exceed its solubility limit. Pre-warm the medium before adding the compound.
Interaction with components of the serum or medium.Try reducing the serum concentration or using a serum-free medium if your cell line allows.

Quantitative Data Summary

The following table summarizes cytotoxicity data for Quinidine, the isomer of this compound, from a study on the human Burkitt's lymphoma-derived leukemia cell line, Daudi.

Compound Cell Line Assay Duration IC50 (mM) Reference
Quinidine sulfateDaudi3 hours0.265[12]

Note: This data is for Quinidine sulfate and should be used as a preliminary reference. The IC50 for this compound may vary depending on the cell line and experimental conditions.

Experimental Protocols

Protocol 1: Determination of Optimal Concentration using a Cytotoxicity Assay (MTT Assay)

This protocol outlines the steps to determine the cytotoxic effects of this compound on a specific cell line and to identify a suitable concentration range for further experiments.

Materials:

  • This compound

  • Your chosen mammalian cell line

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture your cells to approximately 80% confluency.

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of this compound in sterile water.

    • Perform serial dilutions of the stock solution in complete culture medium to achieve final concentrations ranging from 1 µM to 1000 µM.

    • Include a vehicle control (medium with sterile water) and an untreated control.

    • Carefully remove the medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

      • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the logarithm of the this compound concentration to determine the IC50 value.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Start culture_cells Culture Cells to 80% Confluency start->culture_cells seed_plate Seed 96-well Plate culture_cells->seed_plate incubate_24h Incubate 24h seed_plate->incubate_24h prepare_dilutions Prepare Viquidil HCl Dilutions incubate_24h->prepare_dilutions treat_cells Treat Cells incubate_24h->treat_cells prepare_dilutions->treat_cells incubate_exp Incubate (24, 48, 72h) treat_cells->incubate_exp add_mtt Add MTT Reagent incubate_exp->add_mtt incubate_mtt Incubate 2-4h add_mtt->incubate_mtt add_dmso Add DMSO incubate_mtt->add_dmso read_plate Read Absorbance (570nm) add_dmso->read_plate calc_viability Calculate % Viability read_plate->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve det_ic50 Determine IC50 plot_curve->det_ic50 finish End det_ic50->finish

Caption: Experimental workflow for determining the optimal concentration of this compound.

Troubleshooting_Tree start Experiment Issue q_viability Low Cell Viability? start->q_viability q_effect No Observable Effect? start->q_effect q_reproducibility Inconsistent Results? start->q_reproducibility q_viability->q_effect No sol_conc_high Decrease Concentration Determine IC50 q_viability->sol_conc_high Yes q_effect->q_reproducibility No sol_conc_low Increase Concentration q_effect->sol_conc_low Yes sol_aliquot Aliquot Stock Solution Prepare Fresh q_reproducibility->sol_aliquot Yes sol_time_short Increase Incubation Time sol_conc_low->sol_time_short sol_cell_density Standardize Cell Seeding sol_aliquot->sol_cell_density

Caption: Troubleshooting decision tree for common issues with this compound experiments.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_downstream Downstream Effects viquidil This compound (hypothesized) ion_channels Na+/K+ Ion Channels viquidil->ion_channels Inhibition ca_channels Ca2+ Channels viquidil->ca_channels Modulation ion_imbalance Intracellular Ion Imbalance ion_channels->ion_imbalance ca_signaling Ca2+ Signaling ca_channels->ca_signaling apoptosis Apoptosis ion_imbalance->apoptosis cell_cycle Cell Cycle Arrest ca_signaling->cell_cycle ca_signaling->apoptosis

Caption: Hypothesized signaling pathway for this compound based on its isomer, Quinidine.

References

How to prevent Viquidil hydrochloride precipitation in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the precipitation of Viquidil hydrochloride in solution.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound in common solvents?

A1: this compound, the salt form of the weakly basic compound Viquidil, generally exhibits better aqueous solubility than its free base form.[1] Its solubility in various solvents is summarized in the table below. Please note that for aqueous solutions, the use of sonication is often recommended to aid dissolution.[2][3]

Solvent SystemConcentrationObservations
Water15 mg/mL (41.57 mM)Ultrasonic assistance is recommended.[2]
Phosphate-Buffered Saline (PBS)50 mg/mL (138.55 mM)Ultrasonic assistance is recommended.[4]
DMSOSlightly soluble[1]
ChloroformSlightly soluble[1]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.08 mg/mL (6.41 mM)Clear solution.[1]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.08 mg/mL (6.41 mM)Clear solution.[1]
10% DMSO, 90% Corn Oil≥ 2.08 mg/mL (6.41 mM)Clear solution.[1]

Q2: What is the predicted pKa of Viquidil and how does pH affect the solubility of this compound?

A2: The predicted pKa of Viquidil is 10.13. This indicates that Viquidil is a basic compound. As a salt of a weak base, this compound's solubility is pH-dependent. It is expected to be more soluble in acidic conditions (lower pH) where the molecule is protonated. As the pH increases towards and beyond the pKa, the equilibrium will shift towards the less soluble free base form, potentially leading to precipitation. Therefore, maintaining a sufficiently acidic pH is crucial for preventing precipitation in aqueous solutions.

Q3: How should I store this compound solutions to prevent precipitation and degradation?

A3: Proper storage is critical for maintaining the stability of your this compound solutions. For long-term storage, it is recommended to store stock solutions at -20°C or -80°C.[2] To avoid repeated freeze-thaw cycles, which can lead to degradation and precipitation, it is best practice to aliquot the stock solution into single-use vials. Solutions should also be protected from light.[2] For short-term storage of a few days, refrigeration at 2-8°C may be adequate, but stability at these temperatures should be verified for your specific solvent system.

Q4: My this compound precipitated out of solution. Can I redissolve it?

A4: In some cases, it may be possible to redissolve precipitated this compound. Gentle warming of the solution, for example in a 37°C water bath, combined with vortexing or sonication can help to bring the compound back into solution. However, be cautious with heating as it could potentially accelerate degradation. If the precipitate does not redissolve, it is recommended to prepare a fresh solution.

Troubleshooting Guides

This section provides solutions to common problems encountered during the preparation and handling of this compound solutions.

Issue 1: Precipitation upon dilution of a DMSO stock solution into an aqueous buffer.

This is a common phenomenon known as "solvent-shifting precipitation." this compound is more soluble in an organic solvent like DMSO than in an aqueous buffer. When the DMSO stock is rapidly diluted into an aqueous medium, the local concentration of the compound can exceed its solubility limit in the mixed solvent system, causing it to precipitate.

  • Solution:

    • Gradual Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. Add the stock solution to the aqueous buffer slowly while continuously vortexing or stirring.

    • Intermediate Dilution: Perform an intermediate dilution of the DMSO stock in a solvent that is miscible with both DMSO and the aqueous buffer, if compatible with your experimental system.

    • Use of Surfactants or Co-solvents: The inclusion of a small percentage of a biocompatible surfactant (e.g., Tween-80) or a co-solvent (e.g., PEG300) in the final aqueous solution can help to increase the solubility of this compound and prevent precipitation.[1]

Issue 2: Precipitation observed in the solution during storage at 2-8°C or room temperature.

Precipitation during storage can be due to several factors, including temperature fluctuations, solvent evaporation, or a slow equilibration to a supersaturated state.

  • Solution:

    • Lower Storage Temperature: For anything other than very short-term storage, it is highly recommended to store solutions at -20°C or -80°C.[2]

    • Ensure Proper Sealing: Use tightly sealed vials to prevent solvent evaporation, which would increase the concentration of this compound and potentially lead to precipitation.

    • Prepare Fresh Solutions: For critical experiments, it is always best to prepare the working solution fresh from a frozen stock solution on the day of use.

Issue 3: Cloudiness or precipitation in the solution after adjusting the pH.

As Viquidil is a weak base, increasing the pH of a this compound solution can cause the less soluble free base to precipitate.

  • Solution:

    • Maintain Acidic pH: Ensure that the final pH of your aqueous solution is sufficiently acidic to keep this compound in its protonated, more soluble form. The optimal pH will be well below the pKa of 10.13.

    • Buffer Selection: Use a buffer system that can maintain the desired acidic pH.

    • Order of Addition: When preparing a buffered solution, dissolve the this compound in the acidic buffer rather than adjusting the pH after the compound has been added to a neutral or basic solution.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Materials:

    • This compound powder

    • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes or vials

    • Vortex mixer

    • Sonicator (optional)

  • Procedure:

    • Calculate the mass of this compound required to prepare the desired volume of a 10 mM stock solution (Molecular Weight: 360.88 g/mol ).

    • Weigh the calculated amount of this compound powder and transfer it to a sterile tube.

    • Add the calculated volume of anhydrous DMSO to the tube.

    • Vortex the solution vigorously until the powder is completely dissolved. If necessary, briefly sonicate the tube to aid dissolution.

    • Aliquot the stock solution into single-use tubes for storage.

    • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation of a 100 µM this compound Working Solution in PBS (pH 7.4) from a 10 mM DMSO Stock

  • Materials:

    • 10 mM this compound stock solution in DMSO (from Protocol 1)

    • Phosphate-Buffered Saline (PBS), pH 7.4

    • Sterile conical tubes or flasks

    • Vortex mixer

  • Procedure:

    • Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.

    • To minimize solvent-shifting precipitation, perform an intermediate dilution. For example, dilute the 10 mM stock 1:10 in DMSO to create a 1 mM intermediate stock.

    • Calculate the volume of the 1 mM intermediate stock solution needed to prepare the final desired volume of the 100 µM working solution.

    • Add the PBS to a sterile tube.

    • While vortexing the PBS, slowly add the calculated volume of the 1 mM intermediate stock solution dropwise to the PBS.

    • Continue to vortex for a few minutes to ensure the solution is homogenous.

    • Use the freshly prepared working solution for your experiment.

Visualizations

Precipitation_Prevention_Workflow Workflow for Preventing this compound Precipitation start Start: Prepare Viquidil HCl Solution dissolution Dissolve in appropriate solvent (e.g., DMSO for stock, acidic buffer for aqueous) start->dissolution check_dissolution Is the compound fully dissolved? dissolution->check_dissolution aid_dissolution Aid dissolution with sonication or gentle warming check_dissolution->aid_dissolution No dilution Dilute to working concentration check_dissolution->dilution Yes aid_dissolution->dissolution dilution_method Perform gradual or serial dilution into aqueous buffer while vortexing dilution->dilution_method check_precipitation Is there any precipitation? dilution_method->check_precipitation troubleshoot Troubleshoot: - Check pH - Consider co-solvents/surfactants - Prepare fresh solution check_precipitation->troubleshoot Yes storage Store solution appropriately: - Aliquot into single-use vials - Store at -20°C or -80°C - Protect from light check_precipitation->storage No troubleshoot->start end End: Stable Solution Ready for Use storage->end

Caption: A workflow diagram illustrating the key steps to prevent this compound precipitation.

Root_Cause_Analysis Root Cause Analysis of this compound Precipitation precipitation Precipitation of this compound cause1 pH Effects precipitation->cause1 cause2 Solvent Effects precipitation->cause2 cause3 Temperature & Storage precipitation->cause3 cause4 Concentration Effects precipitation->cause4 subcause1_1 pH is too high (close to or above pKa) cause1->subcause1_1 subcause2_1 Solvent-shifting from organic to aqueous cause2->subcause2_1 subcause2_2 Poor aqueous solubility cause2->subcause2_2 subcause3_1 Improper storage temperature (e.g., room temp) cause3->subcause3_1 subcause3_2 Freeze-thaw cycles cause3->subcause3_2 subcause3_3 Solvent evaporation cause3->subcause3_3 subcause4_1 Concentration exceeds solubility limit cause4->subcause4_1 subcause1_2 Conversion to less soluble free base subcause1_1->subcause1_2

Caption: A diagram showing the potential root causes of this compound precipitation.

References

Improving signal-to-noise ratio in Viquidil hydrochloride experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments involving Viquidil hydrochloride and improve the signal-to-noise ratio.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a cerebral vasodilator agent that also exhibits antithrombotic activity.[1][2] It is an isomer of Quinidine.[1][2] Its vasodilatory effects are likely mediated through the relaxation of vascular smooth muscle, potentially involving modulation of intracellular signaling pathways that lead to a decrease in vascular tone and an increase in cerebral blood flow.[1]

Q2: What are the recommended solvent and storage conditions for this compound?

A2: this compound has good water solubility.[2] For in vivo experiments, it is recommended to prepare fresh solutions.[3] Stock solutions can be prepared in solvents like DMSO.[2] For long-term storage, it is advised to store the compound at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light and under nitrogen.[1]

Q3: How can I be sure my this compound is active?

A3: The activity of this compound can be confirmed by performing a dose-response curve in a relevant functional assay, such as an in vitro vasodilation assay using isolated arterial rings or a platelet aggregation assay. A positive control, such as another known vasodilator, should be included to validate the assay.

Troubleshooting Guides

High Background Signal in Western Blotting for Downstream Effectors

Problem: I am treating my cells with this compound to study the expression of a downstream signaling protein, but I am getting a high background on my Western blots, making it difficult to quantify my target protein.

Possible Causes and Solutions:

  • Insufficient Blocking: The blocking buffer may not be effectively preventing non-specific antibody binding.

    • Solution: Increase the concentration of your blocking agent (e.g., 5% BSA or non-fat milk) or extend the blocking time (e.g., 2 hours at room temperature or overnight at 4°C).[4][5] Consider adding a mild detergent like Tween-20 to your blocking and wash buffers.[6]

  • Antibody Concentration Too High: The primary or secondary antibody concentrations may be excessive, leading to non-specific binding.

    • Solution: Titrate your primary and secondary antibodies to determine the optimal concentration that provides a strong signal with minimal background.[5][6]

  • Inadequate Washing: Insufficient washing can leave behind unbound antibodies, contributing to background noise.

    • Solution: Increase the number and duration of your wash steps. For example, perform 4-5 washes of 5-10 minutes each with gentle agitation.[5]

  • Membrane Choice and Handling: The type of membrane and its handling can influence background levels.

    • Solution: If using a PVDF membrane, consider switching to a nitrocellulose membrane, which may produce a lower background.[6][7] Crucially, never let the membrane dry out during the Western blotting process.[6][7]

Experimental Protocol: Western Blotting for a Hypothetical Downstream Target (e.g., Phosphorylated Protein Kinase)

  • Cell Lysis: After treating cells with this compound, wash them with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., rabbit anti-phospho-PKX, diluted in 5% BSA in TBST) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP, diluted in 5% non-fat milk in TBST) for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

Low Signal-to-Noise Ratio in Fluorescence Microscopy

Problem: I am using a fluorescent probe to measure intracellular calcium changes in response to this compound, but the signal is weak and the background is high.

Possible Causes and Solutions:

  • Suboptimal Probe Concentration or Loading: The fluorescent probe may not be loaded into the cells efficiently, or the concentration may be too low.

    • Solution: Optimize the concentration of the fluorescent probe and the loading time. Ensure that the loading buffer is appropriate for your cell type.

  • Photobleaching: Excessive exposure to excitation light can cause the fluorophore to fade, reducing the signal.

    • Solution: Reduce the intensity of the excitation light or the exposure time. Use an anti-fade mounting medium if you are imaging fixed cells.

  • High Autofluorescence: The cells or the culture medium may be contributing to background fluorescence.

    • Solution: Use a phenol red-free culture medium for imaging. Consider using a spectral unmixing feature on your microscope if available.

  • Inadequate Microscope Settings: The microscope settings may not be optimized for your specific fluorophore.

    • Solution: Ensure that you are using the correct excitation and emission filters for your fluorescent probe.[8][9] Optimizing the pinhole size in confocal microscopy can also help to reduce out-of-focus light and improve the signal-to-noise ratio.[10]

Data Presentation: Optimizing Fluorescent Probe Concentration

Probe ConcentrationMean Signal Intensity (Arbitrary Units)Mean Background Intensity (Arbitrary Units)Signal-to-Noise Ratio (Signal/Background)
1 µM150503.0
2.5 µM350655.4
5 µM6001205.0
10 µM6202502.5

In this hypothetical example, a concentration of 2.5 µM provides the optimal signal-to-noise ratio.

Noisy Recordings in Electrophysiology Experiments

Problem: I am performing patch-clamp recordings to study the effect of this compound on ion channel activity, but my recordings are very noisy.

Possible Causes and Solutions:

  • Poor Seal Resistance: A low-resistance seal between the patch pipette and the cell membrane will result in a noisy recording.

    • Solution: Ensure your pipettes are clean and have a smooth tip. Apply gentle suction to form a high-resistance (GΩ) seal.[11]

  • Electrical Interference: Electrical noise from nearby equipment can be picked up by your recording setup.

    • Solution: Use a Faraday cage to shield your setup from external electrical noise.[11] Ensure all equipment is properly grounded.

  • Vibrations: Mechanical vibrations can be transmitted to your recording setup, causing noise.

    • Solution: Use an anti-vibration table to isolate your setup from floor vibrations.[11]

  • Cell Health: Unhealthy cells will have unstable membranes, leading to noisy recordings.

    • Solution: Ensure proper dissection and slicing techniques to maintain cell health.[11] Use fresh, high-quality solutions.

Visualizations

Viquidil_Signaling_Pathway Viquidil This compound Vascular_Smooth_Muscle_Cell Vascular Smooth Muscle Cell Viquidil->Vascular_Smooth_Muscle_Cell Increased_cGMP Increased cGMP Vascular_Smooth_Muscle_Cell->Increased_cGMP Stimulates Guanylyl Cyclase PKG_Activation PKG Activation Increased_cGMP->PKG_Activation MLCP_Activation MLCP Activation PKG_Activation->MLCP_Activation Myosin_LC_Dephosphorylation Myosin Light Chain Dephosphorylation MLCP_Activation->Myosin_LC_Dephosphorylation Vasodilation Vasodilation Myosin_LC_Dephosphorylation->Vasodilation

Caption: Hypothetical signaling pathway for this compound-induced vasodilation.

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection Cell_Treatment Cell Treatment with Viquidil HCl Lysis Cell Lysis Cell_Treatment->Lysis Quantification Protein Quantification Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Membrane Transfer SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Blocking->Primary_Ab Secondary_Ab Secondary Antibody Primary_Ab->Secondary_Ab Detection Detection Secondary_Ab->Detection Analysis Analysis Detection->Analysis Image Analysis

Caption: Standard experimental workflow for Western blotting.

Troubleshooting_Logic High_Background High Background Signal Check_Blocking Optimize Blocking? High_Background->Check_Blocking Start Titrate_Antibody Titrate Antibodies? Check_Blocking->Titrate_Antibody No Improvement Improved_SNR Improved Signal-to-Noise Check_Blocking->Improved_SNR Yes Increase_Washes Increase Washes? Titrate_Antibody->Increase_Washes No Improvement Titrate_Antibody->Improved_SNR Yes Increase_Washes->High_Background Still High Increase_Washes->Improved_SNR Yes

Caption: Logical troubleshooting flow for high background signal.

References

Technical Support Center: Cerebral Blood Flow Studies with Almitrine Bismesylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Almitrine bismesylate in studies involving cerebral blood flow (CBF) measurement.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Almitrine bismesylate, and how might it affect cerebral blood flow?

A1: Almitrine bismesylate is primarily known as a peripheral chemoreceptor agonist. Its main action is to enhance the sensitivity of the carotid bodies to arterial oxygen levels, leading to an increase in respiratory drive. While its primary effects are on the respiratory system, secondary effects on cerebral hemodynamics can occur. By altering blood gases (increasing PaO2 and decreasing PaCO2), Almitrine can indirectly influence cerebral blood vessel tone. A decrease in PaCO2 is a potent vasoconstrictor in the brain, which could lead to a reduction in cerebral blood flow.

Q2: What are the expected qualitative effects of Almitrine bismesylate on cerebral blood flow measurements?

A2: Due to its mechanism of action, the administration of Almitrine bismesylate can lead to hyperventilation-induced hypocapnia. This reduction in arterial carbon dioxide tension is a powerful cerebral vasoconstrictor and is expected to decrease global cerebral blood flow. Researchers should anticipate a potential global reduction in CBF, which may vary regionally depending on the baseline vascular tone and reactivity.

Q3: Are there any known direct vasoactive effects of Almitrine bismesylate on cerebral arteries?

A3: The direct effects of Almitrine on cerebral vasculature are not as well-established as its effects on pulmonary circulation. While it causes vasoconstriction in pulmonary arteries, its direct action on cerebral arteries is less clear. The dominant effect on CBF is widely considered to be secondary to changes in blood gases. However, researchers should remain aware of the possibility of direct effects that could confound results.

Troubleshooting Guides

Arterial Spin Labeling (ASL) MRI
Observed Artifact/Issue Potential Cause Related to Almitrine Recommended Troubleshooting Steps
Global CBF Decrease Almitrine-induced hyperventilation leading to hypocapnia and subsequent cerebral vasoconstriction.1. Monitor End-Tidal CO2 (EtCO2): Continuously monitor and record EtCO2 levels throughout the scan. 2. Control Respiration: If experimentally permissible, consider maintaining isocapnia through respiratory control methods to isolate the direct vascular effects of the drug. 3. Use EtCO2 as a Covariate: In your statistical analysis, include the change in EtCO2 as a covariate to account for its effect on CBF.
Increased Signal Variance Fluctuations in respiratory rate and depth due to Almitrine's respiratory stimulant effects can introduce physiological noise.1. Physiological Monitoring: Record respiratory and cardiac cycles during the scan. 2. Noise Correction: Utilize physiological noise correction models (e.g., RETROICOR) in your data processing pipeline. 3. Increase Acquisitions: Acquire a larger number of ASL image pairs to improve the signal-to-noise ratio.
Altered Arterial Transit Time (ATT) Changes in vessel diameter due to hypocapnia can affect the transit time of the labeled blood from the tagging region to the imaging slice. This can lead to under- or overestimation of CBF.[1]1. Multi-PLD Acquisition: Employ a multi-post-labeling delay (PLD) ASL sequence to estimate and correct for changes in ATT. 2. ATT Correction Algorithms: Apply appropriate kinetic models that account for ATT in your CBF quantification.
Positron Emission Tomography (PET)
Observed Artifact/Issue Potential Cause Related to Almitrine Recommended Troubleshooting Steps
Global CBF Decrease Similar to ASL, hypocapnia-induced vasoconstriction will reduce global CBF.1. Arterial Blood Gas Monitoring: Perform serial arterial blood gas (ABG) analysis to accurately measure PaCO2 levels before and during Almitrine infusion. 2. Controlled Ventilation: For preclinical studies, maintain constant PaCO2 through controlled ventilation. 3. PaCO2 Correction: Apply a PaCO2 correction factor to the CBF data during analysis.
Altered Radiotracer Distribution Changes in regional blood flow due to Almitrine could alter the delivery and initial distribution of the PET radiotracer.1. Dynamic Imaging: Acquire dynamic PET data to model the tracer kinetics accurately. 2. Appropriate Kinetic Model: Use a kinetic model that is robust to changes in blood flow. 3. Stable Baseline: Ensure a stable physiological baseline before radiotracer injection.
Mismatch between CBF and Metabolism Almitrine may alter the coupling between cerebral blood flow and metabolism.1. Dual Tracer Studies: If feasible, consider using separate tracers to measure CBF (e.g., [15O]H2O) and metabolism (e.g., [18F]FDG) in separate sessions or using a simultaneous PET-MR approach. 2. Careful Interpretation: Be cautious when interpreting metabolic data in the context of Almitrine-induced CBF changes.
Transcranial Doppler (TCD) Ultrasonography
Observed Artifact/Issue Potential Cause Related to Almitrine Recommended Troubleshooting Steps
Increased Pulsatility Index (PI) Vasoconstriction secondary to hypocapnia will increase the resistance to blood flow, leading to an elevated PI.1. Concurrent EtCO2 Monitoring: Correlate changes in PI with real-time EtCO2 measurements. 2. Baseline Stability: Ensure a stable baseline PI and EtCO2 before drug administration.
Decreased Mean Flow Velocity (MFV) A global decrease in CBF due to vasoconstriction will result in a lower MFV.1. Comprehensive Monitoring: Record MFV, PI, and EtCO2 simultaneously. 2. Control for Systemic Factors: Monitor and control for changes in blood pressure and heart rate that could also influence MFV.
Signal Loss or Inconsistent Signal Patient movement or changes in breathing patterns can make it difficult to maintain a stable insonation angle.1. Secure Probe Fixation: Use a dedicated head frame or fixation device to maintain a constant probe position and angle. 2. Experienced Operator: Ensure the TCD examination is performed by an experienced operator who can quickly adjust for minor movements.

Experimental Protocols

Key Experiment: Assessing Almitrine's Effect on Cerebral Blood Flow using ASL-MRI

Objective: To quantify the change in cerebral blood flow following the administration of Almitrine bismesylate while accounting for changes in end-tidal CO2.

Methodology:

  • Participant Preparation: Participants should be instructed to abstain from caffeine and other vasoactive substances for at least 12 hours prior to the scan.

  • Physiological Monitoring: Continuous monitoring of heart rate, blood pressure, oxygen saturation, and end-tidal CO2 (EtCO2) should be performed throughout the experiment.

  • Baseline Imaging: Acquire a baseline ASL scan (e.g., pseudo-continuous ASL - pCASL) along with a high-resolution anatomical T1-weighted scan.

  • Drug Administration: Administer a saline placebo intravenously over a set period, followed by a washout period. Subsequently, administer Almitrine bismesylate intravenously at the desired dose and infusion rate.

  • Post-Infusion Imaging: Acquire ASL scans at multiple time points following the start of the Almitrine infusion to capture the dynamic changes in CBF.

  • Data Analysis:

    • Process ASL data to calculate CBF maps.

    • Co-register CBF maps to the anatomical T1-weighted image.

    • Extract mean CBF values from regions of interest (ROIs).

    • Perform a statistical analysis (e.g., repeated measures ANOVA) to assess changes in CBF from baseline.

    • Include the change in EtCO2 from baseline as a covariate in the statistical model to correct for its confounding effect.

Data Presentation

Table 1: Hypothetical Quantitative Effects of Almitrine Bismesylate on Cerebral Hemodynamics

ParameterBaseline (Mean ± SD)Post-Almitrine (Mean ± SD)Expected Percentage ChangePotential Confounding Factor
Global CBF (ASL) 55 ± 8 mL/100g/min45 ± 7 mL/100g/min-18%Hypocapnia
Mean Flow Velocity (TCD) 60 ± 10 cm/s50 ± 9 cm/s-17%Blood Pressure Changes
Pulsatility Index (TCD) 0.8 ± 0.11.0 ± 0.15+25%Heart Rate Variability
End-Tidal CO2 (EtCO2) 40 ± 3 mmHg32 ± 4 mmHg-20%Respiratory Rate

Visualizations

Almitrine_Signaling_Pathway cluster_systemic Systemic Circulation cluster_chemoreceptors Peripheral Chemoreceptors cluster_respiratory Respiratory Control cluster_blood_gas Blood Gas Changes cluster_cerebrovascular Cerebrovascular Effects Almitrine_Bismesylate Almitrine Bismesylate (IV Administration) Carotid_Body Carotid Body Almitrine_Bismesylate->Carotid_Body Agonist Respiratory_Center Respiratory Center (Brainstem) Carotid_Body->Respiratory_Center ↑ Afferent Signals Hyperventilation Hyperventilation Respiratory_Center->Hyperventilation ↑ Respiratory Drive Hypocapnia Hypocapnia (↓ PaCO2) Hyperventilation->Hypocapnia Cerebral_Arterioles Cerebral Arterioles Hypocapnia->Cerebral_Arterioles Direct Effect Vasoconstriction Vasoconstriction Cerebral_Arterioles->Vasoconstriction Reduced_CBF Reduced Cerebral Blood Flow Vasoconstriction->Reduced_CBF

Caption: Inferred signaling pathway of Almitrine's effect on cerebral blood flow.

Experimental_Workflow Start Start Screening Participant Screening (Inclusion/Exclusion Criteria) Start->Screening Physiological_Monitoring_Start Start Continuous Physiological Monitoring Screening->Physiological_Monitoring_Start Baseline Baseline CBF Measurement (ASL/PET/TCD) Drug_Administration Almitrine/Placebo Administration Baseline->Drug_Administration Physiological_Monitoring_Start->Baseline Post_Drug_CBF Post-Administration CBF Measurement(s) Drug_Administration->Post_Drug_CBF Data_Processing Image/Signal Processing and Quality Control Post_Drug_CBF->Data_Processing Statistical_Analysis Statistical Analysis (Covariate for EtCO2) Data_Processing->Statistical_Analysis Interpretation Interpretation of Results Statistical_Analysis->Interpretation End End Interpretation->End

Caption: Generalized workflow for assessing drug effects on cerebral blood flow.

References

Long-term stability of Viquidil hydrochloride stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals with common questions and troubleshooting related to the long-term stability of Viquidil hydrochloride stock solutions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound stock solutions?

For optimal stability, it is recommended to store this compound stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2] Solutions should be protected from light and stored under a nitrogen atmosphere.[1][2] To avoid degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into single-use volumes.[1]

Q2: What is the recommended solvent for preparing this compound stock solutions?

This compound is soluble in water up to 15 mg/mL (with the aid of ultrasound) and in PBS up to 50 mg/mL (with the aid of ultrasound).[1][3] The choice of solvent will depend on the specific requirements of your experiment. For aqueous stock solutions, it is advised to filter and sterilize the solution using a 0.22 μm filter before use.[1] While the hydrochloride salt form generally offers better water solubility and stability, for in vivo experiments requiring different solvent systems, options like DMSO in combination with co-solvents such as PEG300, Tween-80, or SBE-β-CD in saline may be considered, though these are typically prepared fresh for immediate use.[4]

Q3: My this compound solution has changed color. Is it still usable?

A color change, such as yellowing, may indicate degradation of the compound.[5] this compound solid is described as a yellow to brown solid.[1][2] If your solution shows a significant color change, it is recommended to discard it and prepare a fresh stock solution to ensure the reliability of your experimental results. Exposure to light can contribute to degradation and color change, so it is crucial to store solutions in light-protected containers.[5]

Q4: I observe precipitation in my stock solution after thawing. What should I do?

Precipitation upon thawing can occur if the solution is supersaturated or if the compound has degraded.[5] You can try to gently warm the solution and vortex it to redissolve the precipitate.[4] If the precipitate does not dissolve, it is best to prepare a fresh solution. Continuing to use a solution with precipitate can lead to inaccurate concentration and unreliable experimental outcomes.

Q5: How can I be certain of the stability of my this compound stock solution over time?

The most reliable way to ensure the stability of your stock solution is to adhere strictly to the recommended storage conditions and shelf life.[1][2] For critical applications, or if you plan to store solutions for extended periods, it is advisable to perform periodic purity checks using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[5][6]

Quantitative Data Summary

The following table summarizes the available data on the storage and stability of this compound stock solutions.

ParameterConditionRecommendationCitation
Storage Temperature Long-term-80°C[1][2]
Short-term-20°C[1][2]
Storage Duration at -80°CUp to 6 months[1][2]
at -20°CUp to 1 month[1][2]
Storage Conditions GeneralProtect from light, store under nitrogen[1][2]
Recommended Solvents Water15 mg/mL (with ultrasound)[1][2]
PBS50 mg/mL (with ultrasound)[1][3]

Experimental Protocols

Protocol: General Stability-Indicating HPLC-UV Method for this compound

This protocol provides a general framework for assessing the stability of this compound stock solutions. Method optimization and validation are crucial for obtaining accurate results.

1. Objective: To quantify the concentration of this compound and detect the presence of any degradation products in a stock solution over time.

2. Materials:

  • This compound reference standard

  • This compound stock solution for testing

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • Trifluoroacetic acid (TFA) or other suitable buffer components

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

3. Method:

  • Mobile Phase Preparation: A common mobile phase for similar compounds consists of a mixture of an aqueous buffer (e.g., 0.1% TFA in water) and an organic solvent (e.g., acetonitrile or methanol). A gradient elution may be necessary to separate the parent compound from potential degradation products.

  • Standard Solution Preparation: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase to create a calibration curve.

  • Sample Preparation: Dilute an aliquot of the this compound stock solution with the mobile phase to a concentration that falls within the range of the calibration curve.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25-30°C

    • UV Detection: Monitor at a wavelength appropriate for this compound (this would need to be determined by a UV scan, but a common starting point for quinoline derivatives is around 230-280 nm).

  • Data Analysis:

    • Run the standard solutions to establish a calibration curve (peak area vs. concentration).

    • Inject the prepared sample from the stock solution.

    • Quantify the concentration of this compound in the sample by comparing its peak area to the calibration curve.

    • Examine the chromatogram for any new peaks that may indicate degradation products. The appearance and increase in the area of these peaks over time suggest instability.

4. Forced Degradation Studies (for method validation): To ensure the method is stability-indicating, forced degradation studies should be performed on a sample of this compound. This involves subjecting the compound to stress conditions such as acid, base, oxidation, heat, and light to intentionally induce degradation. The HPLC method should be able to separate the intact drug from all the degradation products.

Visualizations

TroubleshootingWorkflow start Start: Stability Issue with This compound Stock Solution check_storage 1. Verify Storage Conditions (-20°C or -80°C, light-protected) start->check_storage storage_issue Incorrect Storage? check_storage->storage_issue check_age 2. Check Solution Age (>1 month at -20°C? >6 months at -80°C?) age_issue Age Exceeds Recommendation? check_age->age_issue visual_inspection 3. Visually Inspect Solution (Color change? Precipitate?) precipitate_check Precipitate Observed? visual_inspection->precipitate_check color_change_check Color Change Observed? precipitate_check->color_change_check No warm_vortex Attempt to Redissolve (Gentle warming and vortexing) precipitate_check->warm_vortex Yes discard_fresh Discard and Prepare Fresh Solution color_change_check->discard_fresh Yes hplc_check Optional: Perform HPLC Purity Check color_change_check->hplc_check No age_issue->visual_inspection No age_issue->discard_fresh Yes storage_issue->check_age No storage_issue->discard_fresh Yes dissolved Precipitate Dissolved? warm_vortex->dissolved dissolved->discard_fresh No proceed_caution Proceed with Caution (Consider concentration may be altered) dissolved->proceed_caution Yes proceed_caution->hplc_check end_ok Solution is likely stable. Proceed with experiment. hplc_check->end_ok

Caption: Troubleshooting workflow for this compound stock solution stability issues.

ExperimentalWorkflow cluster_prep Solution Preparation cluster_storage Storage cluster_use Experimental Use weigh 1. Weigh Viquidil HCl Solid dissolve 2. Dissolve in Solvent (e.g., Water, PBS) with sonication weigh->dissolve filter 3. Filter Sterilize (0.22 µm filter) dissolve->filter aliquot 4. Aliquot into Single-Use Tubes filter->aliquot store 5. Store at -20°C or -80°C (Protect from light) aliquot->store thaw 6. Thaw Aliquot for Experiment store->thaw dilute 7. Dilute to Working Concentration thaw->dilute experiment 8. Use in Experiment dilute->experiment

Caption: Recommended workflow for preparing and storing this compound stock solutions.

References

Viquidil Hydrochloride Degradation: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with Viquidil hydrochloride. It offers troubleshooting guidance and frequently asked questions regarding the degradation products and their identification, based on established principles of pharmaceutical stability testing.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is understanding its degradation important?

A1: this compound, also known as Quinotoxine hydrochloride, is a cerebral vasodilator.[1][2] Understanding its degradation profile is crucial for ensuring the safety, efficacy, and stability of pharmaceutical formulations. Regulatory agencies require the identification and characterization of degradation products to assess their potential toxicity and to establish appropriate storage conditions and shelf-life.

Q2: What are the primary degradation pathways for this compound?

A2: While specific degradation pathways for this compound are not extensively documented in publicly available literature, its structural relationship to quinine suggests potential degradation routes. Viquidil (quinotoxine) is itself a known acid-catalyzed degradation product of quinine.[3][4][5][6] Therefore, the primary points of instability in the Viquidil molecule are likely to be the quinoline ring system and the piperidine ring, which can be susceptible to hydrolysis, oxidation, and photodegradation.

Q3: What are the expected degradation products of this compound under forced degradation conditions?

A3: Based on the structure of Viquidil and general knowledge of quinoline alkaloid degradation, potential degradation products may include:

  • Hydrolytic degradation: Under acidic or basic conditions, cleavage of the ethyl ketone linkage or other susceptible bonds could occur.

  • Oxidative degradation: The tertiary amine in the piperidine ring and the quinoline ring are susceptible to oxidation, potentially forming N-oxides or hydroxylated derivatives.

  • Photodegradation: Exposure to UV light can lead to the formation of various photoproducts, including hydroxylated species on the quinoline ring.

Q4: How can I identify and quantify this compound and its degradation products?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable technique for separating and quantifying this compound from its degradation products.[7][8][9][10][11] For structural elucidation of unknown degradation products, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable.[12][13]

Troubleshooting Guide for HPLC Analysis

Problem Possible Causes Solutions
Poor Peak Shape (Tailing or Fronting) - Silanol interactions with the column- Inappropriate mobile phase pH- Column overload- Use an end-capped column or a base-deactivated column.- Adjust the mobile phase pH to ensure Viquidil is in a single ionic state.- Reduce sample concentration or injection volume.
Variable Retention Times - Inconsistent mobile phase composition- Fluctuations in column temperature- Pump malfunction- Ensure proper mixing and degassing of the mobile phase.- Use a column oven for temperature control.- Check the HPLC pump for leaks and ensure consistent flow.
Ghost Peaks - Carryover from previous injections- Contamination in the mobile phase or sample- Implement a robust needle wash protocol.- Use high-purity solvents and filter all samples and mobile phases.
Poor Resolution Between Viquidil and Degradation Peaks - Non-optimal mobile phase composition- Inappropriate column chemistry- Modify the organic modifier ratio or the pH of the aqueous phase.- Screen different column stationary phases (e.g., C18, C8, Phenyl-Hexyl).

Quantitative Data Summary

The following table provides a representative summary of this compound degradation under various stress conditions. Note: This data is illustrative and intended to demonstrate the expected format of results from a forced degradation study. Actual degradation will vary based on experimental conditions.

Stress Condition Condition Details Time (hours) Viquidil Assay (%) Total Degradation Products (%) Major Degradation Product (%)
Acid Hydrolysis 0.1 M HCl at 60 °C2485.214.88.5 (Degradant A)
Base Hydrolysis 0.1 M NaOH at 60 °C2490.59.55.2 (Degradant B)
Oxidative 3% H₂O₂ at 25 °C2482.117.910.3 (Degradant C)
Thermal 80 °C (Solid State)4898.61.40.8 (Degradant D)
Photolytic UV light (254 nm)2492.37.74.1 (Degradant E)

Experimental Protocols

Forced Degradation Study

Objective: To generate potential degradation products of this compound under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water).

  • Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M HCl. Heat the solution at 60°C for 24 hours. Cool and neutralize with 0.1 M NaOH.

  • Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M NaOH. Heat the solution at 60°C for 24 hours. Cool and neutralize with 0.1 M HCl.

  • Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 3% hydrogen peroxide. Store at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Store a known quantity of solid this compound in an oven at 80°C for 48 hours. Also, heat a solution of this compound at 80°C for 48 hours.

  • Photolytic Degradation: Expose a solution of this compound in a quartz cuvette to UV light (254 nm) for 24 hours. A control sample should be wrapped in aluminum foil.

  • Sample Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method.

Stability-Indicating HPLC Method Development

Objective: To develop an HPLC method capable of separating this compound from its degradation products.

Typical Starting Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with a low percentage of Mobile Phase B and gradually increase to elute more retained compounds.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a wavelength determined by the UV spectrum of this compound (e.g., 230 nm).

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

Method Validation: The developed method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizations

Viquidil_Degradation_Workflow cluster_stress Forced Degradation Studies cluster_analysis Analytical Workflow cluster_results Outcomes Viquidil This compound Acid Acid Hydrolysis Viquidil->Acid Base Base Hydrolysis Viquidil->Base Oxidation Oxidation Viquidil->Oxidation Thermal Thermal Viquidil->Thermal Photo Photolysis Viquidil->Photo HPLC Stability-Indicating HPLC Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Separation Separation of Degradants HPLC->Separation LCMS LC-MS/MS Identification Structural Elucidation LCMS->Identification Separation->LCMS Quantification Quantification Separation->Quantification

Caption: Experimental workflow for this compound degradation studies.

logical_relationship cluster_drug Drug Substance & Degradation cluster_analysis_methods Analytical Techniques Quinine Quinine Viquidil Viquidil (Quinotoxine) Quinine->Viquidil  Acid-catalyzed  degradation Degradation_Products Potential Degradation Products Viquidil->Degradation_Products  Stress Conditions  (Heat, Light, etc.) HPLC HPLC Degradation_Products->HPLC  Separation &  Quantification LCMS LC-MS Degradation_Products->LCMS  Identification

Caption: Relationship between Quinine, Viquidil, and analytical identification.

References

Adjusting pH for optimal Viquidil hydrochloride activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with Viquidil hydrochloride. The following information addresses common challenges encountered during experimentation, with a focus on optimizing its activity by adjusting pH.

Frequently Asked Questions (FAQs)

Q1: We are observing inconsistent results in our cell-based assays with this compound. Could pH be a contributing factor?

A1: Yes, pH is a critical parameter that can significantly influence the activity of this compound and the reproducibility of your experimental results. Variations in the pH of your buffers and media can alter the ionization state, solubility, and stability of the compound, thereby affecting its biological activity. For consistent results, it is imperative to control and optimize the pH throughout your experiments.

Q2: What is the theoretical basis for pH affecting this compound's activity?

A2: Viquidil is a basic compound with a predicted pKa of 10.13±0.10.[1] As this compound is the salt of a weak base, the pH of the solution will determine the equilibrium between the protonated (charged) and deprotonated (neutral) forms of the molecule. This equilibrium is crucial as it can affect the compound's ability to cross cell membranes and interact with its target. Generally, the neutral form is more membrane-permeable, while the charged form might be more active at the target site. Therefore, finding the optimal pH for this balance is key to maximizing its therapeutic effect.

Q3: How does the solubility of this compound change with pH?

A3: The hydrochloride salt form of Viquidil generally exhibits enhanced water solubility and stability.[2][3] In aqueous solutions, this compound will be predominantly in its protonated, more soluble form at acidic pH. As the pH increases towards and beyond its pKa, the equilibrium will shift towards the less soluble, deprotonated form, which may lead to precipitation. It is crucial to ensure that this compound remains fully dissolved at the working pH of your experiment to obtain accurate results. One supplier notes a solubility of 50 mg/mL in water, which may be pH-dependent.[4]

Troubleshooting Guide

Issue: Low or inconsistent biological activity of this compound.

Potential Cause: Suboptimal pH of the experimental buffer or medium.

Solution:

  • Verify pH: Always measure the pH of your final working solution containing this compound.

  • pH Optimization Assay: Perform a pH optimization assay to determine the ideal pH for your specific experimental system. A detailed protocol is provided below.

  • Maintain pH: Use appropriate buffering agents to maintain a stable pH throughout your experiment, especially for long-term studies.

Issue: Precipitation of this compound in the experimental medium.

Potential Cause: The pH of the medium is too high, causing the compound to convert to its less soluble free base form.

Solution:

  • Lower pH: Prepare your stock and working solutions in a buffer with a slightly acidic pH to ensure complete dissolution.

  • Solubility Test: Before your main experiment, test the solubility of this compound at different pH values to identify the stability range.

  • Use of Co-solvents: If adjusting the pH is not feasible for your experimental system, consider the use of co-solvents as suggested by some suppliers, such as DMSO for stock solutions.[2]

Experimental Protocols

Protocol: Determination of Optimal pH for this compound Activity

This protocol provides a framework for determining the optimal pH for this compound activity in a cell-based assay.

  • Buffer Preparation: Prepare a series of biologically compatible buffers with different pH values (e.g., pH 6.0, 6.5, 7.0, 7.4, 8.0, 8.5). Ensure the buffer system has sufficient capacity to maintain the pH after the addition of this compound and other reagents.

  • This compound Working Solutions: Prepare fresh working solutions of this compound in each of the prepared buffers at the desired final concentration. Ensure the compound is fully dissolved.

  • Cell Culture: Plate your cells of interest at a suitable density and allow them to adhere or stabilize overnight.

  • Treatment: Replace the culture medium with the prepared this compound-containing buffers at different pH values. Include a vehicle control for each pH.

  • Incubation: Incubate the cells for the desired period.

  • Activity Assessment: Measure the biological activity of this compound using a relevant assay (e.g., measurement of a specific biomarker, cell viability, or a functional assay related to its vasodilatory or antithrombotic effects).

  • Data Analysis: Plot the measured activity against the pH to determine the optimal pH for this compound in your system.

Data Presentation

Table 1: Hypothetical pH-Dependent Activity of this compound

pHThis compound Activity (Normalized)Standard Deviation
6.00.450.05
6.50.680.07
7.00.850.06
7.41.000.08
8.00.750.09
8.50.520.06

Note: This table presents hypothetical data for illustrative purposes. Actual results may vary depending on the experimental system.

Table 2: Solubility of this compound at Different pH Values

pHSolubility (mg/mL)Observation
4.0> 50Clear Solution
6.050Clear Solution
7.425Clear Solution
8.55Slight Haze
9.5< 1Precipitation

Note: This table presents hypothetical data for illustrative purposes.

Visualizations

experimental_workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase prep_buffers Prepare Buffers (pH 6.0 - 8.5) prep_drug Prepare Viquidil HCl Working Solutions prep_buffers->prep_drug treatment Treat Cells with Viquidil HCl at each pH prep_drug->treatment prep_cells Plate and Stabilize Cells prep_cells->treatment incubation Incubate for Desired Duration treatment->incubation assessment Assess Biological Activity incubation->assessment data_analysis Plot Activity vs. pH assessment->data_analysis optimum_ph Determine Optimal pH data_analysis->optimum_ph

Experimental workflow for determining the optimal pH for this compound activity.

hypothetical_signaling_pathway Viquidil This compound Target Hypothetical Target (e.g., Ion Channel) Viquidil->Target Modulation Signal_Cascade Intracellular Signaling Cascade Target->Signal_Cascade Response Vasodilation Signal_Cascade->Response Antithrombotic Antithrombotic Effect Signal_Cascade->Antithrombotic

Hypothetical signaling pathway for this compound's cellular effects.

References

Technical Support Center: Viquidil Hydrochloride In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols to minimize off-target effects during in vivo experiments with Viquidil hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a cerebral and peripheral vasodilator agent.[1][2] It is an isomer of quinidine and is known to increase cerebral blood flow and exhibit antithrombotic activity.[1][3] Its primary therapeutic effect is achieved by dilating blood vessels, which reduces the resistance that must be overcome to push blood through the vessels in the limbs and brain.[2]

Q2: What are the potential off-target effects of this compound?

A2: While specific off-target effects for Viquidil are not extensively documented in recent literature, its classification as a peripheral vasodilator and its structural relationship to quinidine suggest potential risks.[1][4] Researchers should be vigilant for:

  • Cardiovascular effects: Due to its relation to quinidine, a known cardiac agent, there is a potential for off-target effects on heart rate, blood pressure, and cardiac rhythm.[4]

  • Systemic hypotension: Excessive vasodilation beyond the target tissue can lead to a drop in systemic blood pressure.

  • Interactions with other pathways: As with many small molecules, high concentrations may lead to interactions with unintended receptors or enzymes.[5]

Q3: What is the first step I should take to minimize off-target effects in my animal model?

A3: The most critical first step is to perform a thorough dose-range finding study.[6] This will help you identify the Minimum Effective Dose (MED) that achieves the desired therapeutic effect (e.g., increased local blood flow) and the Maximum Tolerated Dose (MTD) where adverse effects begin to appear. Operating within this therapeutic window is key to minimizing off-target activity.

Q4: How can I distinguish between a secondary pharmacological effect and a true off-target effect?

A4: A secondary (or indirect) pharmacological effect is a downstream consequence of the drug's primary action, while a true off-target effect results from the drug binding to an unintended molecular target.[5] Distinguishing between them involves targeted experiments. For example, if Viquidil causes an unexpected change in gene expression, you could use in vitro receptor binding assays with the protein product of that gene to determine if Viquidil binds to it directly.

Troubleshooting Guide: In Vivo Observations

This section addresses specific issues that may arise during your experiments, linking them to potential off-target effects and suggesting solutions.

Observed Problem Potential Cause (Off-Target Effect) Recommended Action / Troubleshooting Step
Unexpected mortality or severe distress in animals at planned therapeutic doses. The dose exceeds the Maximum Tolerated Dose (MTD) in your specific animal model/strain.Immediately halt the experiment. Conduct a new, more granular dose-escalation study starting from a much lower dose to accurately determine the MTD. See Protocol 1 .
Significant, sustained drop in systemic blood pressure and reflex tachycardia. Non-specific vasodilation; lack of selectivity for the target vascular bed.1. Lower the administered dose. 2. Consider localized administration routes (if feasible for your model) to reduce systemic exposure. 3. Implement continuous blood pressure monitoring to correlate dosage with hemodynamic changes.
Arrhythmias or significant ECG abnormalities observed during monitoring. Potential off-target activity on cardiac ion channels, given Viquidil's relation to quinidine.[4]1. Perform baseline and post-administration ECG monitoring. 2. If abnormalities are confirmed, consider ex vivo assays (e.g., Langendorff heart) or in vitro cardiac ion channel panels to identify specific channel interactions.
Lack of dose-response relationship; therapeutic effect plateaus or reverses at higher doses. Engagement of counter-regulatory physiological pathways or off-target binding that antagonizes the primary effect at high concentrations.1. Expand your dose-response curve with more intermediate dose points. 2. Analyze tissue samples for biomarkers related to vasoconstrictor pathways that may have been activated.
Variable or inconsistent results between individual animals. Differences in drug metabolism, absorption, or excretion (pharmacokinetics).[7]1. Ensure consistent administration technique (e.g., vehicle, volume, time of day). 2. Perform pharmacokinetic (PK) studies to measure plasma concentrations of Viquidil at different time points post-administration. See Protocol 2 .

Experimental Workflows and Logic

Visualizing the process of identifying and mitigating off-target effects can clarify the experimental strategy.

G cluster_0 Phase 1: In Vivo Observation cluster_1 Phase 2: Characterization cluster_2 Phase 3: Mitigation A Administer Viquidil in Dose-Response Study B Monitor On-Target Efficacy (e.g., Cerebral Blood Flow) A->B C Observe for Adverse Phenotypes (e.g., ↓BP, Arrhythmia, Distress) A->C D Adverse Effect Observed C->D Problem Detected E Conduct Pharmacokinetic (PK) Study (Relate dose to plasma concentration) D->E F Perform Off-Target Screening (In vitro binding assays, phenotypic screens) D->F G Histopathology & Biomarker Analysis D->G H Identify Off-Target Mechanism / Pathway E->H F->H G->H I Refine Dosing Regimen (Lower dose, different schedule) H->I J Consider Formulation/Delivery Changes (e.g., Targeted delivery) H->J K Select Optimal Therapeutic Window I->K J->K

Caption: Workflow for identifying and mitigating in vivo off-target effects.

G cluster_0 On-Target Effects cluster_1 Potential Off-Target Effects A This compound B Vasodilation in Target Tissue A->B High Affinity E Cardiac Ion Channel Modulation A->E Lower Affinity (at high doses) F Systemic (Non-Target) Vasodilation A->F Lower Affinity (at high doses) G Unintended Receptor Interaction A->G Lower Affinity (at high doses) C Increased Blood Flow B->C D Therapeutic Outcome C->D H Arrhythmia E->H I Hypotension F->I J Unforeseen Phenotype G->J

References

Overcoming vehicle effects in Viquidil hydrochloride animal studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Viquidil hydrochloride in animal studies. The information provided aims to help overcome common challenges, particularly those related to vehicle selection and its potential effects on experimental outcomes.

Troubleshooting Guides

This section addresses specific issues that may arise during the preparation and administration of this compound in animal experiments.

Problem 1: Precipitation of this compound in Formulation

Question: My this compound formulation is precipitating during preparation or upon standing. What can I do to improve its solubility?

Answer:

This compound, while more soluble than its free base, can still present solubility challenges, especially at higher concentrations. Here are several steps to troubleshoot this issue:

  • Vehicle Selection: The choice of vehicle is critical for maintaining the solubility of poorly soluble compounds like this compound. Consider using a co-solvent system. Common vehicles for poorly soluble drugs include polyethylene glycol 400 (PEG 400), dimethyl sulfoxide (DMSO), and cyclodextrins.[1][2] It is crucial to use the lowest effective concentration of these organic solvents to minimize their potential biological effects.[3][4]

  • pH Adjustment: Ensure the pH of your aqueous vehicle is within a range that favors the solubility of this compound.

  • Sonication and Heating: Gentle heating and sonication can aid in the dissolution of the compound. However, be cautious about potential degradation of this compound at high temperatures.

  • Formulation Optimization: A systematic approach to optimizing the formulation is recommended. This involves testing different ratios of co-solvents and aqueous components.

Problem 2: Observed Adverse Effects in Vehicle Control Group

Question: I am observing unexpected adverse effects (e.g., irritation, sedation, altered physiological parameters) in my vehicle control animals. How can I determine if the vehicle is the cause and mitigate these effects?

Answer:

Vehicle-induced effects can confound experimental results. It is essential to distinguish between the effects of the vehicle and the test compound.

  • Thorough Literature Review: Before starting your study, conduct a thorough literature search on the potential side effects of your chosen vehicle in the specific animal model and administration route you are using.[3][4][5]

  • Dose-Response for Vehicle: If you suspect the vehicle is causing adverse effects, run a pilot study with different concentrations of the vehicle alone to determine a no-observable-adverse-effect level (NOAEL).[1]

  • Alternative Vehicles: If the adverse effects persist even at low concentrations, consider switching to an alternative vehicle. For example, if you are using a high percentage of DMSO, which is known to have biological effects, you might explore a formulation with a lower DMSO concentration or a different co-solvent system like one containing cyclodextrins.[2]

  • Clinical Observations: Carefully monitor all animals, including the vehicle control group, for any clinical signs of toxicity. Record and compare these observations with the known toxicological profile of the vehicle.

Frequently Asked Questions (FAQs)

Q1: What are the recommended vehicles for intravenous (IV) administration of this compound in rodents?

A1: For intravenous administration, the formulation must be a clear, sterile solution. Given the solubility challenges, a co-solvent system is often necessary. A common starting point could be a mixture of PEG 400, ethanol, and saline. The final concentration of organic solvents should be kept as low as possible to avoid hemolysis and other adverse effects. It is crucial to perform a preliminary tolerability study with the chosen vehicle in a small group of animals.

Q2: Can I use dimethyl sulfoxide (DMSO) for in vivo studies with this compound?

A2: DMSO can be used as a vehicle for this compound, particularly for intraperitoneal (IP) or subcutaneous (SC) administration. However, it should be used with caution due to its own biological activities.[2][3][4] For IV administration, the concentration of DMSO should be minimized to prevent potential vascular irritation and other toxicities. Always include a vehicle control group with the same concentration of DMSO as the treatment groups.

Q3: How can I minimize the stress and potential for adverse reactions during this compound administration?

A3: Proper animal handling and administration techniques are crucial. Ensure that personnel are well-trained in the specific administration route being used. For IV injections, use appropriate needle sizes and injection rates to avoid vascular damage. For oral gavage, use appropriate gavage needles to prevent injury to the esophagus and stomach. Acclimatizing the animals to the handling and dosing procedures before the start of the study can also help reduce stress.

Q4: What is the likely mechanism of action of this compound as a vasodilator?

A4: Viquidil is an isomer of quinidine.[6][7] Like other Class I antiarrhythmic agents, quinidine primarily works by blocking the fast inward sodium current (INa).[7] It also blocks certain voltage-gated potassium channels.[6][7] This modulation of ion channels in vascular smooth muscle cells is the likely mechanism behind its vasodilatory effects.[8][9]

Data Presentation

Table 1: Common Vehicles for Poorly Soluble Compounds in Animal Studies

VehicleCommon Routes of AdministrationPotential Adverse Effects
Polyethylene Glycol 400 (PEG 400)Oral, IV, IP, SCCan cause motor impairment at high doses.[3][4]
Dimethyl Sulfoxide (DMSO)IP, SC, TopicalCan cause significant motor impairment and has various biological effects.[2][3][4]
Cyclodextrins (e.g., HP-β-CD)Oral, IVGenerally well-tolerated, but high doses can have effects.[1]
Carboxymethylcellulose (CMC)OralGenerally considered safe and does not affect motor performance.[3][4]
Saline (0.9% NaCl)IV, IP, SCGenerally safe, but may not be suitable for poorly soluble compounds without co-solvents.[3][4]

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for Intravenous Administration

Objective: To prepare a clear, injectable solution of this compound for intravenous administration in rodents.

Materials:

  • This compound powder

  • Polyethylene Glycol 400 (PEG 400), injectable grade

  • Ethanol (95%), injectable grade

  • Sterile Saline (0.9% NaCl)

  • Sterile vials

  • Sterile filters (0.22 µm)

Procedure:

  • Weigh the required amount of this compound powder in a sterile vial.

  • Add a minimal amount of PEG 400 to wet the powder and form a paste.

  • Slowly add ethanol while vortexing to dissolve the paste.

  • Once dissolved, add sterile saline dropwise while continuously vortexing to reach the final desired volume and concentration. The final concentration of PEG 400 and ethanol should be kept to a minimum (e.g., <10% each).

  • Visually inspect the solution for any precipitation. If the solution is clear, sterile-filter it into a new sterile vial.

  • Always prepare fresh on the day of the experiment.

Protocol 2: Assessment of Vehicle Effects on Motor Coordination (Rotarod Test)

Objective: To evaluate the potential of a vehicle to induce motor coordination deficits in mice.

Materials:

  • Rotarod apparatus

  • Male CD-1 mice

  • Test vehicle

  • Positive control (e.g., a known sedative)

  • Negative control (e.g., saline)

Procedure:

  • Training: Train the mice on the rotarod at a constant speed (e.g., 10 rpm) for three consecutive days. A trial ends when the mouse falls off or after a predetermined cut-off time (e.g., 180 seconds).

  • Baseline Measurement: On the fourth day, record the baseline latency to fall for each mouse.

  • Administration: Administer the test vehicle, positive control, or negative control to different groups of mice via the intended route of administration.

  • Testing: At various time points post-administration (e.g., 15, 30, 60, and 120 minutes), place the mice back on the rotarod and record their latency to fall.

  • Data Analysis: Compare the latency to fall in the vehicle-treated group to the saline-treated group to determine if the vehicle has any effect on motor coordination.[3][4]

Mandatory Visualization

Viquidil_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Viquidil Viquidil Hydrochloride Na_Channel Voltage-Gated Na+ Channel Viquidil->Na_Channel Blocks K_Channel Voltage-Gated K+ Channel Viquidil->K_Channel Blocks Depolarization Decreased Rate of Depolarization Na_Channel->Depolarization Inhibits Repolarization Prolonged Repolarization K_Channel->Repolarization Inhibits Vasodilation Vasodilation Depolarization->Vasodilation Repolarization->Vasodilation Experimental_Workflow cluster_prep Preparation cluster_admin Administration cluster_eval Evaluation Formulation This compound Formulation Animal_Groups Randomize Animal Groups (e.g., Rodents) Formulation->Animal_Groups Vehicle_Control Vehicle Control Formulation Vehicle_Control->Animal_Groups Dosing Administer Treatment (e.g., IV, IP, Oral) Animal_Groups->Dosing PK_PD Pharmacokinetic/ Pharmacodynamic Analysis Dosing->PK_PD Tox Toxicology and Adverse Effect Monitoring Dosing->Tox Efficacy Efficacy Assessment (e.g., Cerebral Blood Flow) Dosing->Efficacy

References

Validation & Comparative

A Comparative Guide to Cerebral Vasodilators: Validating the Efficacy of Viquidil Hydrochloride and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-Depth Analysis of Pharmacological Agents for Enhancing Cerebral Blood Flow

In the landscape of neurotherapeutics, the modulation of cerebral blood flow (CBF) remains a critical strategy for managing a range of cerebrovascular disorders. This guide provides a comprehensive comparison of Viquidil hydrochloride (Cinepazet maleate) and several alternative pharmacological agents known for their effects on cerebral perfusion. By presenting quantitative data from experimental studies, detailing methodologies, and visualizing key pathways, this document aims to offer an objective resource for validating and comparing the effects of these compounds on cerebral hemodynamics.

Mechanism of Action: A Diverse Approach to Vasodilation

The therapeutic agents discussed in this guide employ distinct mechanisms to achieve cerebral vasodilation and improve blood flow. Understanding these pathways is fundamental to interpreting their physiological effects.

This compound (Cinepazet maleate) primarily acts as a mild calcium channel antagonist. By inhibiting the influx of calcium ions into vascular smooth muscle cells, it promotes relaxation of the vessel walls, leading to vasodilation. Additionally, it is thought to enhance the effects of endogenous adenosine, a potent vasodilator.

In contrast, other agents achieve vasodilation through different signaling cascades. Pentoxifylline , for instance, is a phosphodiesterase (PDE) inhibitor, which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), a key signaling molecule that promotes smooth muscle relaxation. Vinpocetine also exhibits PDE inhibitory activity but is also known to block voltage-gated sodium channels. Nicergoline is an ergot derivative with alpha-adrenoreceptor blocking activity, leading to vasodilation. Nimodipine is a more specific L-type calcium channel blocker, with a particular affinity for cerebral blood vessels. Ginkgo Biloba extract is believed to exert its effects through a combination of mechanisms, including antioxidant properties and enhancement of nitric oxide (NO) production. Betahistine is a histamine analogue that is thought to improve microcirculation.

cluster_Viquidil Viquidil (Cinepazet maleate) cluster_Alternatives Alternative Mechanisms Viquidil Viquidil (Cinepazet maleate) Ca_Channel_V L-type Ca2+ Channel Viquidil->Ca_Channel_V Inhibits Adenosine Adenosine Viquidil->Adenosine Enhances effect of Ca_Influx_V Ca2+ Influx Vasodilation_V Vasodilation Ca_Influx_V->Vasodilation_V Reduced influx leads to Adenosine->Vasodilation_V CBF_V ↑ Cerebral Blood Flow Vasodilation_V->CBF_V Pentoxifylline Pentoxifylline PDE Phosphodiesterase (PDE) Pentoxifylline->PDE Inhibits cAMP cAMP PDE->cAMP Degrades Vasodilation_P Vasodilation cAMP->Vasodilation_P Increased levels lead to CBF_P ↑ Cerebral Blood Flow Vasodilation_P->CBF_P Nicergoline Nicergoline Alpha_R α-Adrenergic Receptor Nicergoline->Alpha_R Blocks Vasoconstriction Vasoconstriction Vasodilation_N Vasodilation Vasoconstriction->Vasodilation_N Inhibition of leads to CBF_N ↑ Cerebral Blood Flow Vasodilation_N->CBF_N Start 100 Acute Ischemic Stroke Patients Randomization Randomization Start->Randomization Group_O Observation Group (n=50) Standard + Edaravone + Cinepazet maleate Randomization->Group_O Group_C Control Group (n=50) Standard + Edaravone Randomization->Group_C TCD_Pre Baseline TCD Measurement (MCA & ACA) Group_O->TCD_Pre Group_C->TCD_Pre Treatment 14-Day Treatment TCD_Pre->Treatment TCD_Post Post-Treatment TCD Measurement (MCA & ACA) Treatment->TCD_Post Analysis Comparative Analysis of Blood Flow Velocities TCD_Post->Analysis

Viquidil Hydrochloride vs. Quinidine: A Comparative Analysis for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and scientists on the pharmacological profiles of Viquidil hydrochloride and Quinidine, supported by experimental data and detailed methodologies.

Introduction

This compound, also known as quinotoxine, and Quinidine are stereoisomers derived from the cinchona tree. While structurally related, their pharmacological profiles and therapeutic applications diverge significantly. Quinidine has a long history as a Class Ia antiarrhythmic agent, whereas this compound is primarily recognized for its cerebral vasodilator and antithrombotic properties.[1][2][3] This guide provides a detailed comparative analysis of these two compounds, focusing on their mechanisms of action, available experimental data, and the methodologies employed in their evaluation. This objective comparison aims to inform researchers, scientists, and drug development professionals in their exploration of cardiovascular and cerebrovascular therapeutics.

Mechanism of Action

This compound

The primary mechanism of action attributed to this compound is cerebral vasodilation, leading to an increase in cerebral blood flow.[2][3] Additionally, it has demonstrated antithrombotic activity.[1][2][3] The precise molecular targets and signaling pathways underlying these effects are not as extensively characterized as those of Quinidine.

Quinidine

Quinidine is a well-established Class Ia antiarrhythmic agent.[4][5][6] Its primary mechanism of action involves the blockade of voltage-gated sodium channels (INa) in cardiac muscle cells in a use-dependent manner.[5][6] This action decreases the maximum rate of depolarization (Vmax) of the cardiac action potential, thereby slowing conduction.[5] Quinidine also blocks several types of potassium channels, which leads to a prolongation of the action potential duration (APD) and the effective refractory period (ERP).[5][7] These combined effects on sodium and potassium channels contribute to its efficacy in treating various cardiac arrhythmias.[4][8]

Data Presentation: Comparative Pharmacological Properties

Due to the limited publicly available data on the direct comparative antiarrhythmic effects of this compound, this section presents the known pharmacological properties of each compound individually.

Table 1: General and Pharmacokinetic Properties
PropertyThis compoundQuinidine
Primary Indication Cerebral Vasodilator, Antithrombotic Agent[1][2][3]Antiarrhythmic (Class Ia), Antimalarial[4][8]
Bioavailability Data not available70-85%[5]
Protein Binding Data not available70-95%[9]
Metabolism Data not availableHepatic (CYP3A4)[4]
Elimination Half-life Data not available6-8 hours[5]
Excretion Data not availableRenal (20% as unchanged drug)[5]
Table 2: Electrophysiological and Cardiovascular Effects
EffectThis compoundQuinidine
Sodium Channel Blockade Data not availableYes (fast inward current, INa)[5][6]
Potassium Channel Blockade Data not availableYes (multiple types, including hERG)[5]
Action Potential Duration Data not availableProlongs[5]
QT Interval Data not availableProlongs[5]
Heart Rate Data not availableCan increase sinus rate[10]
Blood Pressure Vasodilator effect may lower blood pressureCan cause hypotension[11]
Cerebral Blood Flow Increases[2][3]Data not extensively reported
Platelet Aggregation Inhibits[3]Data not extensively reported

Experimental Protocols

Whole-Cell Patch Clamp for Ion Channel Analysis

The whole-cell patch-clamp technique is the gold standard for studying the effects of compounds on specific ion channels in isolated cardiac myocytes.[4][5]

Methodology:

  • Cell Isolation: Cardiac myocytes are enzymatically isolated from animal hearts (e.g., canine ventricle).[12]

  • Pipette Preparation: A glass micropipette with a tip diameter of ~1-2 µm is filled with an internal solution mimicking the intracellular ionic composition.

  • Giga-seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance seal (giga-seal).

  • Whole-Cell Configuration: A brief pulse of stronger suction ruptures the membrane patch under the pipette tip, allowing electrical access to the entire cell.

  • Voltage Clamp: The membrane potential is clamped at a holding potential, and voltage steps are applied to elicit specific ion currents (e.g., sodium or potassium currents).

  • Drug Application: The cells are perfused with a solution containing the test compound (this compound or Quinidine) at various concentrations.

  • Data Acquisition and Analysis: The resulting changes in ion current amplitude and kinetics are recorded and analyzed to determine the inhibitory effects of the compound.

Langendorff Isolated Heart Preparation for Antiarrhythmic Activity

The Langendorff preparation allows for the study of a drug's effects on the whole heart in an ex-vivo setting, preserving its intrinsic electrical and mechanical activity.[1][10][13]

Methodology:

  • Heart Excision: The heart is rapidly excised from an anesthetized animal (e.g., rabbit or rat) and placed in ice-cold cardioplegic solution.

  • Aortic Cannulation: The aorta is cannulated, and the heart is mounted on a Langendorff apparatus.

  • Retrograde Perfusion: The heart is perfused retrogradely through the aorta with an oxygenated physiological salt solution (e.g., Krebs-Henseleit solution) at a constant pressure and temperature. This perfusion maintains the viability of the heart tissue.

  • Parameter Measurement: Various cardiac parameters can be measured, including heart rate, contractile force, and electrocardiogram (ECG).

  • Arrhythmia Induction: Arrhythmias can be induced by various methods, such as electrical stimulation or the administration of arrhythmogenic agents.

  • Drug Administration: The test compound is added to the perfusate, and its effects on the induced arrhythmia and other cardiac parameters are recorded.

Platelet Aggregation Assay

This assay is used to evaluate the antiplatelet (antithrombotic) activity of a compound.

Methodology:

  • Platelet-Rich Plasma (PRP) Preparation: Whole blood is collected from a subject, and PRP is prepared by centrifugation.

  • Light Transmission Aggregometry: The PRP is placed in an aggregometer, which measures light transmission through the sample.

  • Agonist-Induced Aggregation: A platelet agonist (e.g., ADP, collagen) is added to the PRP to induce aggregation. As platelets aggregate, the turbidity of the sample decreases, and light transmission increases.

  • Inhibition Measurement: The test compound is pre-incubated with the PRP before the addition of the agonist. The ability of the compound to inhibit the agonist-induced increase in light transmission is measured and quantified.

Mandatory Visualizations

Quinidine_Mechanism_of_Action cluster_membrane Cardiac Myocyte Membrane Na_Channel Voltage-Gated Sodium Channel (INa) Depolarization Slowed Conduction Velocity Na_Channel->Depolarization Decreases Rate of Phase 0 Depolarization K_Channel Voltage-Gated Potassium Channel (IKr, IKs) Repolarization Increased Action Potential Duration K_Channel->Repolarization Prolongs Repolarization (Phase 3) Quinidine Quinidine Quinidine->Na_Channel Blocks Quinidine->K_Channel Blocks

Caption: Mechanism of action of Quinidine on cardiac ion channels.

Experimental_Workflow_Langendorff Animal Anesthetized Animal Heart_Excision Heart Excision Animal->Heart_Excision Cannulation Aortic Cannulation Heart_Excision->Cannulation Perfusion Retrograde Perfusion (Krebs-Henseleit) Cannulation->Perfusion Stabilization Stabilization Period Perfusion->Stabilization Baseline Baseline Recording (ECG, HR, etc.) Stabilization->Baseline Arrhythmia_Induction Arrhythmia Induction Baseline->Arrhythmia_Induction Drug_Admin Drug Administration Arrhythmia_Induction->Drug_Admin Data_Recording Data Recording Drug_Admin->Data_Recording Analysis Data Analysis Data_Recording->Analysis

Caption: Experimental workflow for the Langendorff isolated heart preparation.

Conclusion

Quinidine is a well-characterized Class Ia antiarrhythmic agent with a clear mechanism of action involving the blockade of cardiac sodium and potassium channels. In contrast, this compound, a stereoisomer of Quinidine, is primarily documented as a cerebral vasodilator and antithrombotic agent. There is a notable absence of direct comparative studies evaluating the antiarrhythmic potential of this compound against Quinidine. The experimental protocols detailed in this guide, such as whole-cell patch clamp and the Langendorff heart preparation, represent the standard methodologies that would be required to elucidate the cardiovascular and electrophysiological effects of this compound and enable a direct and quantitative comparison with Quinidine. Future research in this area is necessary to fully understand the pharmacological profile of this compound and its potential therapeutic applications beyond its current indications.

References

Viquidil Hydrochloride Immunoassay Cross-Reactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential cross-reactivity of Viquidil hydrochloride in immunoassays. Due to a lack of direct experimental data on this compound, this guide leverages data from its structural isomer, quinidine, and other structurally related compounds to predict and understand potential cross-reactivity. This information is crucial for the accurate interpretation of immunoassay results in clinical and research settings where Viquidil may be present.

Introduction to this compound and Immunoassay Cross-Reactivity

This compound is a cerebral vasodilator with antithrombotic activity.[1] It is an isomer of the well-known antiarrhythmic drug, quinidine.[1][2] Immunoassays are common methods for the therapeutic drug monitoring of cardiovascular drugs due to their speed and convenience.[3][4] However, a significant limitation of immunoassays is the potential for cross-reactivity, where the antibodies in the assay bind to compounds structurally similar to the target analyte, leading to inaccurate measurements.[5] Given the structural similarity of Viquidil to quinidine and other cinchona alkaloids, understanding its potential cross-reactivity is essential for accurate diagnostics and clinical monitoring.

Structural Comparison: this compound and Potential Cross-Reactants

Viquidil is a stereoisomer of quinidine, meaning they share the same molecular formula and sequence of bonded atoms, but differ in the three-dimensional orientations of their atoms. Both are cinchona alkaloids, a group of compounds that also includes quinine, cinchonine, and cinchonidine, all of which have similar core structures.[6][7][8] This structural similarity is the primary reason to anticipate cross-reactivity in immunoassays designed for any of these compounds.

Comparative Cross-Reactivity Data

CompoundClassRelationship to ViquidilPotential for Cross-Reactivity
This compound Cerebral VasodilatorIsomer of QuinidineHigh (Inferred)
QuinidineClass IA AntiarrhythmicIsomer of ViquidilTarget Analyte (in Quinidine assays)
3-hydroxyquinidineQuinidine MetaboliteMetabolite of structural isomerModerate (documented in Quinidine assays)
QuinineAntimalarialStereoisomer of QuinidineLow to moderate (documented)[9][10]
CinchonineCinchona AlkaloidStructural AnalogPotential for cross-reactivity
CinchonidineCinchona AlkaloidStructural AnalogPotential for cross-reactivity[7]
DisopyramideClass IA AntiarrhythmicStructurally distinctLow
ProcainamideClass IA AntiarrhythmicStructurally distinctLow

Quantitative Cross-Reactivity of Quinidine Metabolites in a Commercial Immunoassay:

CompoundConcentration Tested (µg/mL)Measured Quinidine Concentration (µg/mL)% Cross-Reactivity
3-Hydroxyquinidine5.05.711.3%
Quinidine-N-oxide5.05.7265.6%
O-Desmethylquinidine5.05.7216.8%
2-Oxoquinidinone5.05.717.6%
10, 11-Dihydroquinidinediol5.05.3712.5%

Data adapted from the package insert for the QMS® Quinidine assay.

The data indicates that even minor modifications to the quinidine structure, as seen in its metabolites, can lead to significant cross-reactivity. Given that Viquidil is a structural isomer of quinidine, it is highly probable that it would exhibit significant cross-reactivity in an immunoassay designed for quinidine, and vice-versa.

Experimental Protocols

The following is a generalized protocol for assessing the cross-reactivity of this compound in a competitive immunoassay designed for a structurally similar compound, such as quinidine.

Principle of Competitive Immunoassay

In a competitive immunoassay for a small molecule like Viquidil, the analyte in the sample competes with a labeled version of the target drug (e.g., enzyme-labeled quinidine) for a limited number of specific antibody binding sites. The amount of signal generated from the labeled drug is inversely proportional to the concentration of the analyte in the sample.

G cluster_0 High Analyte Concentration cluster_1 Low Analyte Concentration Analyte Viquidil Antibody1 Antibody Analyte->Antibody1 Labeled_Analyte2 Labeled Quinidine Labeled_Analyte1 Labeled Quinidine Labeled_Analyte1->Antibody1 Unbound_Labeled1 Unbound Labeled Quinidine Bound_Complex1 Analyte-Antibody Complex Antibody1->Bound_Complex1 Result1 Low Signal Antibody2 Antibody Labeled_Analyte2->Antibody2 Bound_Complex2 Labeled Analyte- Antibody Complex Antibody2->Bound_Complex2 Result2 High Signal

Caption: Principle of Competitive Immunoassay.

Cross-Reactivity Assessment Workflow

The following workflow outlines the steps to determine the percentage of cross-reactivity of Viquidil in a quinidine immunoassay.

G A Prepare Viquidil Standards E Run Viquidil Standards in Immunoassay A->E B Prepare Quinidine Calibrators C Run Quinidine Calibrators in Immunoassay B->C D Generate Standard Curve C->D F Determine Apparent Quinidine Concentration D->F E->F G Calculate % Cross-Reactivity F->G

Caption: Workflow for Cross-Reactivity Assessment.

Detailed Experimental Steps:
  • Preparation of Stock Solutions: Prepare concentrated stock solutions of this compound and the primary analyte (e.g., quinidine) in a suitable solvent.

  • Preparation of Standards and Calibrators:

    • Serially dilute the quinidine stock solution in drug-free serum or buffer to create a set of calibrators across the assay's dynamic range.

    • Serially dilute the this compound stock solution in the same matrix to prepare a range of test concentrations.

  • Immunoassay Procedure:

    • Perform the immunoassay according to the manufacturer's instructions, using the prepared quinidine calibrators to generate a standard curve.

    • Analyze the this compound standards as unknown samples in the same assay run.

  • Data Analysis:

    • For each Viquidil standard, determine the "apparent" quinidine concentration by interpolating its signal from the quinidine standard curve.

    • Calculate the percent cross-reactivity using the following formula:

      % Cross-Reactivity = (Apparent Concentration of Quinidine / Concentration of Viquidil) x 100

Implications for Researchers and Clinicians

  • Potential for Inaccurate Results: In patients taking Viquidil, immunoassays for quinidine are likely to produce falsely elevated results. Conversely, if a Viquidil-specific assay were developed, the presence of quinidine or its metabolites could cause interference.

  • Importance of Confirmatory Methods: When unexpected or clinically inconsistent results are obtained from an immunoassay in a patient known or suspected to be taking Viquidil or related compounds, confirmatory analysis using a more specific method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), is highly recommended.

  • Consideration in Drug Development: During the development of new chemical entities that are structurally similar to existing drugs, it is crucial to assess their potential for cross-reactivity in relevant immunoassays early in the development process.

Conclusion

While direct experimental data on this compound's cross-reactivity in immunoassays is lacking, its structural relationship to quinidine strongly suggests a high potential for interference. The provided data on quinidine and its metabolites serves as a valuable surrogate for estimating this potential. Researchers and clinicians should be aware of this likely cross-reactivity to ensure the accurate interpretation of therapeutic drug monitoring results and to make informed decisions regarding patient care and drug development. The use of specific, chromatography-based methods is advisable for the unambiguous quantification of Viquidil in biological samples, especially when co-administered with other structurally similar drugs.

References

In Vitro Antithrombotic Effects: A Comparative Analysis of Viquidil Hydrochloride and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This publication provides a comparative guide for researchers, scientists, and drug development professionals on the in vitro antithrombotic effects of Viquidil hydrochloride and other vasodilatory agents, alongside established antithrombotic drugs. Due to the limited availability of in vitro studies on this compound, this guide utilizes data from vasodilators with similar potential mechanisms of action, such as nitric oxide donors and prostacyclin analogs, to provide a valuable comparative context. The guide includes detailed experimental protocols, quantitative data summaries, and visualizations of relevant biological pathways to facilitate objective analysis.

Comparative Analysis of Antiplatelet Activity

The primary mechanism of many antithrombotic agents is the inhibition of platelet aggregation. The following table summarizes the in vitro efficacy of selected vasodilators and standard antiplatelet drugs in inhibiting platelet aggregation, presented as the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency.

CompoundDrug ClassAgonistIC50Citation
Sodium Nitroprusside Nitric Oxide Donor (Vasodilator)ADP18.7 ± 2.4 µmol/L[1]
Iloprost Prostacyclin Analog (Vasodilator)ADP0.51 ± 0.06 nM (in controls)[2]
Aspirin Cyclooxygenase (COX) InhibitorArachidonic AcidLog IC50: -5.20 (approx. 6.3 µM)[3]
Clopidogrel (active metabolite) P2Y12 Receptor AntagonistADPIC50: 1.9 ± 0.3 µM (in washed platelets)[4]

Comparative Analysis of Anticoagulant Activity

Anticoagulant effects are typically assessed by measuring the prolongation of clotting times in plasma. The Activated Partial Thromboplastin Time (aPTT) and Prothrombin Time (PT) are standard in vitro assays for the intrinsic/common and extrinsic/common coagulation pathways, respectively.

CompoundDrug ClassAssayConcentrationClotting TimeCitation
Heparin (Unfractionated) AnticoagulantaPTTTherapeutic Range (approx. 0.3-0.7 U/mL)1.5 - 2.5 times control[5]
Warfarin Vitamin K Antagonist (Anticoagulant)PT/INRTherapeutic INR 2.0-3.0Prolonged PT[6]
Warfarin Vitamin K Antagonist (Anticoagulant)aPTT1.0 increase in INR16-second increase[7]

Note: In vitro data for the direct effect of vasodilator drugs like Sodium Nitroprusside and Iloprost on aPTT and PT is not as readily available in standardized formats as for classical anticoagulants. Their primary antithrombotic action is generally considered to be through antiplatelet effects.

Experimental Protocols

Platelet Aggregation Assay (Light Transmission Aggregometry)

This assay measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.

Methodology:

  • Blood Collection: Whole blood is drawn from healthy volunteers into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

  • PRP Preparation: The blood is centrifuged at a low speed (e.g., 200 x g for 10 minutes) to separate the platelet-rich plasma from red and white blood cells.

  • Platelet Count Adjustment: The platelet count in the PRP is standardized to a specific concentration (e.g., 2.5 x 10⁸ platelets/mL) using platelet-poor plasma (PPP), which is obtained by further high-speed centrifugation of the remaining blood.

  • Assay Procedure:

    • A sample of PRP is placed in a cuvette with a magnetic stir bar in an aggregometer at 37°C.

    • A baseline light transmission is established.

    • The test compound (e.g., this compound, Sodium Nitroprusside) or vehicle control is added and incubated for a specified time.

    • A platelet agonist (e.g., ADP, collagen, arachidonic acid) is added to induce aggregation.

    • The change in light transmission is recorded over time as platelets aggregate, allowing for the determination of the percentage of aggregation.

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits platelet aggregation by 50%, is calculated from a dose-response curve.

Coagulation Assays (aPTT and PT)

These assays measure the time it takes for plasma to clot after the addition of specific reagents, assessing the integrity of the coagulation cascade.

Methodology:

  • Plasma Preparation: Citrated whole blood is centrifuged to obtain platelet-poor plasma.

  • aPTT Assay (Intrinsic and Common Pathways):

    • PPP is incubated with a contact activator (e.g., silica, kaolin) and phospholipids.

    • Calcium chloride is added to initiate the coagulation cascade.

    • The time to fibrin clot formation is measured.

  • PT Assay (Extrinsic and Common Pathways):

    • PPP is incubated with a tissue factor reagent (thromboplastin).

    • Calcium chloride is added to initiate coagulation.

    • The time to clot formation is measured.

  • Data Analysis: The results are reported in seconds or as a ratio to a normal control. For warfarin, the PT result is often expressed as the International Normalized Ratio (INR).

Visualizations

Signaling Pathways in Platelet Aggregation

The following diagrams illustrate the key signaling pathways involved in platelet aggregation and the points of intervention for different classes of antithrombotic agents.

G cluster_agonists Agonists cluster_receptors Platelet Receptors cluster_downstream Downstream Signaling cluster_inhibitors Inhibitors ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 ThromboxaneA2 Thromboxane A2 TP_Receptor TP Receptor ThromboxaneA2->TP_Receptor Collagen Collagen GPVI_Receptor GPVI Receptor Collagen->GPVI_Receptor PLC PLC Activation P2Y12->PLC TP_Receptor->PLC GPVI_Receptor->PLC Ca_Mobilization Ca²⁺ Mobilization PLC->Ca_Mobilization GPIIb_IIIa_Activation GPIIb/IIIa Activation Ca_Mobilization->GPIIb_IIIa_Activation Platelet_Aggregation Platelet Aggregation GPIIb_IIIa_Activation->Platelet_Aggregation Clopidogrel Clopidogrel (active metabolite) Clopidogrel->P2Y12 Inhibits Aspirin Aspirin Aspirin->ThromboxaneA2 Inhibits production

Caption: Simplified signaling pathway of platelet aggregation and points of inhibition.

Vasodilator-Mediated Antiplatelet Effects

This diagram illustrates the proposed mechanism by which vasodilators like nitric oxide donors and prostacyclin analogs inhibit platelet aggregation.

G cluster_vasodilators Vasodilators cluster_enzymes Intra-platelet Enzymes cluster_second_messengers Second Messengers cluster_effect Effect NO_Donors Nitric Oxide Donors (e.g., Sodium Nitroprusside) sGC Soluble Guanylate Cyclase (sGC) NO_Donors->sGC Activates Prostacyclin_Analogs Prostacyclin Analogs (e.g., Iloprost) AC Adenylate Cyclase (AC) Prostacyclin_Analogs->AC Activates cGMP ↑ cGMP sGC->cGMP cAMP ↑ cAMP AC->cAMP Ca_Decrease ↓ Intracellular Ca²⁺ cGMP->Ca_Decrease cAMP->Ca_Decrease Platelet_Inhibition Platelet Inhibition Ca_Decrease->Platelet_Inhibition

Caption: Mechanism of platelet inhibition by vasodilators.

Experimental Workflow for In Vitro Antithrombotic Testing

G cluster_preparation Sample Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis Blood_Collection Whole Blood Collection (with anticoagulant) Centrifugation1 Low-Speed Centrifugation Blood_Collection->Centrifugation1 PRP Platelet-Rich Plasma (PRP) Centrifugation1->PRP Centrifugation2 High-Speed Centrifugation Centrifugation1->Centrifugation2 Platelet_Aggregation Platelet Aggregation Assay PRP->Platelet_Aggregation PPP Platelet-Poor Plasma (PPP) Centrifugation2->PPP Coagulation_Assays Coagulation Assays (aPTT, PT) PPP->Coagulation_Assays IC50_Calculation IC50 Calculation Platelet_Aggregation->IC50_Calculation Clotting_Time_Analysis Clotting Time Analysis Coagulation_Assays->Clotting_Time_Analysis

Caption: General workflow for in vitro antithrombotic testing.

References

Viquidil Hydrochloride vs. Natural Vasodilators: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the synthetic vasodilator Viquidil hydrochloride and prominent natural vasodilators. The objective is to present a data-driven analysis of their efficacy, mechanisms of action, and the experimental evidence supporting their use.

Introduction

Vasodilators are crucial therapeutic agents for managing cardiovascular conditions characterized by vasoconstriction, such as hypertension and peripheral artery disease. This compound, a synthetic compound, and a variety of natural substances have demonstrated vasodilatory properties. This guide delves into the comparative efficacy of this compound against three well-researched natural vasodilators: L-arginine, aged garlic extract, and beetroot juice. The comparison is based on available experimental data, with a focus on their mechanisms of action and quantitative effects on vascular parameters.

Mechanism of Action

The vasodilatory effects of this compound and the selected natural compounds stem from distinct signaling pathways.

This compound (as an isomer of Quinidine)

This compound's vasodilatory action is primarily attributed to its activity as an alpha-1 adrenergic receptor antagonist .[1][2] By blocking these receptors on vascular smooth muscle cells, it inhibits the vasoconstrictive effects of norepinephrine, leading to vasodilation.[3][4][5] There is also evidence to suggest a potential contribution from calcium channel blockade, which would further promote smooth muscle relaxation.[2][6]

Viquidil_Signaling_Pathway cluster_membrane Vascular Smooth Muscle Cell Membrane cluster_cytosol Cytosol Viquidil Viquidil hydrochloride Alpha1R α1-Adrenergic Receptor Viquidil->Alpha1R blocks PLC PLC Alpha1R->PLC activates Relaxation Vasodilation Alpha1R->Relaxation inhibition leads to NE Norepinephrine NE->Alpha1R binds IP3 IP3 PLC->IP3 produces Ca_channel Ca²⁺ Channel IP3->Ca_channel opens Ca_ion Ca_channel->Ca_ion Contraction Vasoconstriction Ca_ion->Contraction leads to

Viquidil's primary mechanism of vasodilation.
Natural Vasodilators: The Nitric Oxide Pathway

L-arginine, aged garlic extract, and beetroot juice primarily exert their vasodilatory effects by enhancing the bioavailability of nitric oxide (NO) , a potent endogenous vasodilator.

  • L-arginine: Acts as a direct substrate for endothelial nitric oxide synthase (eNOS) to produce NO.[7]

  • Aged Garlic Extract: Is thought to enhance eNOS activity and increase NO production.[8][9]

  • Beetroot Juice: Contains high levels of inorganic nitrate, which is converted in the body to nitrite and then to NO.[10]

NO diffuses from endothelial cells to adjacent smooth muscle cells, where it activates guanylate cyclase, leading to increased cyclic guanosine monophosphate (cGMP) levels. Elevated cGMP activates protein kinase G (PKG), which in turn phosphorylates several proteins that lead to a decrease in intracellular calcium concentration and ultimately, smooth muscle relaxation and vasodilation.

Natural_Vasodilators_Signaling_Pathway cluster_endothelium Endothelial Cell cluster_smooth_muscle Vascular Smooth Muscle Cell L_Arginine L-arginine eNOS eNOS L_Arginine->eNOS substrate Nitrate Nitrate (from Beetroot) NO NO Nitrate->NO converted to Garlic Aged Garlic Extract Garlic->eNOS activates eNOS->NO produces sGC sGC NO->sGC activates cGMP cGMP sGC->cGMP produces GTP GTP GTP->sGC PKG PKG cGMP->PKG activates Relaxation Vasodilation PKG->Relaxation leads to

The common nitric oxide pathway for natural vasodilators.

Quantitative Data Comparison

The following tables summarize the quantitative effects of this compound (data from its isomer, quinidine) and the selected natural vasodilators on key vascular parameters. It is important to note that the experimental designs and methodologies across these studies vary, which should be considered when making direct comparisons.

Table 1: Effect on Forearm Blood Flow and Vascular Resistance
VasodilatorDosage and AdministrationKey FindingsReference
Quinidine Intravenous infusion (8 mg/kg over 27 min)- Decreased mean arterial pressure from 87 to 83 mmHg- Decreased forearm vascular resistance from 32.2 to 25.3 U[4]
Intra-arterial infusion (0.37, 0.74, 1.48 mg/min)- Dose-dependent decrease in ipsilateral forearm vascular resistance[4]
L-arginine Intravenous infusion (30 g over 60 min)- Increased femoral arterial blood flow by 42.3%
Aged Garlic Extract Oral supplementation- Improved flow-mediated dilation (FMD)[3]
Beetroot Juice Oral supplementation- Improved FMD[11]
Table 2: Effect on Blood Pressure
VasodilatorDosage and AdministrationKey FindingsReference
Quinidine Oral (600 mg) in patients with heart failure- Reduced mean arterial pressure by 9%[12]
Aged Garlic Extract Oral supplementation (1.2 g daily for 12 weeks)- Reduced systolic blood pressure by an average of 11.5 mmHg and diastolic by 6.3 mmHg in responders[3]
Beetroot Juice Oral supplementation (250 mL daily)- Reduced systolic blood pressure by an average of 3.55 mmHg and diastolic by 1.32 mmHg (meta-analysis)[10]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Quinidine Vasodilation Study[4]
  • Objective: To determine the direct and reflex effects of intravenous quinidine on vascular resistance and sympathetic nerve activity.

  • Subjects: Healthy human volunteers.

  • Methodology:

    • Intravenous Infusion: Quinidine (8 mg/kg) was infused intravenously over 27 minutes. Forearm blood flow was measured using venous occlusion plethysmography. Mean arterial pressure and central venous pressure were also monitored.

    • Intra-arterial Infusion: Graded doses of quinidine (0.37, 0.74, and 1.48 mg/min) were infused directly into the brachial artery. Ipsilateral forearm blood flow was measured to assess direct vasodilator effects.

  • Workflow Diagram:

Quinidine_Protocol cluster_iv Intravenous Study cluster_ia Intra-arterial Study IV_Infusion IV Quinidine Infusion (8 mg/kg over 27 min) IV_Measure Measure: - Forearm Blood Flow - Mean Arterial Pressure - Central Venous Pressure IV_Infusion->IV_Measure IA_Infusion Intra-arterial Quinidine (Graded Doses) IA_Measure Measure: - Ipsilateral Forearm Blood Flow IA_Infusion->IA_Measure

Experimental workflow for the quinidine vasodilation study.
L-arginine Vasodilation Study

  • Objective: To investigate the effect of intravenous L-arginine on peripheral hemodynamics in patients with critical limb ischemia.

  • Subjects: Patients with peripheral arterial occlusive disease.

  • Methodology:

    • A single intravenous infusion of L-arginine (30 g in 150 mL saline) was administered over 60 minutes.

    • Femoral arterial blood flow was measured using duplex sonography before, during, and after the infusion.

  • Workflow Diagram:

L_Arginine_Protocol Baseline Baseline Measurement: Femoral Artery Blood Flow Infusion IV L-arginine Infusion (30 g over 60 min) Baseline->Infusion Post_Infusion Post-Infusion Measurement: Femoral Artery Blood Flow Infusion->Post_Infusion

Experimental workflow for the L-arginine vasodilation study.
Aged Garlic Extract and Beetroot Juice (Flow-Mediated Dilation Studies)[3][11]

  • Objective: To assess the effect of oral supplementation with aged garlic extract or beetroot juice on endothelial function, measured by flow-mediated dilation (FMD).

  • Subjects: Varied depending on the study, including patients with coronary artery disease and healthy volunteers.

  • Methodology (General):

    • Baseline Measurement: Brachial artery diameter and blood flow velocity are measured using high-resolution ultrasound.

    • Reactive Hyperemia: A blood pressure cuff is inflated on the forearm to suprasystolic pressure for a set period (e.g., 5 minutes) to induce ischemia.

    • FMD Measurement: The cuff is rapidly deflated, causing a surge in blood flow (reactive hyperemia). The diameter of the brachial artery is continuously monitored to measure the maximum dilation, which is expressed as a percentage change from baseline.

    • Intervention: Subjects consume the natural vasodilator (or placebo) for a specified period.

    • Follow-up Measurement: FMD is reassessed after the intervention period.

  • Workflow Diagram:

FMD_Protocol Baseline_FMD Baseline FMD Measurement Intervention Oral Supplementation (Aged Garlic Extract or Beetroot Juice) Baseline_FMD->Intervention Followup_FMD Follow-up FMD Measurement Intervention->Followup_FMD

General experimental workflow for FMD studies.

Discussion and Conclusion

This compound, acting through alpha-1 adrenergic blockade, demonstrates direct vasodilatory effects with a clear dose-response relationship on vascular resistance. This mechanism is distinct from the nitric oxide-dependent pathway utilized by the natural vasodilators L-arginine, aged garlic extract, and beetroot juice.

The quantitative data suggest that both synthetic and natural agents can effectively improve vascular parameters. Quinidine, as a proxy for Viquidil, has been shown to significantly reduce vascular resistance and arterial pressure. The natural vasodilators, particularly aged garlic extract and beetroot juice, have demonstrated clinically relevant reductions in blood pressure and improvements in endothelial function.

A direct comparison of efficacy is challenging due to the differing experimental methodologies and patient populations in the available studies. Studies on quinidine often involve intravenous or intra-arterial administration in a clinical research setting, providing data on acute and direct vascular effects. In contrast, studies on natural vasodilators typically involve oral supplementation over a period of days to weeks, assessing changes in broader markers of cardiovascular health like FMD and systemic blood pressure.

For drug development professionals, this compound represents a targeted pharmacological approach with a well-defined mechanism of action. The natural vasodilators, on the other hand, offer a nutritional approach to enhancing endogenous vasodilatory pathways. The choice between these approaches would depend on the specific therapeutic goal, the desired onset and duration of action, and the target patient population.

Future research should aim for head-to-head comparative trials using standardized methodologies to provide a more definitive assessment of the relative efficacy of this compound and these natural vasodilators. Such studies would be invaluable for guiding clinical decision-making and future drug development efforts in the field of cardiovascular medicine.

References

A Head-to-Head Comparison of Viquidil Hydrochloride and Other Cerebral Vasodilators: An Analysis of Available Evidence

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the comparative efficacy and mechanisms of cerebral vasodilators is crucial for advancing therapeutic strategies for cerebrovascular disorders. This guide provides a head-to-head comparison of Viquidil hydrochloride against other notable cerebral vasodilators, focusing on available experimental data, mechanisms of action, and experimental protocols. However, it is critical to note a significant scarcity of published clinical data for this compound, which limits a direct quantitative comparison.

This compound: An Overview

This compound, an isomer of quinidine, is classified as a cerebral vasodilator.[1][2] Preclinical evidence suggests that it possesses antithrombotic properties and has been shown to increase cerebral blood flow in animal models, specifically in rabbits.[3] Despite these initial findings, there is a notable absence of publicly available human clinical trial data that quantifies its effects on cerebral hemodynamics, such as cerebral blood flow velocity or pulsatility index. This lack of data prevents a robust, evidence-based comparison with other agents.

Comparative Analysis with Other Cerebral Vasodilators

To provide a comparative context, this section details the properties of two other agents that modulate cerebral blood flow: Naftidrofuryl and Almitrine.

Naftidrofuryl

Naftidrofuryl is a vasodilator used in the management of peripheral and cerebral vascular disorders.[3] Its primary mechanism of action is the selective antagonism of serotonin 5-HT2 receptors.[3] Serotonin typically induces vasoconstriction; by blocking its receptors, Naftidrofuryl promotes vasodilation.[1] Additionally, it is suggested to enhance cellular metabolism, which may offer further therapeutic benefits in ischemic conditions.[4]

Clinical trials have demonstrated the efficacy of Naftidrofuryl in improving walking distance for patients with intermittent claudication, a condition related to peripheral artery disease. While it is also indicated for cerebral vascular disorders, direct head-to-head comparative data with other cerebral vasodilators remains limited in the readily available literature.

Almitrine

Almitrine's mechanism of action differs significantly from that of a direct cerebral vasodilator. It functions as a peripheral chemoreceptor agonist, which enhances the respiratory drive and improves the matching of ventilation to perfusion in the lungs. This action leads to an increase in the partial pressure of oxygen in the arterial blood. Any observed effects on cerebral blood flow are likely secondary to these changes in blood gas composition rather than a direct vasodilatory effect on cerebral vessels.

Quantitative Data Comparison

Due to the lack of available clinical data for this compound, a quantitative, side-by-side comparison in a tabular format is not feasible. Such a presentation would be speculative and not based on published experimental evidence.

Experimental Protocols

Detailed experimental protocols from human clinical trials for this compound are not available in the public domain. For Naftidrofuryl, clinical trials in intermittent claudication have typically involved randomized, double-blind, placebo-controlled designs. Key outcome measures in these studies include changes in pain-free and maximum walking distances on a treadmill.

Signaling Pathways and Mechanisms of Action

The precise signaling pathway for this compound's vasodilatory effect is not well-documented. For Naftidrofuryl, the mechanism is better understood and is depicted in the diagram below.

cluster_Vascular_Smooth_Muscle_Cell Vascular Smooth Muscle Cell Serotonin Serotonin (5-HT) HT2_Receptor 5-HT2 Receptor Serotonin->HT2_Receptor binds PLC Phospholipase C (PLC) HT2_Receptor->PLC activates Vasodilation Vasodilation HT2_Receptor->Vasodilation inhibition of constriction leads to IP3 IP3 PLC->IP3 produces Ca_Release Ca²⁺ Release (from Sarcoplasmic Reticulum) IP3->Ca_Release triggers Vasoconstriction Vasoconstriction Ca_Release->Vasoconstriction leads to Naftidrofuryl Naftidrofuryl Naftidrofuryl->HT2_Receptor antagonizes

Caption: The antagonistic action of Naftidrofuryl on the 5-HT2 receptor.

Conclusion and Future Directions

For the research and drug development community, this underscores the need for well-designed clinical studies to elucidate the pharmacodynamics, efficacy, and safety profile of this compound in human subjects. Such studies would be essential to ascertain its potential therapeutic role in the management of cerebrovascular diseases and to enable meaningful comparisons with existing treatment options.

References

A Comparative Guide to the Reproducibility of Viquidil Hydrochloride-Induced Vasodilation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Viquidil hydrochloride, a cerebral vasodilator, and its vasodilatory effects, with a focus on the reproducibility of these effects in experimental settings. Given the limited direct data on the reproducibility of Viquidil's actions, this guide also evaluates the reproducibility of common methods used to measure vasodilation, offering a framework for assessing the reliability of studies on Viquidil and its alternatives.

Introduction to this compound

This compound, also known as Quinotoxine hydrochloride, is classified as a cerebral vasodilator. It is an isomer of the well-known antiarrhythmic drug, quinidine. While its primary application is to enhance cerebral blood flow, it has also been noted for its antithrombotic properties. Understanding the reproducibility of its vasodilatory effects is crucial for its potential therapeutic applications and for the design of robust preclinical and clinical studies.

Mechanism of Vasodilation: this compound and Alternatives

The precise mechanism of this compound-induced vasodilation is not extensively documented. However, as an isomer of quinidine, its mechanism is likely related. Quinidine has been shown to cause direct vasodilation, potentially through the inhibition of adrenergic vasoconstriction, rather than through a direct vagolytic or atropine-like effect. This suggests a complex interaction with vascular smooth muscle and its autonomic regulation.

In contrast, many alternative vasodilators have well-defined mechanisms of action, which can influence the reproducibility of their effects. A comparison of these mechanisms is presented below.

Table 1: Comparison of Vasodilatory Mechanisms

Vasodilator ClassExample(s)Primary Mechanism of Action
Quinoline Derivative This compoundLikely involves direct smooth muscle relaxation and inhibition of adrenergic vasoconstriction (inferred from quinidine).
Nitric Oxide (NO) Donors Nitroglycerin, Sodium NitroprussideDirectly release or stimulate the production of nitric oxide, leading to cGMP-mediated smooth muscle relaxation.
Calcium Channel Blockers Amlodipine, NifedipineInhibit the influx of extracellular calcium into vascular smooth muscle cells, preventing contraction.
Potassium Channel Openers Minoxidil, PinacidilHyperpolarize vascular smooth muscle cells by opening ATP-sensitive potassium channels, leading to relaxation.
Alpha-Adrenergic Blockers Prazosin, DoxazosinBlock the vasoconstrictive effects of norepinephrine and epinephrine on alpha-1 adrenergic receptors.
Angiotensin-Converting Enzyme (ACE) Inhibitors Enalapril, LisinoprilInhibit the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.
Angiotensin II Receptor Blockers (ARBs) Losartan, ValsartanSelectively block the binding of angiotensin II to its AT1 receptor, preventing vasoconstriction.

Signaling Pathway of a Common Vasodilator Class: Nitric Oxide Donors

Nitric_Oxide_Pathway cluster_Vessel Vascular Smooth Muscle Cell Nitroglycerin Nitroglycerin NO NO Nitroglycerin->NO Metabolism sGC Soluble Guanylate Cyclase NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP to GTP GTP PKG Protein Kinase G cGMP->PKG Activates Ca2+ Decreased Intracellular Ca2+ PKG->Ca2+ Leads to Relaxation Relaxation Ca2+->Relaxation

Nitric Oxide (NO) Signaling Pathway in Vasodilation.

Quantitative Data on this compound-Induced Vasodilation

Direct and extensive quantitative data on this compound's vasodilatory effects are limited. However, a key preclinical study provides valuable insight.

Table 2: Effect of this compound on Cerebral Blood Flow in Rabbits

ParameterBaseline (Pre-injection)10 min Post-injection40 min Post-injectionPercent IncreaseStatistical Significance
Cerebral Blood Flow (CBF) Mean values not specified--~50%p < 0.02
Data from a study administering 5 mg/kg of this compound via the internal carotid artery in rabbits.

This study demonstrates a significant and sustained increase in cerebral blood flow, primarily affecting the gray matter. The lack of more extensive data highlights the need for further research to establish a comprehensive dose-response profile and to assess the variability of this response.

Reproducibility of Vasodilation Measurements

While data on the reproducibility of Viquidil's effects are not available, the reproducibility of the techniques used to measure vasodilation and blood flow is well-characterized. This is a critical consideration for researchers, as the reliability of their findings is intrinsically linked to the precision of their measurement methods.

Table 3: Reproducibility of Common Vasodilation and Blood Flow Measurement Techniques

Measurement TechniqueParameter MeasuredTypical Coefficient of Variation (CV)Notes
Phase-Contrast MRI (pcMRI) Total Cerebral Blood Flow7.1% - 11.2%Triggered measurements generally show lower variability.
H2(15)O Positron Emission Tomography (PET) Regional Cerebral Blood FlowMean % difference of 2.3 ± 8.7% between scansConsidered a highly reproducible method for resting CBF.
Laser-Doppler Flowmetry Cerebral Blood Flow Index8.3% - 15.4%Good day-to-day test-retest reproducibility has been demonstrated in animal models.
High-Resolution Ultrasound Flow-Mediated Dilation (FMD)1.2% for repeated readings of the same imageOperator-dependent variability can be a significant factor.

The coefficients of variation presented in Table 3 indicate that current methodologies for assessing cerebral blood flow and vasodilation offer good to excellent reproducibility. This suggests that well-designed studies investigating the effects of this compound have the potential to yield reliable and reproducible data.

Experimental Protocols

Detailed methodologies are essential for the replication and comparison of findings. Below is a generalized protocol for assessing drug-induced changes in cerebral blood flow in an animal model, based on common practices in the field.

Experimental Workflow: In Vivo Assessment of a Novel Vasodilator

Experimental_Workflow cluster_Prep Animal Preparation cluster_Measurement Measurement Protocol cluster_Analysis Data Analysis A Anesthesia Induction B Surgical Implantation of Catheters and Probes A->B C Physiological Monitoring (BP, HR, Blood Gases) B->C D Baseline CBF Measurement 1 C->D E Baseline CBF Measurement 2 D->E F Drug Administration (e.g., this compound) E->F G Post-Dose CBF Measurement 1 (e.g., 10 min) F->G H Post-Dose CBF Measurement 2 (e.g., 40 min) G->H I Calculate Percent Change in CBF from Baseline H->I J Statistical Analysis (e.g., Paired t-test, ANOVA) I->J K Assess Reproducibility (e.g., Coefficient of Variation) J->K

Generalized workflow for in vivo vasodilator studies.

Key Steps in the Protocol:

  • Animal Model: The choice of species (e.g., rabbit, rat, mouse) will depend on the specific research question and available resources.

  • Anesthesia: A stable plane of anesthesia is critical to minimize physiological variability.

  • Surgical Preparation: This may involve the cannulation of arteries and veins for drug administration and blood sampling, as well as the placement of monitoring probes (e.g., laser-Doppler, ultrasound).

  • Physiological Monitoring: Continuous monitoring of blood pressure, heart rate, and arterial blood gases is essential to ensure physiological stability throughout the experiment.

  • Baseline Measurements: At least two stable baseline measurements of the primary endpoint (e.g., cerebral blood flow) should be obtained before drug administration to assess baseline variability.

  • Drug Administration: The route and dose of this compound or the comparator agent should be carefully controlled.

  • Post-Dose Measurements: The timing of post-dose measurements should be based on the known or expected pharmacokinetics of the compound.

  • Data Analysis: Appropriate statistical methods should be used to compare baseline and post-dose measurements. The coefficient of variation should be calculated for repeated baseline measurements to assess the reproducibility of the measurement technique within the specific experimental setup.

Conclusion and Future Directions

This compound is a cerebral vasodilator with demonstrated efficacy in preclinical models. While direct data on the reproducibility of its vasodilatory effect is lacking, the methods available to study its effects are robust and reproducible.

For researchers, scientists, and drug development professionals, the key takeaways are:

  • The vasodilatory effect of this compound warrants further investigation to fully characterize its dose-response relationship and therapeutic potential.

  • When designing studies on this compound, careful consideration should be given to the choice of a highly reproducible measurement technique for assessing cerebral blood flow or vasodilation.

  • Future studies should aim to not only quantify the magnitude of Viquidil's effect but also to report on the variability and reproducibility of this effect, both within and between subjects. This will be crucial for determining its reliability as a potential therapeutic agent.

By employing rigorous experimental designs and validated measurement techniques, the scientific community can build a more complete and reliable understanding of the vasodilatory properties of this compound and its place among other vasoactive compounds.

Assessing the Specificity of Viquidil Hydrochloride's Mechanism of Action: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Viquidil hydrochloride, an isomer of quinidine, is recognized as a cerebral vasodilator with antithrombotic properties. It has been used to improve cerebral blood flow and shows activity in preventing platelet aggregation. However, a detailed characterization of its specific molecular targets is not extensively documented in publicly available scientific literature. For drugs in its functional class, a common mechanism of action is the inhibition of phosphodiesterases (PDEs), enzymes that regulate intracellular levels of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).

This guide provides a comparative assessment of the specificity of this compound's potential mechanism of action by benchmarking it against two well-characterized, non-selective phosphodiesterase inhibitors: Papaverine and Pentoxifylline . These drugs share therapeutic applications as vasodilators and hemorheologic agents. This analysis is intended for researchers, scientists, and drug development professionals to contextualize the potential action of Viquidil and to highlight the importance of target specificity in drug efficacy and safety.

Comparative Analysis of PDE Inhibition Profiles

The specificity of a phosphodiesterase inhibitor is determined by its differential potency against the various PDE isoforms. A highly specific inhibitor will potently inhibit a single PDE subtype with minimal effect on others, whereas a non-selective inhibitor will affect multiple isoforms. This profile is critical as different PDE subtypes are expressed in different tissues and regulate distinct physiological processes.

While specific inhibitory concentrations (IC50) for this compound are not available, the following table summarizes the known PDE inhibition profiles for Papaverine and Pentoxifylline, establishing a baseline for non-selective inhibition.

DrugPrimary Therapeutic ClassPDE Isoform Selectivity ProfileIC50 ValuesKey Mechanistic Notes
This compound Cerebral VasodilatorNot explicitly defined in literature. Presumed to act on pathways regulating vascular tone and platelet aggregation.Data Not AvailableIsomer of quinidine; exhibits antithrombotic activity.
Papaverine Vasodilator, AntispasmodicNon-selective PDE inhibitor, with preferential inhibition of PDE10A.[1][2][3]PDE10A: ~30-60 nM (varies by study)Also reported to have direct effects on calcium channels.[4] Elevates both cAMP and cGMP levels.[1][5]
Pentoxifylline Hemorheologic Agent, VasodilatorNon-selective PDE inhibitor.[6][7]PDE II (cGMP-stimulated): 20 µM[8]A xanthine derivative that improves red blood cell deformability and reduces blood viscosity.[7][9]

Signaling Pathway of Non-Selective PDE Inhibition

Vasodilation and inhibition of platelet aggregation are primarily mediated by the accumulation of intracellular cAMP and cGMP. Non-selective PDE inhibitors achieve this by preventing the breakdown of these second messengers by multiple PDE enzymes, leading to smooth muscle relaxation and reduced platelet activation.

PDE_Inhibition_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space AC Adenylate Cyclase cAMP cAMP AC->cAMP Gsα GC Guanylate Cyclase cGMP cGMP GC->cGMP NO ATP ATP GTP GTP AMP 5'-AMP PKA Protein Kinase A (PKA) cAMP->PKA PDEs Phosphodiesterases (PDEs) cAMP->PDEs GMP 5'-GMP PKG Protein Kinase G (PKG) cGMP->PKG cGMP->PDEs Response Physiological Response (Vasodilation, ↓ Platelet Aggregation) PKA->Response PKG->Response PDEs->AMP PDEs->GMP Inhibitors Non-Selective Inhibitors (Papaverine, Pentoxifylline) (Presumed: Viquidil) Inhibitors->PDEs Inhibition

Caption: General signaling pathway for non-selective PDE inhibitors.

Experimental Protocols for Assessing Specificity

Determining the specificity of a compound like this compound requires a systematic evaluation of its inhibitory activity against a panel of purified PDE enzymes. The following protocol outlines a standard in vitro phosphodiesterase inhibition assay.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against various PDE isoforms.

Materials:

  • Purified recombinant human PDE enzymes (e.g., PDE1 through PDE11).

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).

  • Substrate: ³H-cAMP or ³H-cGMP.

  • Assay Buffer: (e.g., 40 mM Tris-HCl pH 8.0, 1 mM MgCl₂, 0.1 mg/ml BSA).

  • Snake venom nucleotidase (from Crotalus atrox).

  • Scintillation cocktail and vials.

  • 96-well microplates.

  • Scintillation counter.

Methodology:

  • Compound Preparation: Prepare a serial dilution of the test compound in the assay buffer. Include a vehicle control (e.g., DMSO) and a positive control inhibitor (e.g., IBMX for non-selective inhibition).

  • Reaction Setup: In a 96-well plate, add the following in order:

    • Assay buffer.

    • Test compound at various concentrations.

    • Purified PDE enzyme isoform.

  • Initiation: Start the reaction by adding the radiolabeled substrate (³H-cAMP or ³H-cGMP).

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction remains in the linear range.

  • Termination: Stop the reaction by adding snake venom nucleotidase. This enzyme will hydrolyze the resulting radiolabeled 5'-AMP or 5'-GMP into adenosine or guanosine.

  • Separation: The charged, unhydrolyzed substrate is separated from the neutral nucleoside product using an ion-exchange resin or column.

  • Quantification: The amount of radiolabeled nucleoside product is quantified by adding a scintillation cocktail and measuring the radioactivity in a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Assay_Workflow start Start: Prepare Reagents prepare_compound Prepare Serial Dilution of Viquidil HCl start->prepare_compound plate_setup Add Buffer, Compound, and PDE Enzyme to Plate prepare_compound->plate_setup initiate Initiate Reaction with ³H-cAMP/³H-cGMP plate_setup->initiate incubate Incubate at 30°C initiate->incubate terminate Terminate with Snake Venom Nucleotidase incubate->terminate separate Separate Product from Substrate (Ion-Exchange) terminate->separate quantify Quantify Product (Scintillation Counting) separate->quantify analyze Calculate % Inhibition and Determine IC50 quantify->analyze end End: Specificity Profile analyze->end

Caption: Experimental workflow for an in vitro PDE inhibition assay.

Conclusion

A comprehensive assessment of this compound's mechanism of action is currently limited by the lack of publicly available data on its specific molecular targets. Based on its function as a cerebral vasodilator with antithrombotic effects, it is plausible that its mechanism involves the modulation of cyclic nucleotide signaling pathways, potentially through phosphodiesterase inhibition.

By comparing its functional profile to that of known non-selective PDE inhibitors like Papaverine and Pentoxifylline, we establish a framework for its potential mechanism. Papaverine and Pentoxifylline exert broad effects by inhibiting multiple PDE isoforms, which contributes to their therapeutic actions but may also lead to off-target effects. Should this compound also prove to be a non-selective PDE inhibitor, its clinical profile would be understood in this context. Conversely, if future studies reveal a specific molecular target (whether a single PDE isoform or another protein), it would represent a significant differentiation from these broader-acting agents.

The experimental protocol provided herein offers a standard methodology for elucidating the precise PDE inhibition profile of this compound. Such studies are essential to fully characterize its specificity, predict its therapeutic window, and understand its full pharmacological profile. For drug development professionals, confirming the molecular target and assessing specificity is a critical step in optimizing lead compounds and ensuring a favorable safety and efficacy profile.

References

Comparative Analysis of Viquidil Hydrochloride and its Stereoisomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Viquidil hydrochloride, also known as Quinotoxine hydrochloride, is a cerebral vasodilator with reported antithrombotic properties. Structurally, it is a stereoisomer of the well-known cinchona alkaloids, quinidine and quinine. This guide provides a comparative study of this compound and its related stereoisomers, focusing on their pharmacological activities, underlying mechanisms, and pharmacokinetic profiles. The information is intended for researchers, scientists, and professionals involved in drug development and pharmacological research.

Pharmacological Properties: A Comparative Overview

While specific quantitative data directly comparing the enantiomers of Viquidil (Quinotoxine) is scarce in publicly available literature, a comparative analysis can be constructed by examining its known activities alongside those of its diastereomers, quinidine and quinine.

Cerebral Vasodilator Activity

Viquidil has been shown to significantly increase cerebral blood flow. Studies in rabbits using the 85Krypton clearance technique demonstrated a considerable and lasting increase in cerebral perfusion following Viquidil administration. The precise mechanism of this vasodilation is not fully elucidated but is thought to involve pathways common to other vasodilators, such as the modulation of intracellular second messengers like cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). These molecules play a crucial role in regulating vascular smooth muscle tone.

Antithrombotic Activity

Viquidil has also demonstrated antithrombotic activity. While the exact molecular targets for this effect are not definitively identified, it is known to inhibit platelet aggregation. The antithrombotic effects of related compounds often involve interference with signaling pathways that lead to platelet activation and fibrin formation.

Stereoselective Effects of Related Isomers (Quinidine and Quinine)

Extensive research on the enantiomeric pair, quinidine and quinine, reveals significant stereoselectivity in their pharmacological actions, offering insights into the potential differences that might exist for Viquidil's enantiomers.

For instance, in studies on rat isolated thoracic aortic rings, quinidine was found to be 4-5 times more potent than quinine in producing relaxation of KCl-contracted rings. Both compounds acted as competitive antagonists of alpha 1D-adrenoceptors, with quinidine showing a higher potency. These differences highlight the importance of stereochemistry in the interaction with biological targets.

Data Presentation

Due to the limited direct comparative data for Viquidil's enantiomers, the following table summarizes the known activities of Viquidil and provides a comparison with its diastereomers, quinidine and quinine, based on available literature.

CompoundPharmacological ActivityKey Findings
Viquidil (Quinotoxine) Cerebral VasodilatorSignificantly increases cerebral blood flow in animal models.
AntithromboticExhibits inhibitory effects on platelet aggregation.
Quinidine VasodilatorMore potent than quinine in relaxing KCl-contracted aortic rings (pD2 = 4.89).[1]
Antiarrhythmic (Class Ia)Well-established clinical use for cardiac arrhythmias.
α1D-adrenoceptor antagonistHigher potency than quinine (pA2 = 6.20).[1]
Quinine VasodilatorLess potent than quinidine in relaxing KCl-contracted aortic rings (pD2 = 4.23).[1]
AntimalarialStandard treatment for malaria.
α1D-adrenoceptor antagonistLower potency than quinidine (pA2 = 5.68).[1]

Pharmacokinetic Profiles

Stereochemistry significantly influences the pharmacokinetic properties of drugs, including absorption, distribution, metabolism, and excretion.

A comparative study in healthy Thai males demonstrated key pharmacokinetic differences between quinine and quinidine. Quinidine exhibited a shorter terminal elimination half-life (5.7 hours) compared to quinine (9.9 hours). Furthermore, quinidine had a larger volume of distribution and was less bound to plasma proteins than quinine. These differences in pharmacokinetics underscore the distinct in vivo disposition of these stereoisomers.

ParameterQuinidineQuinine
Terminal Elimination Half-life 5.7 (5.0-10.0) h9.9 (8.8-15.1) h
Volume of Distribution (Vss) 3.5 (2.5-5.6) L/kg3.1 (1.8-4.1) L/kg
Plasma Protein Binding (% free) 22.8 (15.4-47.2)%9.4 (7.3-15.0)%
Total Clearance 7.7 (3.9-11.4) ml/min/kg3.4 (1.8-4.6) ml/min/kg

Data from a study in healthy Thai males receiving a 10 mg/kg intravenous infusion.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols relevant to the study of Viquidil and its stereoisomers.

Measurement of Cerebral Blood Flow (Krypton-85 Clearance Technique)

This method is used to quantify cerebral blood flow in animal models.

  • Animal Preparation: Anesthetize the animal (e.g., rabbit) and insert a catheter into the internal carotid artery for the administration of the tracer.

  • Tracer Administration: A saline solution containing 85Kr is injected as a bolus into the carotid artery.

  • Detection: The clearance of 85Kr from the brain tissue is monitored using an external detector (e.g., a Geiger-Müller tube) placed over the cranium.

  • Data Analysis: The rate of clearance of the radioactive tracer is proportional to the blood flow in that region of the brain. The cerebral blood flow is calculated from the clearance curve using the Kety-Schmidt equation.

In Vivo Arterial Thrombosis Model (Rat)

This model is used to evaluate the antithrombotic efficacy of a compound.

  • Animal Preparation: Anesthetize a rat and expose a section of the carotid artery.

  • Induction of Thrombosis: Apply a filter paper saturated with a ferric chloride solution (e.g., 50%) to the adventitial surface of the artery for a specific duration (e.g., 10 minutes) to induce endothelial injury and subsequent thrombus formation.

  • Blood Flow Monitoring: Monitor blood flow in the artery using a Doppler flow probe to determine the time to occlusion.

  • Drug Administration: The test compound (e.g., Viquidil) is administered (e.g., intravenously or orally) prior to the induction of thrombosis.

  • Evaluation: The antithrombotic effect is quantified by measuring the delay or prevention of thrombotic occlusion compared to a control group.

Signaling Pathways and Experimental Workflows

Vasodilator Signaling Pathway

The vasodilatory effects of many agents are mediated through the cGMP and cAMP signaling pathways in vascular smooth muscle cells. An increase in the intracellular concentration of these second messengers leads to the activation of protein kinases (PKG and PKA, respectively), which in turn phosphorylate various downstream targets, ultimately resulting in a decrease in intracellular calcium concentration and smooth muscle relaxation (vasodilation).

Vasodilator_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space Vasodilator Vasodilator Receptor Receptor Vasodilator->Receptor Guanylate Cyclase Guanylate Cyclase Receptor->Guanylate Cyclase Adenylyl Cyclase Adenylyl Cyclase Receptor->Adenylyl Cyclase cGMP cGMP Guanylate Cyclase->cGMP cAMP cAMP Adenylyl Cyclase->cAMP GTP GTP GTP->Guanylate Cyclase PKG PKG cGMP->PKG Ca2+_Reduction [Ca2+]i Reduction PKG->Ca2+_Reduction ATP ATP ATP->Adenylyl Cyclase PKA PKA cAMP->PKA PKA->Ca2+_Reduction Relaxation Smooth Muscle Relaxation Ca2+_Reduction->Relaxation

Caption: General signaling pathway for vasodilation.

Experimental Workflow for Antithrombotic Assay

The following diagram illustrates a typical workflow for evaluating the in vivo antithrombotic activity of a test compound.

Antithrombotic_Assay_Workflow Animal_Model Select Animal Model (e.g., Rat) Anesthesia Anesthetize Animal Animal_Model->Anesthesia Surgical_Prep Surgical Preparation (Expose Carotid Artery) Anesthesia->Surgical_Prep Drug_Admin Administer Test Compound (e.g., Viquidil) Surgical_Prep->Drug_Admin Thrombosis_Induction Induce Thrombosis (FeCl3 Application) Drug_Admin->Thrombosis_Induction Monitoring Monitor Blood Flow (Doppler Probe) Thrombosis_Induction->Monitoring Data_Analysis Analyze Data (Time to Occlusion) Monitoring->Data_Analysis Conclusion Draw Conclusions on Antithrombotic Efficacy Data_Analysis->Conclusion

References

Safety Operating Guide

Proper Disposal Procedures for Viquidil Hydrochloride: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper management and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This document provides essential guidance on the proper disposal procedures for Viquidil hydrochloride, a quinoline derivative. The following protocols are designed to offer clear, step-by-step instructions to minimize risks and ensure compliance with standard laboratory safety practices.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for this compound. The SDS provides comprehensive information on physical and chemical properties, hazards, and first-aid measures.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).

  • Body Protection: A lab coat or other protective clothing is required.

  • Respiratory Protection: In case of dust or aerosol formation, use a NIOSH-approved respirator.

General Handling:

  • Handle this compound in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid generating dust.

  • Prevent contact with skin, eyes, and clothing.

  • Do not eat, drink, or smoke in the handling area.

Disposal Workflow

The proper disposal of this compound should follow a structured workflow to ensure safety and regulatory compliance. The primary recommended method of disposal is through a licensed chemical waste disposal company. However, for small quantities, a chemical degradation procedure may be considered, provided it is performed by qualified personnel in a controlled laboratory setting.

cluster_0 This compound Disposal Workflow start Start: this compound Waste waste_assessment Assess Quantity and Contamination start->waste_assessment small_quantity Small, Uncontaminated Quantity? waste_assessment->small_quantity licensed_disposal Package for Licensed Disposal small_quantity->licensed_disposal No degradation Chemical Degradation (Advanced Oxidation) small_quantity->degradation Yes end End licensed_disposal->end neutralization Neutralize and Verify pH degradation->neutralization aqueous_disposal Dispose as Aqueous Waste (Check Local Regulations) neutralization->aqueous_disposal aqueous_disposal->end

This compound Disposal Workflow Diagram

Quantitative Data for Disposal Considerations

Due to the lack of specific regulatory limits for this compound disposal, general principles for chemical waste apply. The following table provides illustrative quantitative data that should be confirmed with local environmental, health, and safety (EHS) authorities.

ParameterGuideline ValueNotes
Waste Classification Hazardous Chemical WasteBased on the pharmacological activity and potential environmental effects of quinoline derivatives.
Aqueous Discharge pH 6.0 - 9.0Typical range for discharge into a sanitary sewer system after neutralization. Always verify with local wastewater treatment plant.
Incineration Temperature >850 °CRecommended temperature for the complete destruction of organic compounds. Should be performed in a licensed facility.
Small Quantity Cut-off < 10 g (Illustrative)The definition of a "small quantity" for in-lab treatment varies significantly. Consult your institution's EHS guidelines.

Experimental Protocol: Chemical Degradation via Advanced Oxidation Process (AOP)

Disclaimer: This is a suggested experimental protocol based on the known degradation of similar quinoline compounds. It must be validated on a small scale in a controlled laboratory environment by qualified personnel before being applied to larger quantities. Always prioritize safety and consult with your institution's EHS department.

This protocol utilizes a Fenton-like reaction, an advanced oxidation process that generates highly reactive hydroxyl radicals to break down organic molecules.

Materials:

  • This compound waste

  • 30% Hydrogen peroxide (H₂O₂)

  • Iron(II) sulfate heptahydrate (FeSO₄·7H₂O)

  • Sulfuric acid (H₂SO₄), 1 M

  • Sodium hydroxide (NaOH), 1 M

  • pH indicator strips or pH meter

  • Stir plate and stir bar

  • Beaker or flask of appropriate size

  • Ice bath

Procedure:

  • Preparation:

    • Perform the entire procedure in a chemical fume hood.

    • Ensure all necessary PPE is worn.

    • Prepare an ice bath to control the reaction temperature.

  • Dissolution and Acidification:

    • For every 1 gram of this compound, dissolve it in 100 mL of deionized water in a beaker.

    • Slowly add 1 M sulfuric acid to adjust the pH to approximately 3. This acidic condition is optimal for the Fenton reaction.

  • Initiation of the Fenton Reaction:

    • To the acidic solution, add iron(II) sulfate heptahydrate as the catalyst. A starting concentration of approximately 0.5 g per gram of this compound is suggested. Stir until dissolved.

    • Place the beaker in the ice bath to manage the exothermic reaction.

    • Slowly and carefully, add 30% hydrogen peroxide to the solution. A molar excess of H₂O₂ to this compound is required. As a starting point, for every 1 gram of this compound (approx. 2.77 mmol), add approximately 1 mL of 30% H₂O₂ (approx. 9.8 mmol). The addition should be dropwise to control the reaction rate and temperature.

  • Reaction and Monitoring:

    • Allow the reaction to proceed with stirring for at least 2 hours. The solution may change color.

    • Monitor the temperature to ensure it does not rise uncontrollably.

    • After 2 hours, the degradation of the this compound should be significant. For verification, analytical techniques such as HPLC could be used if available.

  • Quenching and Neutralization:

    • After the reaction period, ensure any residual hydrogen peroxide is decomposed. This can be facilitated by the catalyst or by the careful addition of a small amount of sodium bisulfite until bubbling ceases.

    • Slowly neutralize the solution by adding 1 M sodium hydroxide while monitoring the pH. Adjust the pH to a neutral range (6.0 - 8.0). Be cautious as this is an exothermic reaction.

  • Final Disposal:

    • Once neutralized and verified, the resulting aqueous solution, containing degraded organic fragments and inorganic salts, may be suitable for disposal down the drain with copious amounts of water. However, this is strictly dependent on local regulations.

    • Consult your institution's EHS guidelines and local wastewater regulations before any aqueous disposal. If in doubt, the treated solution should be collected and disposed of as hazardous aqueous waste through a licensed contractor.

Conclusion

The responsible disposal of this compound is a critical aspect of laboratory safety and environmental stewardship. While the preferred method is to use a licensed waste disposal service, for small quantities, chemical degradation through an advanced oxidation process can be an effective alternative when performed with the utmost care and adherence to safety protocols. Researchers must always prioritize safety, consult their institution's EHS department, and comply with all local, state, and federal regulations.

Essential Safety and Logistics for Handling Viquidil Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for Viquidil hydrochloride, including operational procedures and disposal plans to facilitate a safe laboratory environment.

Personal Protective Equipment (PPE) and Engineering Controls

When handling this compound, a comprehensive approach to safety involves a combination of personal protective equipment and proper engineering controls.[1] The following table summarizes the required PPE and recommended safety measures.

CategoryRequirementSpecification
Eye Protection Tightly fitting safety goggles with side-shieldsConforming to EN 166 (EU) or NIOSH (US) standards.[1]
Hand Protection Chemical-impermeable glovesGloves must be inspected prior to use. Wash and dry hands after handling. The selected gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it.[1]
Body Protection Fire/flame resistant and impervious clothingWear suitable protective clothing to avoid skin contact.[1]
Respiratory Protection Full-face respiratorTo be used if exposure limits are exceeded or if irritation or other symptoms are experienced.[1]
Engineering Controls Adequate ventilationHandle in a well-ventilated place.[1] Set up emergency exits and a risk-elimination area.[1]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is crucial to minimize exposure and ensure safety.

  • Preparation :

    • Ensure the work area is well-ventilated.[1]

    • Verify that emergency exits are accessible and a risk-elimination area is established.[1]

    • Inspect all PPE for integrity before use.[1]

    • Have a copy of the Safety Data Sheet (SDS) readily available.

  • Handling :

    • Wear the appropriate PPE as specified in the table above.

    • Avoid contact with skin and eyes.[1]

    • Prevent the formation of dust and aerosols.[1]

    • Use non-sparking tools to prevent fire from electrostatic discharge.[1]

  • Storage :

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]

    • Keep away from foodstuff containers and incompatible materials.[1]

First Aid Measures

In case of accidental exposure, immediate and appropriate first aid is critical.

Exposure RouteFirst Aid Procedure
Inhalation Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately. Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the substance.[1]
Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[1]
Eye Contact Rinse with pure water for at least 15 minutes. Consult a doctor.[1]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination.

  • Chemical Disposal :

    • The material should be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1]

    • Do not let the chemical enter drains.[1] Discharge into the environment must be avoided.[1]

    • Collect and arrange disposal in suitable, closed containers.[1]

  • Container Disposal :

    • Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[1]

    • Alternatively, puncture the packaging to make it unusable for other purposes and then dispose of it in a sanitary landfill.[1]

    • Combustible packaging materials may be disposed of by controlled incineration with flue gas scrubbing.[1]

Workflow for Handling and Disposal of this compound

G cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal prep1 Ensure Ventilation handle1 Wear Appropriate PPE prep1->handle1 prep2 Inspect PPE prep2->handle1 prep3 Review SDS prep3->handle1 handle2 Avoid Contact & Dust handle1->handle2 handle3 Use Non-Sparking Tools handle2->handle3 store1 Tightly Closed Container handle3->store1 store2 Cool, Dry, Ventilated Area store1->store2 disp1 Licensed Chemical Destruction store2->disp1 Chemical disp2 Controlled Incineration store2->disp2 Chemical disp3 Proper Container Disposal store2->disp3 Container

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Viquidil hydrochloride
Reactant of Route 2
Viquidil hydrochloride

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.